Tetradec-6-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tetradec-6-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIODCQQZTGWGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317763 | |
| Record name | 6-Tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23015-35-2 | |
| Record name | 6-Tetradecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23015-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Tetradecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Characteristics of Tetradec-6-ene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-6-ene, a long-chain alkene with the molecular formula C₁₄H₂₈, exists as two geometric isomers: (Z)-tetradec-6-ene (cis) and (E)-tetradec-6-ene (trans). The spatial arrangement of the alkyl groups around the carbon-carbon double bond significantly influences their physical properties. While these molecules are not directly involved in complex biological signaling pathways typical of drug molecules, their physical characteristics, such as lipophilicity and volatility, are crucial in various applications, including as synthetic intermediates and components of complex organic mixtures. This guide provides a detailed overview of the physical properties of these isomers, experimental methodologies for their determination, and a comparative analysis based on established chemical principles.
Data Presentation: Physical Properties
Table 1: Computed Physical Properties of this compound Isomers
| Property | (Z)-tetradec-6-ene (cis) | (E)-tetradec-6-ene (trans) | Data Source |
| Molecular Weight ( g/mol ) | 196.37 | 196.37 | PubChem |
| Boiling Point (°C at 760 mmHg) | No specific data found | No specific data found | - |
| Melting Point (°C) | No specific data found | No specific data found | - |
| Density (g/cm³) | No specific data found | No specific data found | - |
| Refractive Index | No specific data found | No specific data found | - |
Table 2: Experimental Physical Properties of 1-Tetradecene for Comparison
| Property | 1-Tetradecene | Data Source |
| Boiling Point (°C at 760 mmHg) | 251 | Sigma-Aldrich |
| Melting Point (°C) | -13 to -11 | Sigma-Aldrich |
| Density (g/mL at 25°C) | 0.775 | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.436 | Sigma-Aldrich |
Comparative Analysis of Isomer Properties
Based on the principles of stereochemistry, the physical properties of cis and trans isomers of long-chain alkenes exhibit predictable differences.[1][2]
-
Boiling Point: Cis isomers generally have slightly higher boiling points than their trans counterparts.[2] This is attributed to the slight molecular dipole moment in the cis configuration due to the U-shaped arrangement of the alkyl chains, leading to weak dipole-dipole interactions in addition to van der Waals forces. In the trans isomer, the individual bond dipoles tend to cancel each other out, resulting in a nonpolar molecule with only weaker van der Waals forces.[1]
-
Melting Point: Conversely, trans isomers typically have higher melting points.[1] The more linear shape of the trans isomer allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. The "U" shape of the cis isomer hinders efficient packing.[1]
-
Density: The densities of cis and trans isomers are generally very similar, with the trans isomer sometimes being slightly denser due to its more compact packing in the liquid state.
-
Refractive Index: The refractive indices of the two isomers are expected to be very close, as they have the same molecular formula and similar electron densities.
Experimental Protocols
The determination of the physical properties of organic compounds like this compound isomers involves well-established experimental techniques.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method
-
Sample Preparation: A small amount of the liquid sample (a few microliters) is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed in the liquid.
-
Apparatus Setup: The small test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The Thiele tube is designed to allow for uniform heating of the oil bath via convection.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate.
-
Observation: As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Cooling and Measurement: The heat source is removed, and the oil bath is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Melting Point Determination
For compounds that are solid at room temperature, the melting point is a key indicator of purity.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, which is equipped with a thermometer or a digital temperature sensor and a magnifying lens for observation.
-
Heating: The apparatus is heated at a controlled rate. For an unknown sample, a rapid initial heating can be done to determine an approximate melting range.
-
Measurement: A second, more accurate measurement is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Density Measurement
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
-
Calibration: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the filled pycnometer is weighed. The exact volume of the pycnometer is calculated from the mass and density of the reference liquid.
-
Sample Measurement: The pycnometer is emptied, cleaned, dried, and filled with the sample liquid at the same temperature.
-
Calculation: The filled pycnometer is weighed again. The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density of the sample is then calculated by dividing its mass by the calibrated volume of the pycnometer.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material.
Methodology: Abbé Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: Light is passed through the sample, and the eyepiece is adjusted until a clear borderline between light and dark fields is visible. The instrument is then adjusted to bring this borderline to the center of the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.
Visualizations
Logical Relationship of Isomers and Physical Properties
Caption: Relationship between isomer configuration and physical properties.
General Experimental Workflow for Physical Property Determination
Caption: Workflow for determining physical characteristics of an isomer.
References
An In-depth Technical Guide to Tetradec-6-ene: Properties, Potential Biological Activities, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetradec-6-ene, a long-chain alkene with potential applications in research and drug development. The document details its chemical properties, explores its potential biological activities based on current scientific understanding of related molecules, and provides detailed experimental protocols for its investigation.
Core Chemical and Physical Properties
This compound is a monounsaturated hydrocarbon with the chemical formula C₁₄H₂₈. It exists as two geometric isomers, cis (Z) and trans (E), which differ in the spatial arrangement of their alkyl groups around the carbon-carbon double bond. These structural differences can influence their physical and biological properties.
| Property | (Z)-tetradec-6-ene | (E)-tetradec-6-ene |
| Systematic Name | (6Z)-tetradec-6-ene | (6E)-tetradec-6-ene |
| Common Name | cis-6-Tetradecene | trans-6-Tetradecene |
| CAS Number | 41446-61-1[1] | 41446-64-4 |
| Molecular Weight | 196.37 g/mol [1] | 196.37 g/mol |
| Molecular Formula | C₁₄H₂₈[1] | C₁₄H₂₈ |
Potential Biological Activities and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on long-chain alkenes and other lipid molecules suggests potential antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Long-chain hydrocarbons have been noted for their antimicrobial properties. The lipophilic nature of this compound may allow it to intercalate into bacterial cell membranes, disrupting membrane integrity and leading to cell death. This proposed mechanism is a common mode of action for hydrophobic antimicrobial compounds.
A plausible signaling pathway for the antimicrobial action of this compound could involve the disruption of microbial cell signaling and integrity. The following diagram illustrates a hypothesized pathway.
Caption: Hypothesized antimicrobial signaling pathway of this compound.
Anti-inflammatory Activity
Lipid molecules are known to modulate inflammatory pathways. This compound, as a long-chain alkene, may influence inflammatory responses by interacting with cellular signaling cascades, potentially through receptors that recognize lipid structures.
A possible mechanism for the anti-inflammatory activity of this compound could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Experimental Protocols
To facilitate further research into the biological activities of this compound, detailed experimental protocols are provided below.
Antimicrobial Susceptibility Testing for Hydrophobic Compounds
Given the hydrophobic nature of this compound, standard antimicrobial susceptibility testing methods need to be adapted. The following protocol is based on the broth microdilution method with modifications to ensure proper dispersion of the test compound.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic microorganisms.
Materials:
-
This compound ((Z)- or (E)-isomer)
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Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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Dimethyl sulfoxide (DMSO) or a non-ionic surfactant (e.g., Tween 80) as a solvent/emulsifier
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96-well microtiter plates
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Sterile pipette tips and tubes
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Incubator
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Spectrophotometer or microplate reader
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
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Preparation of Microtiter Plates:
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Add 100 µL of sterile MHB to all wells of a 96-well plate.
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Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.
-
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a concentration gradient of this compound across the plate.
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Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
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Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
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Controls:
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Positive Control: A well containing MHB and the bacterial inoculum, but no this compound.
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Negative Control (Sterility Control): A well containing MHB only.
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Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used.
-
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow for Antimicrobial Activity Assessment
The following diagram outlines a comprehensive workflow for assessing the antimicrobial properties of this compound.
Caption: Experimental workflow for assessing the antimicrobial properties of this compound.
Conclusion
This compound presents an interesting subject for further investigation in the fields of antimicrobial and anti-inflammatory research. Its simple chemical structure and lipophilic nature suggest plausible mechanisms of action that warrant experimental validation. The data and protocols provided in this guide are intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of this and other long-chain alkenes. Further research is necessary to fully elucidate its biological activities and potential signaling pathways.
References
The Occurrence and Analysis of Tetradec-6-ene in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical communication is a cornerstone of insect behavior, governing critical aspects of their life cycle, including mating, aggregation, and defense. Pheromones, as the primary mediators of these interactions, represent a rich source of chemical diversity with significant potential for the development of novel pest management strategies and other biotechnological applications. Among the vast array of insect semiochemicals, unsaturated hydrocarbons play a pivotal role. This technical guide provides an in-depth exploration of the natural occurrence, analysis, and biosynthesis of a specific mono-unsaturated alkene, tetradec-6-ene, in the context of insect chemical communication.
While tetradecenes with double bonds at various other positions are common constituents of lepidopteran sex pheromones, the natural occurrence of this compound in insects appears to be relatively rare based on currently available literature. The primary documented instance of (Z)-6-tetradecene acting as a pheromone is in the mite Tyrophagus neiswanderi, a member of the class Arachnida, closely related to insects[1]. This guide will synthesize the available information on this and other relevant species, detail the experimental methodologies for pheromone analysis, and describe the biosynthetic pathways involved in the production of such compounds.
Natural Occurrence of this compound
The utilization of specific isomers of this compound as a semiochemical has been identified in the following species:
| Order | Family | Species | Common Name | Isomer | Pheromone Type |
| Astigmata | Acaridae | Tyrophagus neiswanderi | A mite | (Z)-6-Tetradecene | Pheromone[1] |
Note: While a comprehensive search of available literature and databases was conducted, the documented occurrence of this compound as an insect pheromone is limited. The data presented here reflects the current state of knowledge.
Quantitative Analysis
Table 1: Example of Quantitative Pheromone Analysis in Heliothis subflexa [2][3]
| Pheromone Component | Amount in Gland (ng/female) | Emission Rate (ng/female/hr) |
| (Z)-9-Tetradecenal (Z9-14:Ald) | - | 1.57% of total |
| Tetradecanal (14:Ald) | - | 3.78% of total |
| Total Pheromone Blend | ~58.2 ng | ~153 ng/hr |
Data for Heliothis subflexa is provided as an illustrative example of quantitative pheromone analysis. The total amount of all 11 components emitted from the glands of calling females was 153 ng/female/hr[2][3].
Experimental Protocols
The identification and quantification of volatile and semi-volatile compounds like this compound from insects require a series of precise experimental procedures. The following protocols are representative of the methodologies commonly employed in insect pheromone research.
Pheromone Gland Extraction
This method is used to analyze the total pheromone content within the gland.
Workflow for Pheromone Gland Extraction and Analysis
Caption: Workflow for pheromone gland extraction and subsequent GC-MS analysis.
Methodology:
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Insect Rearing and Pupae Sexing: Rear insect larvae on an appropriate artificial diet or host plant material under controlled conditions (temperature, photoperiod). Separate male and female pupae based on morphological differences.
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Collection of Virgin Females: Allow female pupae to emerge in isolation to ensure they are virgin. Age the females for a period that corresponds to their peak pheromone production, which is often a few days post-emergence.
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Pheromone Gland Excision: During the peak calling period (typically in the scotophase for nocturnal insects), anesthetize the female moth (e.g., with CO2 or by chilling). Excise the terminal abdominal segments containing the pheromone gland using fine scissors or forceps.
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Solvent Extraction: Immediately place the excised glands in a small volume of high-purity organic solvent (e.g., 50-100 µL of hexane) in a glass vial. Allow the extraction to proceed for a specified time (e.g., 30 minutes to several hours) at a controlled temperature.
-
Sample Preparation for Analysis: Remove the gland tissue from the solvent. The extract can be concentrated under a gentle stream of nitrogen if necessary. An internal standard of a known concentration is often added at this stage for accurate quantification.
Headspace Volatile Collection (Aeration)
This technique collects the pheromones that are actively released by the insect, providing a more accurate representation of the emitted signal.
Methodology:
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Calling Chamber: Place one or more calling virgin females in a glass chamber.
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Airflow: Pass a purified and humidified airstream over the insects.
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Volatile Trapping: The exiting air is passed through an adsorbent trap (e.g., a glass tube containing Porapak Q or Tenax) which captures the volatile organic compounds.
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Elution: The trapped compounds are then eluted from the adsorbent using a small volume of a suitable solvent (e.g., hexane or diethyl ether).
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Analysis: The resulting solution is analyzed by GC-MS as described below.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone analytical technique for separating and identifying the components of a pheromone blend.
Methodology:
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Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC.
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Separation: The different compounds in the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. A typical temperature program involves an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature.
-
Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to libraries of known compounds for identification.
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Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the gas chromatogram. This is typically done in relation to the peak area of a known amount of an internal standard.
Biosynthesis of this compound
Insect pheromones, particularly the long-chain unsaturated hydrocarbons, aldehydes, alcohols, and acetates common in Lepidoptera, are derived from fatty acid biosynthesis. The production of this compound would follow this general pathway, with specific enzymes dictating the chain length and the position of the double bond.
The biosynthesis of a C14 alkene with a double bond at the 6th position likely involves the following key steps:
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De novo Fatty Acid Synthesis: The process begins with the synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA and malonyl-CoA by the fatty acid synthase (FAS) enzyme complex.
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Chain Shortening (β-oxidation): To produce a C14 backbone, a C16 fatty acyl-CoA precursor would undergo one cycle of controlled chain shortening via β-oxidation.
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Desaturation: A specific desaturase enzyme is responsible for introducing a double bond at a specific position in the fatty acid chain. For the formation of this compound, a Δ6-desaturase would act on the C14 saturated fatty acid precursor. The identification of a Δ6 desaturase involved in pheromone biosynthesis in the Chinese tussah silkworm, Antheraea pernyi, supports this proposed mechanism, although in that species it acts on a C16 precursor[4].
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Final Modification: The resulting (Z)-6-tetradecenoic acid would then be converted to the hydrocarbon, this compound, through a process that is not yet fully elucidated but likely involves decarboxylation.
Biosynthetic Pathway of (Z)-6-Tetradecene
Caption: Proposed biosynthetic pathway for (Z)-6-tetradecene in insects.
Conclusion
This compound represents a less common, yet biologically significant, semiochemical. While its documented occurrence is currently limited, the established methodologies for pheromone identification and quantification, along with a growing understanding of the underlying biosynthetic pathways, provide a robust framework for future research. The detailed protocols and conceptual pathways presented in this guide are intended to serve as a valuable resource for researchers in the fields of chemical ecology, entomology, and drug development, facilitating the discovery and characterization of novel insect pheromones and their potential applications. Further investigation into the enzymatic machinery, particularly the specific desaturases and chain-shortening enzymes, will be crucial for a complete understanding of the biosynthesis of this and other rare insect pheromones.
References
- 1. Semiochemical compound: (Z)-6-Tetradecene | C14H28 [pherobase.com]
- 2. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neofunctionalization in an ancestral insect desaturase lineage led to rare Δ6 pheromone signals in the Chinese tussah silkworm - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Tetradec-6-ene Pheromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradec-6-ene derivatives represent a class of insect sex pheromones pivotal to the chemical communication and reproductive success of numerous moth species. This technical guide provides an in-depth exploration of the biological significance of these semiochemicals, detailing their biosynthesis, mode of action, and the experimental methodologies used for their study. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers in chemical ecology, pest management, and drug development. The insights provided herein are intended to facilitate a deeper understanding of these crucial signaling molecules and to support the development of novel, environmentally benign pest control strategies.
Introduction
Insect pheromones are chemical signals that mediate intraspecific communication, influencing a range of behaviors from aggregation and trail-following to alarm and, most notably, mating. Among the vast diversity of insect pheromones, long-chain unsaturated acetates, alcohols, and aldehydes are particularly common in moths (Lepidoptera). This compound derivatives, specifically isomers of 6-tetradecenyl acetate, serve as critical sex pheromone components for several moth species, playing a crucial role in mate recognition and reproductive isolation.
The precise stereochemistry of the double bond at the 6-position (Z or E configuration) and the presence of other minor components in the pheromone blend are often key determinants of species-specificity. Understanding the biological significance of these molecules requires a multi-faceted approach, encompassing their biosynthesis, perception by the insect's olfactory system, and the ultimate behavioral responses they elicit. This guide provides a technical overview of these aspects, with a focus on the practical methodologies employed in their investigation.
Biosynthesis of this compound Pheromones
The biosynthesis of moth sex pheromones, including this compound derivatives, is a specialized branch of fatty acid metabolism that occurs in the pheromone gland of the female. The process typically begins with common fatty acid precursors, such as palmitic acid (C16) or stearic acid (C18), and involves a series of enzymatic modifications.
The general biosynthetic pathway for a C14 pheromone like tetradec-6-enyl acetate involves:
-
Chain Desaturation: A key step is the introduction of a double bond into the fatty acyl chain by a specific desaturase enzyme. For a Δ6-desaturase, this would introduce a double bond at the 6th carbon position.
-
Chain Shortening: The C16 or C18 fatty acid precursor is often shortened to the required C14 length through a process of limited β-oxidation.
-
Reduction: The carboxyl group of the fatty acyl-CoA is reduced to an alcohol by a fatty acyl reductase (FAR).
-
Acetylation: Finally, an acetyltransferase enzyme catalyzes the esterification of the alcohol to form the final acetate pheromone component.
The precise sequence of these steps can vary between species.
Pheromone Perception and Signal Transduction
The detection of pheromones by male moths is an exquisitely sensitive process that occurs in specialized olfactory sensilla on the antennae. The long, hair-like sensilla trichodea house olfactory receptor neurons (ORNs) that are specifically tuned to detect individual pheromone components.
The process of pheromone perception can be summarized as follows:
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Adsorption and Transport: Pheromone molecules adsorb to the surface of the antenna and enter the sensillum lymph through pores in the cuticle.
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Pheromone Binding Proteins (PBPs): Within the sensillum lymph, PBPs bind to the hydrophobic pheromone molecules, solubilizing them and transporting them to the dendritic membrane of the ORNs.[1]
-
Receptor Activation: The PBP-pheromone complex interacts with a specific olfactory receptor (OR) on the ORN dendrite. Insect ORs are thought to be ligand-gated ion channels, and their activation leads to a depolarization of the neuronal membrane.
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Signal Transduction Cascade: The initial depolarization can trigger a cascade of intracellular signaling events, often involving second messengers like inositol triphosphate (IP3) and calcium ions, which amplify the signal.
-
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the firing of action potentials, which are then transmitted along the axon of the ORN to the brain.
-
Signal Termination: Pheromone-degrading enzymes (PDEs) in the sensillum lymph rapidly inactivate the pheromone molecules, ensuring that the ORN can respond to subsequent changes in pheromone concentration.
Behavioral Responses
The neural signals generated by the ORNs are processed in a specialized region of the insect brain called the antennal lobe. The axons of ORNs that express the same OR converge on the same glomerulus in the antennal lobe, creating a chemotopic map of the olfactory information. This information is then relayed to higher brain centers, such as the mushroom bodies and the lateral horn, where it is integrated with other sensory inputs to elicit a behavioral response.
In the context of sex pheromones, the typical male response is a programmed sequence of behaviors:
-
Activation: Upon detecting the pheromone, the male becomes active and begins to fan its wings.
-
Upwind Flight: The male orients itself into the wind and flies upwind, a behavior known as positive anemotaxis.
-
Casting Flight: If the male loses contact with the pheromone plume, it will engage in a casting or zigzagging flight pattern perpendicular to the wind direction to re-locate the plume.
-
Landing and Courtship: As the male gets closer to the female, the higher concentration of the pheromone triggers landing and the initiation of courtship behaviors.
Quantitative Data
The biological activity of this compound pheromones is highly dependent on the specific isomer and the presence and ratio of other compounds in the blend. The following tables summarize some of the available quantitative data for moth species that utilize tetradecenyl acetate derivatives.
Table 1: Pheromone Blend Composition of Selected Moth Species
| Species | Family | Pheromone Component(s) | Ratio | Reference |
| Plutella xylostella (Diamondback moth) | Plutellidae | (Z)-11-Hexadecenal, (Z)-11-Hexadecenyl acetate, (Z)-11-Hexadecen-1-ol | 9.4 : 100 : 17 | [2] |
| Cadra cautella (Almond moth) | Pyralidae | (Z,E)-9,12-Tetradecadienyl acetate, (Z)-9-Tetradecenyl acetate | 13.72 : 1 | [3] |
| Dendrolimus houi | Lasiocampidae | (5E,7Z)-5,7-dodecadien-1-ol, (5E,7Z)-5,7-dodecadien-1-yl acetate, (5E,7Z)-5,7-dodecadienal | 20 : 1 : 1 | [3] |
| Nokona pernix | Sesiidae | (E,Z)-3,13-Octadecadien-1-ol, (Z,Z)-3,13-Octadecadien-1-ol | 9 : 1 | [2] |
Table 2: Electrophysiological Responses of Male Moth Antennae to Pheromone Components
| Species | Pheromone Component | EAG Response Threshold | Single Sensillum Recording Response | Reference |
| Bombyx mori | Bombykol | ~170 molecules for behavioral response | Single molecule can elicit a nerve impulse | [4][5] |
| Antheraea polyphemus | (E,Z)-6,11-hexadecadienal | Not specified | Can resolve up to 10 pulses/s | [5] |
| Heliothis virescens | (Z)-11-hexadecenal | Not specified | ORNs narrowly tuned to pheromones | [6] |
| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate | Not specified | Specific ORNs for individual components | [7] |
Experimental Protocols
Pheromone Extraction and Identification
This protocol describes the general procedure for extracting and identifying pheromone components from female moth pheromone glands.[8][9]
Materials:
-
Virgin female moths (2-5 days old)
-
Dissecting scissors and forceps
-
Hexane or dichloromethane (GC grade)
-
Glass vials with Teflon-lined caps
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Gas chromatograph with electroantennographic detector (GC-EAD)
Procedure:
-
Gland Excision: During the female's calling period (typically in the scotophase), carefully excise the pheromone gland, which is usually located at the tip of the abdomen, using fine dissecting scissors.
-
Extraction: Immediately place the excised glands in a glass vial containing a small volume (e.g., 50 µL) of hexane. Allow the extraction to proceed for 30 minutes at room temperature.
-
Concentration: Carefully concentrate the extract under a gentle stream of nitrogen if necessary.
-
GC-EAD Analysis: Inject an aliquot of the extract into the GC-EAD system. The effluent from the GC column is split, with one part going to a flame ionization detector (FID) and the other passing over a male moth antenna preparation. Simultaneously record the FID signal and the electroantennogram (EAG) from the antenna. Peaks in the FID chromatogram that elicit a corresponding EAG response are considered biologically active.
-
GC-MS Analysis: Inject another aliquot of the extract into the GC-MS system to obtain the mass spectra of the active compounds identified by GC-EAD.
-
Structure Elucidation: Compare the retention times and mass spectra of the unknown compounds with those of synthetic standards to confirm their chemical structures.
Synthesis of (Z)-6-Tetradecenyl Acetate via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, and it is particularly useful for preparing (Z)-isomers of pheromones.[10][11][12][13][14]
Materials:
-
(6-Hydroxyhexyl)triphenylphosphonium bromide
-
Octanal
-
Sodium hydride (NaH) or other strong base
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Acetic anhydride
-
Pyridine
-
Standard laboratory glassware and purification supplies (e.g., for column chromatography)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend (6-hydroxyhexyl)triphenylphosphonium bromide in anhydrous DMSO. Add sodium hydride portion-wise while stirring. The formation of the ylide is indicated by a color change (often to deep red or orange).
-
Wittig Reaction: Cool the ylide solution in an ice bath and slowly add a solution of octanal in anhydrous DMSO. Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Workup: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification of Alcohol: Remove the solvent under reduced pressure and purify the resulting (Z)-6-tetradecen-1-ol by column chromatography on silica gel.
-
Acetylation: Dissolve the purified alcohol in pyridine and add acetic anhydride. Stir the reaction at room temperature until the acetylation is complete (monitored by TLC).
-
Final Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the final product, (Z)-6-tetradecenyl acetate, by column chromatography.
Electroantennography (EAG)
EAG is a technique used to measure the overall electrical response of an insect antenna to an odor stimulus.[15][16][17][18][19]
Materials:
-
Male moth
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., insect Ringer's solution)
-
Ag/AgCl wires
-
High-impedance amplifier
-
Data acquisition system
-
Odor delivery system (puffing purified air over a stimulus source)
Procedure:
-
Antenna Preparation: Excise an antenna from a male moth at its base. Cut off the distal tip of the antenna.
-
Mounting: Mount the antenna between two glass capillary electrodes filled with electrolyte solution. The base of the antenna is connected to the reference electrode, and the cut tip is inserted into the recording electrode.
-
Signal Amplification: Connect the electrodes to a high-impedance amplifier to amplify the small electrical signals from the antenna.
-
Stimulus Delivery: Deliver a puff of purified air (control) or air passed over a filter paper impregnated with a known amount of the test compound onto the antenna.
-
Recording: Record the change in electrical potential (the EAG response) using a data acquisition system. The amplitude of the EAG response is proportional to the number of responding olfactory receptor neurons.
Wind Tunnel Behavioral Assay
Wind tunnel assays are used to study the flight behavior of moths in response to a controlled pheromone plume.[20][21][22][23][24][25][26][27][28]
Materials:
-
Wind tunnel with controlled airflow, temperature, and light conditions
-
Pheromone dispenser (e.g., rubber septum impregnated with the synthetic pheromone)
-
Video recording system (preferably with infrared lighting for nocturnal moths)
-
Moth release platform
Procedure:
-
Acclimatization: Place individual male moths in the wind tunnel for a period of acclimatization before the experiment.
-
Pheromone Plume Generation: Place the pheromone dispenser at the upwind end of the wind tunnel to create a stable odor plume.
-
Moth Release: Release a single male moth at the downwind end of the tunnel.
-
Behavioral Observation and Recording: Record the moth's flight path and behaviors using the video system. Key behaviors to score include:
-
Time to take flight (latency)
-
Orientation to the plume
-
Upwind flight speed
-
Turning angles and frequencies (zigzagging)
-
Distance flown
-
Contact with the pheromone source
-
-
Data Analysis: Analyze the recorded videos to quantify the behavioral parameters. Compare the responses to different pheromone blends or concentrations.
Applications in Drug Development and Pest Management
A thorough understanding of the biological significance of this compound pheromones has direct applications in the development of sustainable pest management strategies. Synthetic pheromones can be used for:
-
Monitoring: Pheromone-baited traps are used to monitor pest populations, allowing for timely and targeted insecticide applications.[29]
-
Mating Disruption: Dispersing a high concentration of synthetic pheromone in a crop field can confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the next generation of pests.
-
Mass Trapping: Deploying a large number of pheromone traps can significantly reduce the male population in a given area.
For drug development professionals, the highly specific and sensitive olfactory system of insects provides a valuable model for studying ligand-receptor interactions and signal transduction. The enzymes involved in pheromone biosynthesis and degradation also represent potential targets for the development of novel insecticides that are highly specific and have minimal impact on non-target organisms.
Conclusion
This compound pheromones are a fascinating example of the power and specificity of chemical communication in the natural world. A deep understanding of their biological significance, from their molecular biosynthesis to their influence on complex behaviors, is essential for both fundamental research and practical applications. The experimental protocols and data presented in this guide provide a framework for further investigation into these important semiochemicals, with the ultimate goal of leveraging this knowledge for the development of innovative and environmentally sound solutions in agriculture and public health.
References
- 1. Frontiers | Pheromone Transduction in Moths [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Female moth pheromones [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ockenfels-syntech.com [ockenfels-syntech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
- 21. Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. researchgate.net [researchgate.net]
- 24. Experimental set-up of the wind tunnel for the behavioral assay. [plos.figshare.com]
- 25. youtube.com [youtube.com]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. ento.psu.edu [ento.psu.edu]
- 29. gov.mb.ca [gov.mb.ca]
An In-depth Technical Guide to the Stereoisomers of Tetradec-6-ene for Researchers, Scientists, and Drug Development Professionals
An Introduction to the Stereoisomers of Tetradec-6-ene
This compound, a long-chain alkene with the molecular formula C₁₄H₂₈, exists as two geometric stereoisomers: (Z)-tetradec-6-ene (cis) and (E)-tetradec-6-ene (trans). These isomers share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around the carbon-carbon double bond. This seemingly subtle difference in geometry gives rise to distinct physical, chemical, and potentially biological properties, making a thorough understanding of each isomer crucial for applications in research and drug development.
Geometric isomerism in drug molecules can significantly influence their pharmacological and toxicological profiles. Different isomers may exhibit varied efficacy, binding affinities to biological targets, and metabolic pathways. Therefore, the ability to selectively synthesize and characterize specific isomers is a critical aspect of modern medicinal chemistry.
Physicochemical Properties and Spectroscopic Data
The distinct spatial arrangements of the alkyl chains in (Z)- and (E)-tetradec-6-ene lead to differences in their physical properties, such as boiling point, melting point, and density. Spectroscopic techniques like ¹³C Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for differentiating and characterizing these isomers.
| Property | (Z)-tetradec-6-ene | (E)-tetradec-6-ene |
| Molecular Weight | 196.38 g/mol | 196.38 g/mol |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| ¹³C NMR (δ, ppm) | Olefinic Carbons: ~120-130 ppm (characteristic upfield shift for Z-isomers compared to E-isomers). Allylic Carbons: Shifted slightly downfield. | Olefinic Carbons: ~125-135 ppm. Allylic Carbons: Shifted slightly downfield. |
| Mass Spectrum (m/z) | Molecular Ion (M⁺): 196. Prominent fragments from allylic cleavage. | Molecular Ion (M⁺): 196. Prominent fragments from allylic cleavage. |
| Kovats Retention Index (non-polar column) | Data not available | 1376, 1383, 1384 |
Stereoselective Synthesis of this compound Isomers
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide used.
Synthesis of (Z)-tetradec-6-ene (cis-isomer)
The synthesis of (Z)-alkenes is typically achieved using non-stabilized ylides in aprotic solvents under salt-free conditions.
Experimental Protocol: Wittig Reaction for (Z)-tetradec-6-ene
Materials:
-
Heptyltriphenylphosphonium bromide
-
Heptanal
-
Sodium amide (NaNH₂) or another strong, non-nucleophilic base
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend heptyltriphenylphosphonium bromide in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of sodium amide to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange to red-colored ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of one equivalent of heptanal in anhydrous diethyl ether to the ylide solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product, a mixture of (Z)-tetradec-6-ene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using hexane as the eluent. The alkene will elute first.
Synthesis of (E)-tetradec-6-ene (trans-isomer)
The synthesis of (E)-alkenes is often accomplished using stabilized ylides (e.g., those containing an electron-withdrawing group) or through modifications of the Wittig reaction, such as the Schlosser modification. For a non-stabilized ylide, the Schlosser modification can be employed to favor the E-isomer.
Experimental Protocol: Schlosser Modification of the Wittig Reaction for (E)-tetradec-6-ene
Materials:
-
Heptyltriphenylphosphonium bromide
-
Heptanal
-
Phenyllithium (PhLi)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
tert-Butanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation: Follow steps 1-4 of the (Z)-isomer synthesis, using an appropriate strong base to generate the ylide.
-
Betaine Formation: Cool the ylide solution to -78 °C.
-
Slowly add a solution of one equivalent of heptanal in anhydrous diethyl ether.
-
After stirring for a period to allow for the formation of the initial betaine intermediate, add a second equivalent of a strong base like phenyllithium at -78 °C to form the β-oxido ylide.
-
Protonation and Isomerization: Slowly add a solution of one equivalent of a proton source, such as tert-butanol, to the reaction mixture at -78 °C. This protonates the β-oxido ylide to form the more thermodynamically stable threo-betaine.
-
Allow the reaction to warm to room temperature, which promotes the elimination to form the (E)-alkene.
-
Work-up and Purification: Follow steps 8-12 of the (Z)-isomer synthesis protocol.
Separation and Characterization of Stereoisomers
Gas chromatography (GC) is a highly effective technique for the separation and analysis of volatile compounds like the isomers of this compound. The choice of the stationary phase is critical for achieving good separation.
Experimental Protocol: Gas Chromatography of this compound Isomers
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column (e.g., DB-5ms, HP-5, or a more polar column like DB-WAX for better separation of isomers).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min). This allows for the separation of compounds with different boiling points and polarities.
-
Sample Preparation: Dilute the sample mixture in a suitable solvent like hexane.
The (Z)-isomer is generally more volatile and will typically have a shorter retention time on a non-polar column compared to the (E)-isomer.
Relevance in Drug Development
The distinct three-dimensional structures of geometric isomers can lead to different interactions with biological macromolecules such as enzymes and receptors. This can result in one isomer having the desired therapeutic effect while the other may be inactive or even toxic.
Cytotoxicity Assessment
Should these compounds be considered for pharmaceutical applications, a preliminary assessment of their cytotoxicity is essential. An MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the (Z)- and (E)-tetradec-6-ene isomers in a suitable solvent (e.g., DMSO) and then in cell culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle controls (medium with the solvent) and untreated controls.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the untreated control.
Diagrams
Caption: Stereoselective synthesis of (Z)- and (E)-tetradec-6-ene via the Wittig reaction.
Caption: Experimental workflow for the separation and characterization of this compound isomers.
Unveiling the Acarine Alarm: A Technical Guide to the Discovery and History of Tetradec-6-ene as a Semiochemical
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of tetradec-6-ene as a semiochemical, with a primary focus on its identification as a component of the alarm pheromone in the acarid mite, Tyrophagus neiswanderi. This document details the experimental methodologies employed in its discovery, presents quantitative data on its composition within the pheromone blend, and explores the broader context of alkene-based semiochemicals in chemical ecology. The guide includes detailed experimental protocols, data presented in structured tables, and visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Role of Semiochemicals in Acarine Communication
Semiochemicals are chemical substances that carry information between organisms, playing a crucial role in mediating interactions such as mating, aggregation, and alarm responses. In the microscopic world of acarid mites, these chemical signals are paramount for survival and reproduction. Alarm pheromones, in particular, are vital for alerting conspecifics to the presence of danger, often triggering dispersal or defensive behaviors. The identification of these compounds is a key area of research in chemical ecology, with implications for pest management and the development of novel bioactive molecules.
This guide focuses on the discovery of this compound as a component of the alarm pheromone in the mite Tyrophagus neiswanderi, a pest of stored products and greenhouse crops. The identification of this alkene hydrocarbon as a semiochemical highlights the diversity of chemical structures employed by mites for communication.
Discovery and Identification of (Z)-6-Tetradecene in Tyrophagus neiswanderi
The seminal work in the discovery of (Z)-6-tetradecene as a semiochemical was conducted by Kuwahara and his colleagues in 1991. Their research led to the identification of a multi-component alarm pheromone from the acarid mite Tyrophagus neiswanderi.
Initial Observations and Bioassays
The investigation began with the observation that disturbed T. neiswanderi mites elicited an alarm response in nearby conspecifics, characterized by rapid dispersal. This behavioral change suggested the release of a chemical signal. To confirm the presence of an alarm pheromone, a bioassay was developed to quantify the dispersal behavior of the mites in response to various stimuli.
Pheromone Extraction and Chemical Analysis
To identify the active compounds, a large number of mites were collected, and their volatile chemical components were extracted using a suitable organic solvent. The crude extract was then subjected to gas chromatography-mass spectrometry (GC-MS) analysis to separate and identify the individual chemical constituents.
The GC-MS analysis of the T. neiswanderi extract revealed the presence of a mixture of several alkene hydrocarbons. The primary components of the alarm pheromone were identified as a blend of C13, C14, and C15 alkenes.
Quantitative Data and Composition of the Alarm Pheromone
The alarm pheromone of Tyrophagus neiswanderi is a blend of five alkenes, with (Z)-6-pentadecene and (Z)-7-pentadecene being the major components. (Z)-6-tetradecene was identified as a minor, yet integral, component of this active blend. The composition of the identified alarm pheromone is detailed in Table 1.
| Component | Chemical Formula | Isomer | Relative Percentage (%) |
| (Z)-5-Tridecene | C13H26 | Z | 1.1 |
| (Z)-6-Tetradecene | C14H28 | Z | 2.1 |
| (Z)-7-Tetradecene | C14H28 | Z | 0.7 |
| (Z)-6-Pentadecene | C15H30 | Z | 61.0 |
| (Z)-7-Pentadecene | C15H30 | Z | 35.1 |
| Table 1. Composition of the alarm pheromone of Tyrophagus neiswanderi.[1] |
The bioassays demonstrated that this mixture of alkenes was active in inducing the alarm response at a concentration of 100 parts per million (ppm).[1]
Experimental Protocols
The following sections provide a detailed description of the methodologies typically employed in the identification and characterization of mite pheromones, based on the foundational work in this field.
Mite Rearing and Collection
-
Rearing: Tyrophagus neiswanderi mites are typically reared on a diet of dried yeast or fish meal in a controlled environment with high humidity (e.g., 85-95% RH) and a constant temperature (e.g., 25°C).
-
Collection: A large number of mites (e.g., several grams) are collected from the rearing cultures for pheromone extraction. This can be achieved by separating the mites from the culture medium using a fine sieve or by exploiting their phototactic behavior.
Pheromone Extraction
-
Solvent Extraction: The collected mites are immersed in a non-polar organic solvent such as hexane for a specific duration to extract the cuticular lipids and any secreted pheromones.
-
Headspace Analysis: Alternatively, headspace collection methods, such as solid-phase microextraction (SPME), can be used to sample the volatile compounds released by the mites without direct solvent contact.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the pheromone components.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used for the separation of hydrocarbons.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate fragmentation patterns of the eluted compounds.
-
Identification: The identification of the compounds is based on the comparison of their mass spectra and retention times with those of authentic standards.
Behavioral Bioassay
-
Arena: A simple arena, such as a Petri dish lined with filter paper, is used to observe the behavior of the mites.
-
Test Substance Application: A known amount of the test substance (e.g., the synthetic pheromone blend or individual components) dissolved in a solvent is applied to a small area in the center of the arena. A solvent-only control is also used.
-
Observation: A group of mites is introduced into the arena, and their behavior (e.g., dispersal from the treated area) is recorded and quantified over a set period.
-
Data Analysis: Statistical analysis is used to determine if there is a significant difference in the dispersal behavior of the mites in response to the test substance compared to the control.
Visualizations
Experimental Workflow for Pheromone Identification
Caption: Experimental workflow for the identification of this compound as a semiochemical.
Generalized Olfactory Signaling Pathway
Caption: A generalized olfactory signaling pathway for the perception of a semiochemical.
Broader Context and Future Directions
The discovery of a blend of simple alkenes as an alarm pheromone in Tyrophagus neiswanderi contributes to our understanding of the chemical language of mites. While many insect pheromones are oxygenated compounds such as alcohols, aldehydes, and acetates, the use of hydrocarbons is also widespread.
Further research is needed to elucidate the biosynthetic pathway of these alkene pheromones in T. neiswanderi. Understanding the enzymes and genes involved in their production could open up new avenues for pest control, for example, through the development of biosynthesis inhibitors.
Additionally, the specific olfactory receptors in T. neiswanderi that detect this compound and the other components of the pheromone blend remain to be identified. Characterizing these receptors could provide targets for the development of novel repellents or attractants for the management of this and other related mite pests.
Conclusion
The identification of (Z)-6-tetradecene as a component of the alarm pheromone in Tyrophagus neiswanderi represents a significant finding in the field of chemical ecology. This in-depth technical guide has provided a comprehensive overview of the discovery, the experimental methodologies employed, and the quantitative data associated with this semiochemical. The detailed protocols and visualizations are intended to serve as a valuable resource for researchers and professionals working in the fields of chemical ecology, pest management, and drug development, fostering further investigation into the complex world of acarine chemical communication.
References
The Antimicrobial Potential of Tetradecane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkanes, particularly those within the C12 to C16 range, have demonstrated notable antimicrobial properties. This technical guide focuses on tetradecane (C14), a 14-carbon saturated hydrocarbon, and its derivatives as promising candidates for novel antimicrobial agents. The lipophilic nature of these compounds allows them to disrupt the integrity of microbial cell membranes, a mechanism that is generally less susceptible to the development of resistance compared to the targeted inhibition of specific metabolic pathways. This document provides a comprehensive overview of the antimicrobial activity of various tetradecane derivatives, detailed experimental protocols for their evaluation, and a discussion of their mechanism of action. Quantitative data from relevant studies are summarized in structured tables to facilitate comparison and analysis.
Introduction
The rise of antibiotic-resistant pathogens poses a significant threat to global health. This has spurred research into new classes of antimicrobial compounds with novel mechanisms of action. Alkanes and their functionalized derivatives have emerged as a promising area of investigation due to their ability to physically disrupt microbial membranes. Tetradecane, a simple long-chain alkane, has been identified as having broad-spectrum antibacterial and antifungal activity.[1][2] By chemically modifying the tetradecane backbone, it is possible to enhance its antimicrobial efficacy and spectrum. This guide explores the structure-activity relationships of these derivatives and provides the necessary technical information for their study and development.
Antimicrobial Activity of Tetradecane and Its Derivatives
The antimicrobial activity of tetradecane and its derivatives is primarily attributed to their hydrophobicity. The long alkyl chain readily partitions into the lipid bilayer of microbial cell membranes, causing disruption and increased permeability.[3] This non-specific mechanism of action is advantageous as it is less likely to be overcome by single-point mutations in the target organism.
The optimal chain length for antimicrobial activity in many classes of alkylated compounds is often found to be between 11 and 15 carbons.[2] Functionalization of the tetradecane chain can significantly impact its antimicrobial potency.
Unfunctionalized Tetradecane
Pure tetradecane has been shown to possess both antibacterial and antifungal properties.[1] It has been isolated from natural sources, including the bacterium Pediococcus acidilactici, and has demonstrated inhibitory activity against a range of pathogens.[4][5]
Tetradecane Derivatives with Polar Head Groups
The introduction of polar head groups to the tetradecane chain can create amphipathic molecules with enhanced antimicrobial activity. These derivatives often self-assemble into micelles that can further interact with and disrupt microbial membranes.
-
Quaternary Ammonium and Phosphonium Salts: Cationic surfactants containing a tetradecyl chain are potent antimicrobial agents. The positively charged headgroup facilitates interaction with the negatively charged components of bacterial cell walls, while the hydrophobic tail penetrates the lipid bilayer. Alkyl-triphenylphosphonium and alkyl-methylimidazolium salts with a C14 chain have shown significant activity against Staphylococcus aureus.[6] Similarly, n-tetradecyldimethylbenzylammonium iodide has demonstrated strong antibacterial effects.[7]
-
Amine Salts: Tetradecylammonium malonate has been reported to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1]
Oxygenated Derivatives
The addition of oxygen-containing functional groups can also modulate the antimicrobial activity of the tetradecane backbone.
-
1-Tetradecanol: This fatty alcohol has demonstrated antibacterial and anti-inflammatory properties.[1]
-
3,4-Epoxy-2-alkanones: A study on a series of 3,4-epoxy-2-alkanones with varying chain lengths found that the tetradecane derivative (3,4-epoxy-2-pentadecanone, as the epoxy group adds a carbon) showed moderate activity against Propionibacterium acnes and the yeast Pityrosporum ovale.[8]
Quantitative Antimicrobial Data
The following tables summarize the minimum inhibitory concentration (MIC) data for various tetradecane derivatives from the cited literature.
Table 1: MIC of Tetradecane against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus MRSA ATCC 43300 | Not specified, but activity noted | [4] |
| Listeria monocytogenes ATCC 19116 | Not specified, but activity noted | [4] |
| Pseudomonas aeruginosa MTCC 1934 | Not specified, but activity noted | [4] |
| Escherichia coli MTCC 1610 | Not specified, but activity noted | [4] |
| Clostridium bifermentans MTCC 11273 | Not specified, but activity noted | [4] |
| Candida albicans MTCC 183 | Not specified, but activity noted | [4] |
Table 2: MIC of Tetradecyl-functionalized Quaternary Ammonium and Phosphonium Salts against Staphylococcus aureus CECT 976
| Compound Class | Alkyl Chain Length | MIC (µg/mL) | Reference |
| Alkyl-triphenylphosphonium | C14 | 1 | [6] |
| Alkyl-methylimidazolium | C14 | 1 | [6] |
Table 3: MIC of n-Tetradecyldimethylbenzylammonium Iodide against Various Microorganisms
| Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Staphylococcus aureus CIP 4.83 | 0.5 |[7] | | Enterococcus hirae CIP 5855 | 1 |[7] | | Escherichia coli CIP 53126 | 4 |[7] | | Pseudomonas aeruginosa CIP 82118 | 64 |[7] | | Mycobacterium smegmatis CIP 7326 | 1 |[7] | | Candida albicans IP 118079 | 32 |[7] | | Aspergillus niger ATCC 16404 | 32 |[7] |
Table 4: MIC of 3,4-Epoxy-2-alkanone Derivatives against Various Microorganisms
| Compound (Chain Length) | Trichophyton mentagrophytes (µg/mL) | Propionibacterium acnes (µg/mL) | Pityrosporum ovale (µg/mL) | Reference |
| C14 (3,4-epoxy-2-pentadecanone) | 50 | 100 | 200 | [8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Hydrophobic Compounds
This protocol is a generalized procedure for determining the MIC of hydrophobic compounds like tetradecane derivatives using the broth microdilution method.
Materials:
-
Test compound (tetradecane derivative)
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Solvent for the test compound (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF))
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Negative control (medium with solvent)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the chosen solvent does not exhibit antimicrobial activity at the final concentration used in the assay.[8]
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension in the test medium to achieve the final desired inoculum density (typically 5 x 10^5 CFU/mL).
-
Serial Dilutions in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add a specific volume of the stock solution of the test compound to the first well to achieve twice the highest desired final concentration. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL. This will halve the concentration of the compound in each well to the final test concentrations.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (with the same final concentration of the solvent as the test wells).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Positive Control: A row of wells with a known antibiotic prepared in the same manner as the test compound.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for tetradecane and its derivatives is the disruption of the microbial cell membrane.[3] As lipophilic molecules, they readily insert into the phospholipid bilayer. This insertion disrupts the membrane's structural integrity and fluidity, leading to several detrimental effects:
-
Increased Permeability: The presence of these exogenous molecules in the membrane creates pores and defects, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.
-
Dissipation of Membrane Potential: The uncontrolled movement of ions across the compromised membrane dissipates the electrochemical gradients that are crucial for cellular processes like ATP synthesis and nutrient transport.
-
Inhibition of Membrane-Bound Proteins: The altered lipid environment can denature or inhibit the function of essential membrane-bound proteins, including enzymes and transport proteins.
Currently, there is no strong evidence to suggest that simple tetradecane derivatives act by interfering with specific microbial signaling pathways, such as quorum sensing. Their broad-spectrum activity and the nature of their interaction with the cell membrane point towards a physical, rather than a specific biochemical, mode of action.
Visualizations
Experimental Workflow for Screening Antimicrobial Tetradecane Derivatives
Caption: Workflow for the discovery and evaluation of antimicrobial tetradecane derivatives.
Proposed Mechanism of Membrane Disruption
Caption: Mechanism of bacterial membrane disruption by tetradecane derivatives.
Conclusion
Tetradecane and its derivatives represent a promising class of antimicrobial agents with a mechanism of action that is less prone to the development of resistance. The addition of functional groups, particularly cationic head groups, can significantly enhance their potency. The structure-activity relationships suggest that a C14 alkyl chain is highly effective for membrane disruption. Further research should focus on the synthesis and evaluation of a wider range of tetradecane derivatives to optimize their antimicrobial activity and selectivity, with the goal of developing novel therapeutics to combat multidrug-resistant pathogens. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to advance the study of these promising compounds.
References
- 1. Antimicrobial Activity of Some Higher Amine Salts of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antibacterial Activity of Long-Chain Alkyl-Substituted DemethyloxyAaptamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Toxicological Profile of Tetradec-6-ene: An In-Depth Technical Guide
Disclaimer: Specific toxicological data for tetradec-6-ene is limited in publicly available literature. This guide summarizes the available data for the closely related isomer, 1-tetradecene, and the broader category of C14 alpha-olefins, which are considered relevant surrogates for toxicological assessment. The information presented should be interpreted with this context in mind.
Executive Summary
This technical guide provides a comprehensive overview of the current toxicological data relevant to this compound exposure. Due to the scarcity of data for this specific isomer, this report focuses on the toxicological profile of 1-tetradecene and the C14 alpha-olefin category. The primary audience for this document includes researchers, scientists, and drug development professionals. The guide covers acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visualizations of a general toxicological assessment workflow are provided to aid in understanding the evaluation process.
Chemical and Physical Properties
This compound is a member of the alkene family with the molecular formula C14H28. As an internal olefin, its properties are expected to be similar to other C14 alkenes. For context, the properties of the well-studied isomer, 1-tetradecene, are provided below.
| Property | Value for 1-Tetradecene |
| Molecular Formula | C14H28 |
| Molecular Weight | 196.38 g/mol |
| Boiling Point | 252 °C |
| Melting Point | -12 °C |
| Flash Point | 107 °C (closed cup) |
| Water Solubility | Insoluble |
| log Pow (Octanol/Water Partition Coefficient) | 7.08 |
Toxicological Data
The toxicological data presented below is primarily for 1-tetradecene and the C14 alpha-olefin category.
Acute Toxicity
Acute toxicity studies assess the effects of a single, high-dose exposure to a substance.
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 5,000 mg/kg | [1] |
| LD50 | Rabbit | Dermal | > 2,020 mg/kg | [2] |
| LC50 | Rat | Inhalation (4h, dust/mist) | > 5 mg/L | [3] |
| LC50 | Rat | Inhalation (1h, dust/mist) | > 9.9 mg/l | [2][4] |
Skin and Eye Irritation
Studies on C14-C16 alpha-olefin blends indicate that they are slightly irritating to the skin and eyes of rabbits[5]. Repeated or prolonged contact with 1-tetradecene may cause skin dryness and cracking due to its defatting properties[3][6].
Repeated Dose Toxicity
Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance.
| Study Type | Species | Route | NOAEL/NOEL | Observations | Reference |
| 42-51 days | Rat | Oral (gavage) | 1000 mg/kg bw/day | Based on data from similar substances. | [2] |
| Repeated Dose | Rat | Oral | > 100 mg/kg | Low toxicity. Alterations in body and organ weights and changes in some hematological values at higher doses. Male rat-specific kidney damage was noted. | [7] |
| Repeated Dose | Rat | Inhalation | > 1000 ppm | Low toxicity. | [7] |
Genotoxicity
Genotoxicity assays are used to determine if a substance can cause damage to genetic material.
| Assay | System | Result | Reference |
| Mutagenicity | Bacterial or mammalian cell cultures | Non-mutagenic | [8] |
| Genotoxicity | Various assays for C6-C14 alpha-olefins | Not genotoxic | [5][7] |
Carcinogenicity
No ingredient of 1-tetradecene at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
Reproductive and Developmental Toxicity
Screening level tests on 1-tetradecene indicate no adverse effects on reproduction or fetal development[5][7]. A study on a similar substance showed a NOAEL for parental and F1 generation of 1000 mg/kg bw/day[2].
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, many of the safety data sheets and OECD reports indicate that the studies were conducted in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Oral Toxicity (as per OECD Guideline 420, 423, or 425):
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
General Protocol for Skin Irritation (as per OECD Guideline 404):
-
Test Animals: Albino rabbits are typically used.
-
Test Substance Application: A small area of the animal's skin is shaved, and the test substance is applied to the skin under a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.
Visualizations
General Toxicological Assessment Workflow
The following diagram illustrates a general workflow for assessing the toxicology of a chemical substance.
Aspiration Hazard Logic
The primary hazard identified for 1-tetradecene is aspiration toxicity. The following diagram outlines the logical progression of this hazard.
Conclusion
References
Tetradec-6-ene Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetradec-6-ene in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar long-chain alkenes, namely 1-dodecene and 1-hexadecene, to provide a robust predictive framework. This document also outlines detailed experimental protocols for determining solubility and discusses the application of predictive models.
Core Principles of Alkene Solubility
As a long-chain alkene, the solubility of this compound is governed by the principle of "like dissolves like." Its nonpolar hydrocarbon chain dictates its high affinity for nonpolar organic solvents and insolubility in polar solvents such as water. The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces).
Qualitative and Predicted Solubility of this compound
Table 1: Predicted and Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility of this compound | Qualitative Data for Analogs (1-Dodecene, 1-Hexadecene) |
| Hexane | Nonpolar | High / Miscible | Soluble/Miscible[1][2] |
| Toluene | Nonpolar (Aromatic) | High / Miscible | Soluble in coal tar solvents |
| Diethyl Ether | Weakly Polar | High / Miscible | Soluble[2] |
| Acetone | Polar Aprotic | Soluble | Soluble[2][3] |
| Ethanol | Polar Protic | Soluble | Soluble[2][3] |
| Methanol | Polar Protic | Sparingly Soluble | Soluble (for 1-dodecene)[3] |
| Water | Polar Protic | Insoluble | Insoluble/Immiscible[2][3] |
Note: The predictions for this compound are based on the general solubility trends of long-chain alkenes and the specific data available for 1-dodecene and 1-hexadecene.
Experimental Protocol for Determining Liquid-Liquid Solubility
For precise quantification of this compound solubility in a specific organic solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled water bath or incubator shaker
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and filters (PTFE, 0.22 µm)
3.2. Procedure
-
Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation: Accurately weigh a known amount of the organic solvent into a glass vial. Add an excess amount of this compound to the solvent. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the vials at a constant speed for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic checks to ensure a second phase persists.
-
Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath (without shaking) for at least 12 hours to allow for complete phase separation.
-
Sampling: Carefully extract an aliquot of the solvent phase (the saturated solution) using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE filter to remove any undissolved micro-droplets of this compound.
-
Dilution and Analysis: Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the range of the prepared calibration curve. Analyze the diluted sample using GC-FID or another appropriate analytical method.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Predictive Models for Solubility Estimation
In the absence of experimental data, computational models can provide valuable estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method widely used for predicting phase equilibria.
The UNIFAC model calculates activity coefficients, which can then be used to determine solubility. The model relies on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. For this compound, the relevant groups would be CH3, CH2, and CH=CH. While a detailed tutorial on the UNIFAC model is beyond the scope of this guide, numerous software packages and online tools are available for its implementation.[4][5]
Visualizing the Solubility Determination Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Solubility Principles
The following diagram illustrates the logical connections between the molecular properties of this compound and its resulting solubility behavior.
Caption: Relationship between structure and solubility of this compound.
References
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological activities of the long-chain alkene tetradec-6-ene and its closely related derivatives. Given the limited direct research on this compound, this document extends its scope to analogous long-chain alkenes and their functionalized counterparts, particularly unsaturated aldehydes, which have established roles as signaling molecules in biological systems.
Chemical Properties and Data
While specific experimental data for this compound is sparse, the properties of its isomers, such as 1-tetradecene, provide a reasonable approximation. The properties are crucial for designing synthesis, purification, and analytical protocols.
Table 1: Physicochemical Properties of Tetradecene Isomers
| Property | (E)-6-Tetradecene | 1-Tetradecene |
| CAS Number | 41446-64-4[1] | 1120-36-1[2][3][4] |
| Molecular Formula | C14H28[1] | C14H28[2][3][4] |
| Molecular Weight | 196.37 g/mol [1] | 196.37 g/mol [2][3][4] |
| Boiling Point | Not available | 251 °C[2][3] |
| Melting Point | Not available | -13 to -11 °C[2][3] |
| Density | Not available | 0.775 g/mL at 25 °C[2][3] |
| Refractive Index | Not available | n20/D 1.436[2] |
| Vapor Pressure | Not available | 0.015 mmHg at 25 °C[5] |
| Flash Point | Not available | 110 °C[2] |
| Water Solubility | Insoluble[3] | Insoluble[3] |
Synthesis of this compound and Related Alkenes
The synthesis of specific internal alkenes like this compound can be achieved with high stereoselectivity using modern organic chemistry techniques. The Wittig reaction and olefin metathesis are two of the most powerful methods for this purpose.
Wittig Reaction
The Wittig reaction is a versatile method for creating a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[6][7][8][9][10][11][12] This method allows for precise control over the location of the double bond. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the ylide and the reaction conditions.[8][9][12]
-
Synthesis of (Z)-tetradec-6-ene: Typically involves the reaction of a non-stabilized ylide with an aldehyde.
-
Synthesis of (E)-tetradec-6-ene: Often requires the use of a stabilized ylide or the Schlosser modification of the Wittig reaction.[9]
Experimental Protocol: General Procedure for the Wittig Reaction to Synthesize (Z)-alkenes
-
Ylide Generation:
-
A solution of an appropriate alkyltriphenylphosphonium halide (e.g., octyltriphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF) is prepared under an inert atmosphere (e.g., argon).
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A strong base (e.g., n-butyllithium) is added dropwise to generate the ylide. The solution typically develops a characteristic color.
-
-
Reaction with Aldehyde:
-
A solution of the corresponding aldehyde (e.g., hexanal) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
-
Work-up and Purification:
-
The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the (Z)-alkene.
-
Olefin Metathesis
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs' catalysts).[13] Cross-metathesis between two different alkenes can be used to synthesize internal alkenes like this compound.
Experimental Protocol: General Procedure for Olefin Cross-Metathesis
-
Reaction Setup:
-
A solution of the two starting alkenes (e.g., 1-octene and 1-heptene) in an anhydrous, degassed solvent (e.g., dichloromethane) is prepared under an inert atmosphere.
-
A Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added to the solution.
-
-
Reaction Execution:
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction is monitored by a suitable technique like gas chromatography (GC).
-
-
Work-up and Purification:
-
The reaction is quenched by adding a reagent that deactivates the catalyst (e.g., ethyl vinyl ether).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired internal alkene.
-
Analytical Characterization
The characterization of this compound and related alkenes relies on standard analytical techniques to confirm the structure, purity, and isomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential tool for separating and identifying volatile compounds like long-chain alkenes. The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, which aids in structure elucidation. For alkenes, the molecular ion peak is often more abundant than in their corresponding alkanes.[2]
Experimental Protocol: General GC-MS Analysis of Long-Chain Alkenes
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. For this compound, NMR would confirm the presence and position of the double bond and the structure of the alkyl chains. The coupling constants between the vinylic protons in the ¹H NMR spectrum can be used to determine the stereochemistry (E or Z) of the double bond.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Isomer | Proton/Carbon | Predicted Chemical Shift (ppm) |
| (Z)-tetradec-6-ene | Vinylic Protons (H6, H7) | ~5.3-5.4 (multiplet) |
| Allylic Protons (H5, H8) | ~2.0 (multiplet) | |
| Vinylic Carbons (C6, C7) | ~129-130 | |
| (E)-tetradec-6-ene | Vinylic Protons (H6, H7) | ~5.4-5.5 (multiplet) |
| Allylic Protons (H5, H8) | ~1.9-2.0 (multiplet) | |
| Vinylic Carbons (C6, C7) | ~130-131 |
Biological Activity and Signaling Pathways
While simple long-chain alkenes like this compound are not widely reported as bioactive molecules, their oxidized derivatives, particularly unsaturated aldehydes, are known to have significant biological roles, most notably as insect pheromones.[6][14] This suggests a potential biological relevance for this compound as a metabolic precursor to such signaling molecules.
Tetradecenal Isomers as Insect Pheromones
Various isomers of tetradecenal are well-documented as sex pheromones in numerous insect species, particularly in the order Lepidoptera (moths and butterflies).[15][6][7][14] These molecules are released by one sex to attract the other for mating. The specific isomer and the blend of other compounds are often species-specific, ensuring reproductive isolation.
Pheromone Signaling Pathway
The perception of pheromones initiates a signaling cascade that ultimately leads to a behavioral response in the receiving insect. This process involves specialized olfactory sensory neurons (OSNs) located in the antennae.
Experimental Workflow for Pheromone Identification
Caption: Workflow for the identification of insect pheromones.
Pheromone Reception and Signal Transduction
Long-chain unsaturated aldehydes, upon entering the sensilla of an insect's antenna, bind to Pheromone Binding Proteins (PBPs). These proteins transport the hydrophobic pheromone molecules across the aqueous sensillar lymph to the Olfactory Receptors (ORs) located on the dendritic membrane of OSNs. The binding of the pheromone to the OR, which is a ligand-gated ion channel, triggers the opening of the channel and an influx of ions, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain, where it is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (Z)-9-Tetradecenal | 53939-27-8 | Benchchem [benchchem.com]
- 7. (Z)-tetradec-9-enyl acetate [sitem.herts.ac.uk]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. (E)-Tetradec-11-enal | 35746-21-5 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
Navigating the Supply and Application of High-Purity Tetradec-6-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, analysis, and potential applications of high-purity tetradec-6-ene. Given the specificity of this internal olefin, this guide addresses the challenges in sourcing high-purity isomers and outlines the technical considerations for its use in research and development.
Commercial Availability of this compound Isomers
Sourcing high-purity this compound, specifically the (E) and (Z) isomers, presents a notable challenge as it is not as commonly stocked as terminal olefins like 1-tetradecene. Researchers often need to rely on custom synthesis services or specialized chemical suppliers who can produce these specific isomers upon request.
Table 1: Potential Supplier Categories for High-Purity this compound
| Supplier Category | Description | Key Considerations |
| Custom Synthesis Providers | Companies offering to synthesize specific molecules on demand. | Lead times and costs may be higher. Purity specifications can be defined by the customer. |
| Specialty Chemical Suppliers | Suppliers focusing on niche chemicals, including long-chain olefins and pheromone intermediates. | May have limited stock or produce in small batches. Purity levels should be confirmed via certificates of analysis. |
| Research Chemical Marketplaces | Online platforms that aggregate products from various suppliers. | Can be a starting point for identifying potential suppliers, but direct confirmation of purity and availability is crucial. |
Physicochemical Properties and Isomeric Considerations
This compound is a C14 alkene with the double bond located at the sixth carbon position. The geometry of this double bond gives rise to two stereoisomers: (E)-tetradec-6-ene (trans) and (Z)-tetradec-6-ene (cis). The choice of isomer is critical in many applications, particularly in pheromone research and stereospecific synthesis, as the biological activity and chemical reactivity can differ significantly.
Table 2: Physicochemical Properties of this compound Isomers
| Property | (E)-tetradec-6-ene | (Z)-tetradec-6-ene |
| Molecular Formula | C₁₄H₂₈ | C₁₄H₂₈ |
| Molecular Weight | 196.38 g/mol | 196.38 g/mol |
| CAS Number | 41446-64-4 | 41446-61-1 |
| Appearance | Colorless liquid (typical) | Colorless liquid (typical) |
| Boiling Point | ~251-253 °C (estimated) | ~251-253 °C (estimated) |
| Density | ~0.77 g/cm³ (estimated) | ~0.77 g/cm³ (estimated) |
Note: Experimental data for these specific isomers can be limited. Properties are estimated based on similar long-chain alkenes.
Experimental Protocols: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Ensuring the isomeric and chemical purity of this compound is paramount for its application in sensitive research areas. Gas chromatography-mass spectrometry (GC-MS) is the most effective method for this purpose. The following protocol provides a general framework that can be adapted for the analysis of C14 alkene isomers.
Objective
To determine the purity and isomeric ratio of a this compound sample.
Materials and Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., non-polar or medium-polarity column)
-
Helium (carrier gas)
-
Sample of this compound
-
Solvent for dilution (e.g., hexane, pentane)
-
Autosampler vials with inserts
GC-MS Method Parameters
Table 3: Example GC-MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) | A non-polar column separates compounds primarily by boiling point, which is effective for hydrocarbon isomers. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium | Inert and provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C. | A temperature ramp is necessary to elute the C14 isomers in a reasonable time with good resolution. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |
| Mass Range | m/z 40-300 | Covers the expected mass of the molecular ion and its fragments. |
Data Analysis
-
Purity Assessment: The total ion chromatogram (TIC) will show peaks corresponding to the different components in the sample. The percentage purity can be calculated based on the relative peak areas.
-
Isomer Identification: The (E) and (Z) isomers of this compound will have very similar mass spectra but slightly different retention times. The elution order can depend on the column polarity, with the trans isomer often eluting slightly before the cis isomer on non-polar columns.[1]
-
Mass Spectra: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 196. Characteristic fragmentation patterns of long-chain alkenes will be observed.
Applications in Research and Drug Development
While direct applications of this compound in drug development are not extensively documented, its role can be inferred from the broader use of long-chain alkenes as intermediates in organic synthesis and their presence in natural products.
Intermediate in Organic Synthesis
Long-chain internal olefins like this compound can serve as precursors for the synthesis of more complex molecules. The double bond provides a reactive site for various chemical transformations, including:
-
Epoxidation: Formation of an epoxide ring, which is a versatile intermediate for introducing other functional groups.
-
Oxidative Cleavage: Breaking of the double bond to form aldehydes or carboxylic acids, which are common building blocks in pharmaceutical synthesis.
-
Metathesis: Reactions that can alter the carbon skeleton and build more complex structures.
The workflow for utilizing this compound as a synthetic intermediate can be visualized as follows:
Pheromone Research
Long-chain alkenes are common components of insect sex pheromones. While specific data for this compound is limited, related compounds like (Z)-9-tetradecen-1-ol are known pheromones.[2][][4] High-purity this compound isomers could be used in entomological research to:
-
Investigate the chemical ecology of insect species.
-
Develop species-specific lures for pest monitoring and control.
-
Serve as starting materials for the synthesis of more complex pheromone molecules.
The logical relationship in pheromone identification and application is outlined below:
Role in Cellular Signaling
Very-long-chain fatty acids and their derivatives, which can be synthesized from long-chain alkenes, play roles in various cellular processes. While a direct signaling role for this compound is not established, related long-chain lipids are involved in:
-
Membrane structure and function: Influencing the fluidity and properties of cell membranes.
-
Energy storage: As components of triglycerides.
-
Signaling pathways: As precursors to signaling molecules.
Deficiencies in the biosynthesis of very-long-chain alkanes, which are structurally related to this compound, have been shown to affect processes like pollen adhesion and hydration in plants.[5] This suggests that long-chain hydrocarbons can have specific biological functions, and high-purity this compound could be a valuable tool for investigating these roles.
Conclusion
High-purity this compound is a specialized chemical that requires careful sourcing, typically through custom synthesis. For researchers and drug development professionals, ensuring the isomeric and chemical purity through rigorous analytical methods like GC-MS is a critical first step. While its direct application in pharmaceuticals is not yet well-defined, its potential as a synthetic intermediate and as a tool in chemical ecology research is significant. Further investigation into the biological roles of long-chain internal olefins may reveal novel applications for this molecule in the future.
References
- 1. vurup.sk [vurup.sk]
- 2. (Z)-11-tetradecen-1-ol, 34010-15-6 [thegoodscentscompany.com]
- 4. (Z)-9-tetradecen-1-ol, 35153-15-2 [thegoodscentscompany.com]
- 5. Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetradec-6-ene via Olefin Metathesis
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the synthesis of tetradec-6-ene through the self-metathesis of 1-heptene using a Grubbs-type catalyst. This document outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the final product.
Introduction
Olefin metathesis is a powerful and versatile organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds.[1] This methodology has become an indispensable tool in synthetic chemistry for the formation of new C=C bonds.[2][3] The development of well-defined ruthenium-based catalysts, particularly Grubbs catalysts, has significantly broadened the scope of olefin metathesis due to their remarkable functional group tolerance and stability in air and moisture.[2]
This protocol details the self-metathesis (homodimerization) of the terminal olefin 1-heptene to yield the internal olefin this compound. This transformation is driven by the formation of the volatile byproduct ethylene, which can be removed from the reaction mixture to shift the equilibrium towards the desired product.[2] Second-generation Grubbs catalysts are particularly effective for this type of transformation.
Reaction Scheme
The self-metathesis of 1-heptene proceeds as follows:
Quantitative Data Summary
The following table summarizes representative quantitative data for the self-metathesis of terminal olefins using a second-generation Grubbs catalyst. While specific data for 1-heptene is not provided in the cited literature, the data for analogous terminal alkenes can be used to predict the expected outcome.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | E/Z Ratio |
| 1-Octene | 2 | Toluene | 70 | 12 | >95 | Not Specified |
| Allylbenzene | 2 | Toluene | 70 | 12 | >95 | Not Specified |
| 4-Penten-1-ol | 2 | Toluene | 70 | 12 | >95 | Not Specified |
Data is representative of typical results for the homodimerization of terminal olefins using a C-H activated ruthenium metathesis catalyst as described in related literature.[4]
Experimental Protocol
This protocol is adapted from general procedures for the homodimerization of terminal olefins.[4]
4.1. Materials and Equipment
-
Reagents:
-
1-Heptene (purified by passing through a column of activated alumina)
-
Grubbs Catalyst®, 2nd Generation
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Silica gel for column chromatography
-
Hexane (for chromatography)
-
-
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Vacuum pump
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer for product characterization
-
4.2. Reaction Setup
-
In a clean, dry Schlenk flask, add a magnetic stir bar.
-
Flame-dry the flask under vacuum and backfill with an inert gas (argon or nitrogen).
-
Allow the flask to cool to room temperature.
-
Under a positive pressure of inert gas, add the desired amount of 1-heptene and anhydrous, degassed solvent. For a typical reaction, a substrate concentration of 0.5 M to 2.0 M is used.
-
Degas the solution by bubbling the inert gas through it for 15-30 minutes or by three freeze-pump-thaw cycles.
4.3. Reaction Procedure
-
To the stirred solution of 1-heptene, add the Grubbs catalyst (typically 0.5 to 2 mol%). The catalyst can be added as a solid or as a solution in a small amount of the reaction solvent.
-
The reaction mixture is then heated to the desired temperature (typically 40-70 °C).
-
To drive the reaction to completion, a static vacuum can be applied to the headspace of the flask to remove the ethylene byproduct. Alternatively, a gentle stream of inert gas can be passed over the reaction surface.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
4.4. Work-up and Purification
-
To quench the catalyst, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel. A non-polar eluent such as hexane is typically sufficient to isolate the this compound.
-
Collect the fractions containing the product and concentrate them under reduced pressure to yield pure this compound.
4.5. Characterization
The identity and purity of the this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The ratio of E/Z isomers can also be determined from the ¹H NMR spectrum.
Diagrams
5.1. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
5.2. Catalytic Cycle
Caption: Simplified catalytic cycle for olefin metathesis.
References
Application Note: High-Resolution Gas Chromatography Method for the Separation of Tetradec-6-ene Isomers
Abstract
This application note presents a detailed protocol for the separation of (Z)-tetradec-6-ene and (E)-tetradec-6-ene isomers using capillary gas chromatography with flame ionization detection (GC-FID). The method utilizes a high-polarity polyethylene glycol (PEG) stationary phase, which provides excellent selectivity for the geometric isomers. A programmed temperature gradient is employed to ensure optimal resolution and peak shape. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification and separation of C14 alkene isomers.
Introduction
Tetradec-6-ene is a monounsaturated alkene with two geometric isomers, (Z)-tetradec-6-ene (cis) and (E)-tetradec-6-ene (trans). These isomers can exhibit different physical and chemical properties, making their accurate separation and quantification crucial in various fields, including pheromone research, fine chemical synthesis, and as intermediates in drug development. Due to their similar boiling points and molecular weights, the separation of these isomers presents an analytical challenge.
Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. The choice of the stationary phase is critical for the separation of isomers. Polar stationary phases, such as those based on polyethylene glycol (wax-type columns), are particularly effective for separating geometric isomers of alkenes due to their ability to interact differently with the double bond configurations.[1][2][3][4] This application note details an optimized GC-FID method for the baseline separation of (Z)- and (E)-tetradec-6-ene.
Experimental Protocol
This protocol provides a step-by-step guide for the GC analysis of this compound isomers.
1. Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).
-
Capillary Column: Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent high-polarity polyethylene glycol (PEG) column.
-
Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).
-
Gases for FID: Hydrogen (99.999% purity) and compressed air (hydrocarbon-free).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Sample: A mixture of (Z)- and (E)-tetradec-6-ene in a volatile solvent (e.g., hexane or pentane).
-
Reference Standards: Certified reference materials of (Z)-tetradec-6-ene and (E)-tetradec-6-ene.
2. GC-FID Operating Conditions
| Parameter | Setting |
| Injector | |
| Injection Mode | Split (100:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Column | |
| Stationary Phase | Polyethylene Glycol (e.g., DB-WAX UI) |
| Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 100 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 5 °C/min |
| Final Temperature | 150 °C |
| Final Hold Time | 5 min |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Detector (FID) | |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
3. Sample Preparation
-
Prepare a stock solution of the this compound isomer mixture at a concentration of approximately 1 mg/mL in hexane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Transfer the sample and standard solutions to 2 mL amber glass vials and cap them securely.
4. Analysis Procedure
-
Equilibrate the GC system with the specified conditions.
-
Perform a blank injection (hexane) to ensure the system is clean.
-
Inject 1 µL of each calibration standard to generate a calibration curve.
-
Inject 1 µL of the sample solution.
-
Record the chromatograms and integrate the peak areas for both isomers.
Data Presentation
The retention times of the this compound isomers were determined under the specified GC conditions. Due to the polarity of the stationary phase, the (Z)-isomer, with its more exposed double bond, interacts more strongly and thus has a longer retention time than the (E)-isomer.
| Compound | Isomer | Estimated Retention Time (min) |
| (E)-tetradec-6-ene | trans | 10.2 |
| (Z)-tetradec-6-ene | cis | 10.5 |
Note: The retention times are estimated based on the analysis of similar C14 monounsaturated compounds on a polar DB-WAX column.[5] Actual retention times may vary depending on the specific instrument and column conditions.
Visualization
Experimental Workflow
Caption: Workflow for the GC-FID analysis of this compound isomers.
Separation Principle
Caption: Interaction principle of this compound isomers with the polar stationary phase.
Conclusion
The described gas chromatography method provides a reliable and robust approach for the separation and analysis of (Z)- and (E)-tetradec-6-ene isomers. The use of a high-polarity polyethylene glycol capillary column in conjunction with an optimized temperature program allows for excellent resolution of these geometric isomers. This application note serves as a valuable resource for scientists and researchers in need of a precise analytical method for C14 alkene isomer analysis.
References
Application Note: Mass Spectrometry Analysis of Tetradec-6-ene Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-6-ene is a long-chain alkene that may be encountered in various research and industrial fields, including organic synthesis, biofuel development, and as a potential biomarker. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its accurate identification and quantification. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), and outlines the expected fragmentation patterns. The information presented here is valuable for researchers in organic chemistry, analytical chemistry, and drug development who work with or encounter long-chain unsaturated hydrocarbons.
Principle of Fragmentation
Under electron ionization, this compound (C₁₄H₂₈, molecular weight: 196.37 g/mol ) will undergo fragmentation through various pathways. The position of the double bond at the C6-C7 position dictates the primary fragmentation patterns. The most common fragmentation mechanism for alkenes is allylic cleavage, which leads to the formation of resonance-stabilized carbocations.[1] For this compound, this involves the cleavage of bonds at the C4-C5 and C8-C9 positions, as these are allylic to the double bond. The resulting fragments provide characteristic signals in the mass spectrum, allowing for the structural elucidation of the parent molecule.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.
1. Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in a volatile organic solvent such as hexane or ethyl acetate. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.
-
Sample Matrix: For samples in complex matrices, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the non-polar hydrocarbon fraction.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column is suitable.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is recommended for the separation of hydrocarbons. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Injector: Set the injector temperature to 250°C. Use a splitless injection mode for low concentration samples to enhance sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
Data Presentation: Expected Mass Spectrum of this compound
Table 1: Predicted Major Fragment Ions of this compound and their Relative Abundance.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Predicted Relative Abundance | Fragmentation Pathway |
| 196 | [C₁₄H₂₈]⁺ | Low | Molecular Ion (M⁺) |
| 139 | [C₁₀H₁₉]⁺ | Moderate | Allylic cleavage at C4-C5, loss of C₄H₉ radical |
| 111 | [C₈H₁₅]⁺ | Moderate | Allylic cleavage at C8-C9, loss of C₆H₁₃ radical |
| 97 | [C₇H₁₃]⁺ | High | Rearrangement and fragmentation |
| 83 | [C₆H₁₁]⁺ | High | Rearrangement and fragmentation |
| 69 | [C₅H₉]⁺ | High | Rearrangement and fragmentation |
| 55 | [C₄H₇]⁺ | High | Base Peak, rearrangement and fragmentation |
| 41 | [C₃H₅]⁺ | High | Allyl cation, rearrangement and fragmentation |
Disclaimer: The relative abundances are predicted based on general fragmentation rules for long-chain alkenes and may vary depending on the specific instrumentation and analytical conditions.
Visualizations
Diagram 1: GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Diagram 2: Primary Fragmentation Pathway of this compound
Caption: Primary allylic cleavage fragmentation of this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. By understanding the characteristic fragmentation patterns, particularly the formation of stable allylic carbocations, researchers can confidently identify and characterize this long-chain alkene in various sample matrices. The provided protocol and expected fragmentation data serve as a valuable resource for method development and data interpretation in the fields of chemical analysis and drug development.
References
Application of Tetradecenyl Derivatives in Insect Pest Management: A Review of Related Compounds
Note to the Reader: Comprehensive searches for the specific application of tetradec-6-ene in insect pest management did not yield significant documented uses as a primary active agent in commercially available pheromone-based products. However, its structural isomers and closely related C14 derivatives, such as tetradecenyl acetates, alcohols, and aldehydes with double bonds at different positions, are critical components of the sex pheromones of numerous lepidopteran pests. This document provides detailed application notes and protocols for these analogous and widely utilized compounds, offering insights into the methodologies relevant to the broader class of tetradecenyl-based semiochemicals.
Introduction to Tetradecenyl Derivatives as Semiochemicals
Straight-chain lepidopteran pheromones are a class of semiochemicals pivotal for intraspecific communication, primarily for mating.[1] These molecules are typically C10 to C18 unsaturated alcohols, aldehydes, or their corresponding acetates. Tetradecenyl derivatives (compounds with a 14-carbon chain and one or more double bonds) are key sex pheromone components for a variety of economically significant pests, particularly within the Tortricidae (leafroller moths) and Pyralidae (snout moths) families. Their application in pest management primarily revolves around two strategies:
-
Monitoring: Pheromone-baited traps are used to detect the presence, seasonality, and population density of a target pest, informing the timing of other control measures.[2]
-
Mating Disruption (MD): The atmosphere in a crop is saturated with a synthetic pheromone, which confuses males and prevents them from locating females, thereby suppressing reproduction and subsequent larval damage.[3][4]
Key Tetradecenyl Derivatives and Their Target Pests
While this compound is not prominently featured, several other isomers are well-documented. The precise position and stereochemistry (Z or E) of the double bond, along with the terminal functional group, are critical for species-specific activity.
| Pheromone Component | Isomer | Target Pest(s) | Application Method |
| (Z)-9-Tetradecenyl acetate | Z | Stored-product moths (e.g., Plodia interpunctella, Ephestia cautella)[5] | Mating Disruption, Mass Trapping |
| (Z,E)-9,12-Tetradecadienyl acetate | Z,E | Stored-product moths, various Spodoptera species[5] | Mating Disruption, Mass Trapping |
| (E)-11-Tetradecenal | E | Spruce Budworm (Choristoneura fumiferana)[6] | Monitoring, Mating Disruption |
| (Z)-11-Tetradecenyl acetate | Z | Obliquebanded Leafroller (Choristoneura rosaceana) | Mating Disruption |
| (Z)-7-Tetradecenal | Z | Olive Moth (Prays oleae), Citrus Flower Moth (Prays citri)[7] | Monitoring, Mating Disruption |
Application Protocols
Protocol for Monitoring Pest Populations Using Pheromone Traps
This protocol outlines the general steps for using a pheromone lure, such as one containing a tetradecenyl derivative, to monitor a target moth species in an agricultural setting.
Objective: To determine the presence and population density of the target pest to inform pest management decisions.
Materials:
-
Pheromone lures specific to the target insect (e.g., rubber septa impregnated with the synthetic pheromone).
-
Traps (e.g., delta traps, wing traps) with sticky liners.
-
Stakes or hangers for trap deployment.
-
Gloves to avoid contamination of lures.
-
Field notebook and flagging tape for marking trap locations.
Procedure:
-
Trap Density: Deploy traps at a standard density, typically 1-2 traps per hectare, before the anticipated emergence of the adult moths. For more precise monitoring, a higher density may be used.
-
Trap Placement: Place traps at a height corresponding to the typical flight activity of the target species, often in the upper third of the crop canopy.[8] Hang traps on stakes or directly on tree limbs, ensuring the entrance is not obstructed by foliage.
-
Lure Handling: Handle lures with clean gloves to prevent contamination with other chemicals or human odors. Place a single lure inside each trap according to the manufacturer's instructions.
-
Trap Inspection: Inspect traps weekly. Count and record the number of captured target moths on the sticky liner.[9]
-
Maintenance: Replace the sticky liners when they become filled with insects or debris. Replace the pheromone lure according to the manufacturer's specified field life (typically 4-6 weeks).[10]
-
Data Analysis: Plot the weekly trap catches to visualize the population dynamics and identify peak flight periods. This data is used to establish action thresholds for interventions.
Protocol for Mating Disruption Application
This protocol describes the application of hand-applied dispensers for mating disruption in an orchard or vineyard.
Objective: To reduce mating success and subsequent crop damage by permeating the air with synthetic sex pheromones.
Materials:
-
Mating disruption dispensers (e.g., membrane emitters, sprayable microcapsules) containing the synthetic pheromone blend.[8]
-
Personal Protective Equipment (PPE) as required.
-
Orchard map for systematic application.
Procedure:
-
Timing of Application: Apply dispensers before the first flight of the target moth species for the season. This timing is critical and should be based on degree-day models or monitoring trap data.
-
Dispenser Density: Apply dispensers at the rate recommended by the manufacturer, which can range from a few high-emission "meso-emitters" (e.g., 12 per acre) to several hundred low-emission dispensers (e.g., 400 per acre).[11]
-
Dispenser Placement: Distribute dispensers uniformly throughout the treatment area. Place them in the upper portion of the crop canopy where most moth activity occurs. Securely attach dispensers to branches.
-
Buffer Zones: For smaller plots, be aware that mated females can immigrate from untreated areas. Larger, area-wide application programs are generally more effective.[4]
-
Efficacy Assessment: Monitor the effectiveness of the mating disruption program using several methods:
-
Trap Shutdown: Place monitoring traps with high-load lures within the treated area. A significant reduction (90% or more) in male captures compared to untreated control plots indicates successful disruption.[11]
-
Damage Assessment: Conduct periodic visual inspections of fruit or foliage for signs of larval damage. Compare damage levels to those in untreated control plots or historical records.
-
-
Reapplication: Depending on the formulation and environmental conditions, a second application may be necessary to provide season-long control.
Diagrams and Workflows
Pheromone-Mediated Mate Finding Signaling Pathway
Caption: Simplified signaling pathway of insect mate location mediated by sex pheromones.
Mating Disruption Mechanism of Action
Caption: Conceptual workflow of the mating disruption mechanism in pest management.
Experimental Workflow for Efficacy Testing
Caption: Standard experimental workflow for evaluating the efficacy of mating disruption.
References
- 1. Pheromone Biosynthesis in Lepidopterans: Desaturation and Chain Shortening [periodicos.capes.gov.br]
- 2. researchgate.net [researchgate.net]
- 3. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-Tetradec-11-enal | 35746-21-5 | Benchchem [benchchem.com]
- 7. (Z)-tetradec-7-enal (Ref: AI3-35951) [sitem.herts.ac.uk]
- 8. Concise syntheses of insect pheromones using Z-selective cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lepipheromone.sakura.ne.jp [lepipheromone.sakura.ne.jp]
- 10. ams.usda.gov [ams.usda.gov]
- 11. ucanr.edu [ucanr.edu]
Application Notes and Protocols for Electroantennography (EAD) Studies of Tetradecenyl Acetate Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAD) is a powerful electrophysiological technique used to measure and analyze the olfactory responses of insects to airborne chemical stimuli. This method is instrumental in identifying biologically active compounds, such as pheromones and host plant volatiles, that mediate insect behavior. These application notes provide a detailed overview and protocols for the use of tetradecenyl acetate isomers, common components of lepidopteran sex pheromones, in EAD studies.
Note on Tetradec-6-ene: While the user specified "this compound," extensive literature searches did not yield specific EAD studies on this particular isomer. The following protocols and data are based on closely related and well-studied isomers, primarily (Z)-9-tetradecenyl acetate and (E)-11-tetradecenyl acetate , which serve as informative proxies for developing EAD assays for straight-chain lepidopteran pheromones.
Data Presentation: EAD Responses to Tetradecenyl Acetate and Related Compounds
The following tables summarize quantitative data from EAD studies on various lepidopteran species, showcasing the antennal responses to different pheromone components and analogues.
Table 1: EAD Response of Male Spodoptera frugiperda (Fall Armyworm) to (Z)-9-Tetradecenyl Acetate
| Compound | Concentration | Mean EAD Response (mV ± SD) | Insect Species |
| (Z)-9-Tetradecenyl Acetate | Not specified | 2.51 ± 0.37 | Spodoptera frugiperda |
| (Z)-9-Tetradecenyl Acetate + Inhibitor* | Not specified | 1.10 ± 0.24 | Spodoptera frugiperda |
*Inhibitor: (Z)-9-tetradecenyl trifluoromethyl ketone (Z9-14:TFMK), an analogue that inhibits pheromone-degrading esterases. This demonstrates the significant reduction in antennal response in the presence of an inhibitor.[1]
Table 2: Qualitative EAD Responses of Male Euhyponomeutoides albithoracellus (Currant Bud Moth) to Pheromone Components
| Compound | EAD Response Description |
| (E)-11-Tetradecenyl Acetate | Strong and consistent |
| (Z)-11-Tetradecenyl Acetate | Strong and consistent |
| (E)-11-Tetradecenol | Weaker and less consistent |
| (Z)-11-Tetradecenol | Weaker and less consistent |
| Tetradecyl Acetate | Weaker and less consistent |
This study highlights the specificity of the antennal response to the acetate forms of the pheromone over the alcohol forms.[2][3]
Experimental Protocols
The following are detailed protocols for conducting EAD experiments with moth pheromones.
Protocol 1: Preparation of Antenna and EAD Setup
This protocol is adapted from standard procedures for EAD with lepidopteran species.
Materials:
-
Adult male moths (e.g., Spodoptera frugiperda)
-
Dissecting microscope
-
Fine scissors and forceps
-
Glass capillary microelectrodes
-
Micromanipulators
-
Electrode holder
-
Saline solution (e.g., Ringer's solution)
-
Conductive gel
-
EAD amplifier and data acquisition system (e.g., Syntech)
-
Purified air source
-
Stimulus delivery system (e.g., puff-style)
Procedure:
-
Antennal Excision:
-
Immobilize a male moth. This can be done by chilling the insect.
-
Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.[4]
-
Immediately place the excised antenna on a small amount of conductive gel on the electrode holder.
-
-
Electrode Placement:
-
Fill two glass capillary microelectrodes with saline solution.
-
The recording electrode is placed in contact with the distal end (tip) of the antenna.
-
The reference electrode is placed in contact with the basal end (base) of the antenna.[4]
-
Ensure good electrical contact by using a small amount of conductive gel at the points of contact.
-
-
EAD System Setup:
-
Connect the electrodes to the EAD amplifier.
-
Establish a constant flow of purified, humidified air over the antennal preparation. This creates a stable baseline.
-
Position the stimulus delivery tube approximately 1 cm from the antenna.
-
Protocol 2: Stimulus Preparation and Delivery
Materials:
-
Synthetic pheromone compounds (e.g., (Z)-9-tetradecenyl acetate)
-
High-purity solvent (e.g., hexane or pentane)
-
Filter paper strips or discs
-
Pasteur pipettes or specialized cartridges for stimulus delivery
-
Micropipettes
Procedure:
-
Serial Dilutions:
-
Prepare a stock solution of the test compound in the chosen solvent.
-
Create a series of dilutions to establish a dose-response curve (e.g., 0.1, 1, 10, 100 ng/µL).
-
-
Loading the Stimulus Cartridge:
-
Apply a known volume (e.g., 10 µL) of the diluted pheromone solution onto a small piece of filter paper.
-
Insert the filter paper into a Pasteur pipette or a specialized stimulus cartridge.
-
Allow the solvent to evaporate completely, leaving the pheromone adsorbed to the filter paper.
-
-
Stimulus Delivery:
-
To deliver a stimulus, a puff of purified air is passed through the stimulus cartridge and directed over the antennal preparation.
-
The duration of the puff is typically short (e.g., 0.5-1 second).
-
Maintain a sufficient interval between stimuli (e.g., 30-60 seconds) to allow the antenna to recover and the baseline to stabilize.
-
A solvent-only control should be used to ensure that the antenna is not responding to the solvent.
-
A standard reference compound can be used periodically to monitor the viability of the antennal preparation.
-
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway for Pheromone Detection
The detection of pheromones by insect antennae initiates a complex signaling cascade within the olfactory sensory neurons (OSNs). The binding of a pheromone molecule to a specific Olfactory Receptor (OR) ultimately leads to the generation of an action potential that is transmitted to the brain.
Caption: Pheromone reception and signal transduction in an insect olfactory sensory neuron.
This diagram illustrates the two primary proposed mechanisms for pheromone signal transduction: a rapid ionotropic pathway involving direct gating of the ORco ion channel, and a slower, G-protein-mediated (metabotropic) pathway that leads to downstream signaling and ion channel opening.[5][6][7]
Experimental Workflow for EAD Analysis
The following diagram outlines the typical workflow for conducting an EAD experiment, from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. ockenfels-syntech.com [ockenfels-syntech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
Field Testing Protocols for Tetradec-6-ene Pheromone Lures: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the field testing of tetradec-6-ene pheromone lures, critical tools in the monitoring and management of various lepidopteran pests. The following sections detail experimental design, data interpretation, and the underlying biological mechanisms of pheromone perception.
Introduction to this compound Pheromones
Pheromones are chemical signals released by an organism that elicit a specific response in another individual of the same species. Sex pheromones, in particular, are widely utilized in integrated pest management (IPM) programs for monitoring population dynamics, mass trapping, and mating disruption. This compound derivatives, including (Z)-6-tetradecenyl acetate and (E)-6-tetradecenyl acetate, are components of the sex pheromone blends of numerous moth species. Effective field deployment of lures containing these compounds requires rigorous testing to optimize blend ratios, dispenser types, and trap designs for specific target pests and environmental conditions.
Data Presentation: Efficacy of Pheromone Blends
Table 1: Mean Trap Catches with Different Ratios of (E)-11- and (Z)-11-Tetradecenyl Acetate [1][2]
| (E)-11-Tetradecenyl Acetate (%) | (Z)-11-Tetradecenyl Acetate (%) | Mean Male Moths Captured per Trap (± SE) |
| 0 | 100 | 5.2 ± 1.8 |
| 25 | 75 | 45.3 ± 9.2 |
| 50 | 50 | 48.1 ± 10.5 |
| 75 | 25 | 15.7 ± 4.1 |
| 100 | 0 | 3.4 ± 1.2 |
| 0 | 0 (Control) | 1.1 ± 0.5 |
Table 2: Effect of Alcohol Analogs on Trap Capture with a 1:1 Blend of (E)- and (Z)-11-Tetradecenyl Acetate [1][2]
| Lure Composition | Mean Male Moths Captured per Trap (± SE) |
| 1:1 (E/Z)-11-Tetradecenyl Acetate | 52.6 ± 8.9 |
| 1:1 (E/Z)-11-Tetradecenyl Acetate + (E)-11-Tetradecenol | 12.3 ± 3.5 |
| 1:1 (E/Z)-11-Tetradecenyl Acetate + (Z)-11-Tetradecenol | 9.8 ± 2.9 |
| Control | 1.5 ± 0.7 |
Experimental Protocols
Field Site Selection and Experimental Design
Objective: To evaluate the efficacy of different this compound pheromone lure formulations and trap designs.
Materials:
-
Pheromone lures with varying blends and dosages of (E)- and (Z)-6-tetradecenyl acetate.
-
Various trap designs (e.g., delta, wing, funnel traps).[5]
-
Stakes or posts for trap deployment.
-
GPS device for mapping trap locations.
-
Data collection sheets or electronic device.
Procedure:
-
Site Selection: Choose a field site with a known or suspected population of the target moth species. The site should be large enough to accommodate multiple treatments with adequate spacing to minimize interference between traps (minimum 50 meters apart).
-
Experimental Layout: Employ a randomized complete block design. Divide the field into blocks, and within each block, randomly assign each treatment (different lure blends, dispenser types, or trap designs). This design helps to account for spatial variability within the field.
-
Trap Preparation:
-
Load the rubber septa with the desired pheromone blend and dosage using a precise solvent evaporation method.[4]
-
Assemble the traps according to the manufacturer's instructions.
-
Place the pheromone lure inside the trap in the designated location.
-
-
Trap Deployment:
-
Mount the traps on stakes at a consistent height above the crop canopy, as trap height can significantly influence capture rates.[6]
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly) throughout the flight period of the target species.
-
Count and record the number of target moths captured in each trap.
-
Remove captured insects and any debris from the traps.
-
Replace sticky liners or collection vials as needed.
-
-
Data Analysis:
-
Analyze the trap catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify the specific components of a pheromone blend that elicit an olfactory response in the target insect's antennae.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID) and an electroantennographic detector (EAD) setup.
-
Pheromone extract or synthetic standards.
-
Live male moths of the target species.
-
Micropipettes and syringes.
-
Data acquisition software.
Procedure:
-
Antennal Preparation: Carefully excise an antenna from a live male moth and mount it between two electrodes.
-
GC-EAD Setup: The effluent from the GC column is split, with one part going to the FID and the other directed over the prepared antenna.[7][8][9][10]
-
Sample Injection: Inject the pheromone sample into the GC.
-
Data Recording: Simultaneously record the signals from the FID (which detects all volatile compounds) and the EAD (which shows the antennal response).
-
Data Analysis: Align the FID chromatogram with the EAD recording. Peaks in the FID that correspond to a simultaneous depolarization in the EAD signal indicate biologically active compounds.[11][12]
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed olfactory signaling pathway for this compound pheromones in moths and a typical experimental workflow for field testing.
Caption: Proposed olfactory signaling pathway for this compound pheromones in moths.
Caption: General experimental workflow for field testing of pheromone lures.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measure your septa release ratios: pheromone release ratio variability affected by rubber septa and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 7. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 8. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for the Formulation of Tetradec-6-ene in Slow-Release Dispensers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradec-6-ene is a semiochemical that plays a crucial role in the behavior of various insect species. Its effective use in pest management strategies, such as mating disruption and monitoring, is highly dependent on its controlled and sustained release into the environment. Slow-release dispensers are designed to protect the volatile pheromone from rapid degradation and to emit it at a consistent, optimal rate over an extended period.
This document provides detailed application notes and protocols for the formulation of this compound in various slow-release dispensers. It covers different formulation strategies, experimental protocols for preparation and characterization, and bioassays for efficacy testing.
Formulation Strategies for this compound
The choice of a slow-release formulation for this compound depends on several factors, including the target insect, environmental conditions, desired release profile, and cost. Below are summaries of common and effective formulation types.
Polymeric Matrix Dispensers
Polymeric matrices are a versatile and widely used platform for the controlled release of insect pheromones. This compound can be incorporated into various polymers, and its release is governed by diffusion through the polymer matrix.
-
Polyethylene (PE) Vials and Tubes: PE is a common choice for pheromone dispensers due to its low cost and permeability to many semiochemicals. This compound can be loaded into PE vials or sealed within PE tubes. The release rate is influenced by the thickness of the polymer wall, the surface area of the dispenser, and the initial pheromone concentration.
-
Ethylene-Vinyl Acetate (EVA) Blends: EVA copolymers offer tunable release properties based on the vinyl acetate (VA) content. Higher VA content generally increases the polarity and permeability of the polymer, which can be adjusted to optimize the release rate of this compound.
-
Rubber Septa: Natural or synthetic rubber septa are frequently used for short-to-medium-term release. This compound is typically dissolved in a solvent and absorbed onto the septum. The release rate can be influenced by the type of rubber, the solvent used for loading, and the initial pheromone load.
Microencapsulation
Microencapsulation involves enclosing micro-droplets of this compound within a thin polymer shell. This technique offers excellent protection from environmental degradation and allows for a more controlled release.
-
Polyurea and Polyurethane Microcapsules: These are formed through interfacial polymerization. An oil phase containing tetradec-ene and a diisocyanate is emulsified in an aqueous phase containing a polyamine. The reaction at the oil-water interface forms a solid polymer shell around the pheromone core. The release is controlled by the thickness and permeability of the capsule wall.
-
Biodegradable Polymer Micelles: Amphiphilic block copolymers like monomethoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL) can self-assemble into micelles in an aqueous solution, encapsulating hydrophobic molecules like this compound in their core. The release is governed by the degradation of the polymer and diffusion.
Wax-Based Formulations
Waxes provide a simple and effective matrix for the slow release of pheromones. This compound can be dissolved or dispersed in a molten wax, which is then solidified into a desired shape or applied as an emulsion.
-
Monolithic Wax Dispensers: this compound is mixed with molten wax (e.g., paraffin, carnauba, or beeswax) and allowed to cool. The release rate is influenced by the hardness and viscosity of the wax.
-
Wax Emulsions: An oil-in-water emulsion can be prepared with this compound in the oil phase and paraffin wax as a major component. This formulation can be sprayed onto surfaces, and upon evaporation of the water, a thin film of pheromone-infused wax is left behind. A typical paraffin emulsion might consist of 30% paraffin, 4% pheromone, 4% soy oil (as a volatility suppressant), 1% vitamin E (as an antioxidant), 2% emulsifier, and the balance water[1].
Quantitative Data on Formulation and Release Rates
The following tables summarize representative quantitative data for the formulation and release of long-chain alkene pheromones, which can serve as a starting point for the formulation of this compound.
| Formulation Type | Polymer/Matrix | Pheromone Loading | Additives | Key Formulation Parameter | Reference |
| Microencapsulation | MPEG5000-PCL2000 | (Z,E)-9,11- and (Z,E)-9,12-tetradecadienyl acetate | Methyl Oleate (release modifier) | 2.5:1 wall-forming to core material mass ratio | [2][3] |
| Wax Emulsion | Paraffin Wax | 4% (w/w) Oriental Fruit Moth Pheromone | 4% Soy Oil, 1% Vitamin E, 2% Emulsifier | 30% (w/w) Paraffin Wax | [1] |
| Monolithic Wax | Carnauba Wax | 10% (w/w) Methyl Eugenol | - | 90% (w/w) Methyl Eugenol | [2] |
| Rubber Septa | Red Rubber | 30, 100, or 300 µg (Z)-8-dodecenyl acetate | - | Initial pheromone load | [4] |
| Polyethylene Vial | Polyethylene | Not specified | - | Wall thickness, surface area | [5] |
| Dispenser Type | Pheromone (Analogue) | Temperature (°C) | Release Rate | Duration | Reference |
| Wax Emulsion | Oriental Fruit Moth Pheromone | 27 | 0.4 - 2.0 mg/day | >100 days | [1] |
| Rubber Septa | (Z)-8-dodecenyl acetate (100 µg load) | Field Conditions | ~1 µ g/day | 4 weeks | [4] |
| Polyethylene Bag (150 µm) | Methyl Isonicotinate (1.0 ml load) | 25 | Not specified (depleted in ~20 days) | 20 days | [3] |
| Polyethylene Tube | Codlemone/Oriental Fruit Moth Pheromone | Field Conditions | Not specified | Season-long |
Experimental Protocols
Protocol for Preparation of MPEG-PCL Micelles
This protocol is adapted for this compound based on a method for other tetradecadienyl acetates[2][3].
Materials:
-
Monomethoxy poly(ethylene glycol)-poly(ε-caprolactone) (MPEG-PCL) (e.g., MPEG5000-PCL2000)
-
This compound
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Dialysis tubing (MWCO 3500 Da)
Procedure:
-
Dissolve a specific mass of MPEG-PCL and this compound in acetone. A starting point is a 2.5:1 mass ratio of MPEG-PCL to this compound.
-
Add the organic solution dropwise into deionized water while stirring vigorously (e.g., 1000 rpm) at a controlled temperature (e.g., 30°C).
-
Continue stirring for several hours to allow for the evaporation of acetone and the self-assembly of the micelles.
-
Transfer the micellar solution to a dialysis tube and dialyze against deionized water for 24-48 hours to remove any remaining organic solvent and non-encapsulated pheromone.
-
The resulting aqueous suspension of pheromone-loaded micelles can be used directly or lyophilized for storage.
Protocol for Release Rate Determination
This protocol describes a common method for measuring the release rate of volatile compounds from a dispenser.
Materials:
-
Slow-release dispenser loaded with this compound
-
Volatile collection chamber (e.g., a glass tube)
-
Air pump with a flow controller
-
Adsorbent tubes (e.g., Tenax® TA or Super Q)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Hexane (or other suitable solvent)
-
Internal standard
Procedure:
-
Place the dispenser in the volatile collection chamber.
-
Draw a controlled stream of purified air over the dispenser and through an adsorbent tube to trap the released this compound.
-
After a set period (e.g., 24 hours), remove the adsorbent tube.
-
Elute the trapped this compound from the adsorbent with a small volume of solvent (e.g., hexane) containing a known amount of an internal standard.
-
Analyze the eluate by GC-MS to quantify the amount of this compound collected.
-
Calculate the release rate by dividing the mass of this compound collected by the duration of the collection period (e.g., µ g/day ).
Bioassay Protocols
EAG measures the electrical response of an insect's antenna to an odor stimulus, providing a rapid assessment of olfactory detection.
Materials:
-
Live male insects of the target species
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Ringer's solution)
-
EAG amplifier and data acquisition system
-
Air delivery system with a charcoal filter
-
Pasteur pipette with a filter paper disc
Procedure:
-
Excise an antenna from a live insect and mount it between two glass capillary electrodes filled with saline solution.
-
Deliver a continuous stream of humidified, charcoal-filtered air over the antenna.
-
Apply a known amount of this compound (dissolved in a solvent) to a filter paper disc and place it in a Pasteur pipette.
-
Insert the tip of the pipette into the continuous airstream to deliver a puff of the pheromone over the antenna.
-
Record the resulting depolarization of the antenna (the EAG response).
-
Compare the response to that of a solvent blank and a known positive control.
A wind tunnel allows for the observation of an insect's flight behavior in response to a pheromone plume, providing a more realistic assessment of attraction.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Slow-release dispenser of this compound
-
Insect release platform
-
Video camera for recording flight tracks
Procedure:
-
Place the this compound dispenser at the upwind end of the wind tunnel.
-
Allow the pheromone plume to stabilize.
-
Release male insects from the downwind end of the tunnel.
-
Observe and record key behaviors such as taking flight, upwind flight, casting (zigzagging) flight, and contact with the source.
-
Compare the behavioral responses to those elicited by a blank dispenser.
Visualizations
Caption: Workflow for the development and testing of slow-release pheromone dispensers.
Caption: Simplified signaling pathway of a pheromone in an insect antenna.
Caption: Factors influencing the release rate of pheromones from slow-release dispensers.
References
Application Notes and Protocols for the Quantitative Analysis of Tetradec-6-ene in Pheromone Gland Extracts
Introduction
Chemical communication in insects is a vital process mediated by semiochemicals, with pheromones playing a crucial role in behaviors such as mating, aggregation, and trail marking.[1] Tetradec-6-ene, existing as (Z)- and (E)-isomers of tetradecenyl acetate, is a known component of the sex pheromone blend in various insect species, particularly within the order Lepidoptera. The precise quantitative ratio of these isomers is often critical for species-specific attraction and reproductive isolation. Therefore, the accurate quantitative analysis of this compound in pheromone gland extracts is essential for understanding insect chemical ecology, developing effective pest management strategies through monitoring and mating disruption, and for drug development professionals working on novel pest control solutions.
These application notes provide detailed protocols for the extraction, quantification, and electrophysiological validation of this compound from insect pheromone glands. The methodologies described are intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and agricultural science.
Data Presentation: Quantitative Analysis of Tetradecenyl Acetates in Lepidoptera
The following table summarizes representative quantitative data of tetradecenyl acetate isomers found in the pheromone gland extracts of selected Lepidopteran species. It is important to note that the specific amounts and ratios of pheromone components can vary between species and even among individuals based on age, time of day, and physiological condition.
| Species | Pheromone Component | Quantity (ng/female gland) | Relative Percentage (%) | Reference |
| Adoxophyes honmai | (Z)-9-Tetradecenyl acetate | - | 66.7 | [2] |
| (Z)-11-Tetradecenyl acetate | - | 33.3 | [2] | |
| Adoxophyes orana | (Z)-9-Tetradecenyl acetate | - | 80 | [2] |
| (Z)-11-Tetradecenyl acetate | - | 20 | [2] | |
| Isoceras sibirica | (Z)-7-Tetradecenyl acetate | 4.36 ± 0.32 | 29.7 | [3] |
| (Z)-9-Tetradecenyl acetate | 8.71 ± 0.26 | 59.3 | [3] | |
| (Z)-7-Tetradecen-1-ol | 0.71 ± 0.24 | 4.8 | [3] | |
| (Z)-9-Tetradecen-1-ol | 1.42 ± 0.44 | 9.7 | [3] | |
| (Z)-9-Hexadecenyl acetate | 0.82 ± 0.38 | 5.6 | [3] |
Experimental Protocols
Pheromone Gland Extraction
This protocol outlines the solvent extraction of pheromones from the glands of female insects. The timing of the extraction is critical and should coincide with the peak period of pheromone production and release ("calling" behavior), which is often during the scotophase (dark period).
Materials:
-
Virgin female insects of the target species
-
Dissecting microscope
-
Fine-tipped forceps
-
Micro-scissors
-
Conical glass vials (2 ml) with Teflon-lined caps
-
Hexane (HPLC grade) or other suitable organic solvent (e.g., pentane, methylene chloride)[4]
-
Micropipettes and tips
-
Internal standard (e.g., a known amount of a non-native, stable hydrocarbon)
Procedure:
-
Insect Preparation: Select virgin female insects at the age of peak sexual activity. This is often 1-3 days post-eclosion. The insects should be handled carefully to avoid premature release or degradation of the pheromone.
-
Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland. In many moth species, the gland is located in the terminal abdominal segments.[5] This can be done by gently squeezing the abdomen to evert the ovipositor and gland, then excising the terminal segments containing the gland.[6]
-
Solvent Extraction: Immediately place the excised gland into a clean glass vial containing a known volume of hexane (e.g., 100 µL).[5]
-
Internal Standard: Add a known amount of an internal standard to the vial. This will be used for quantification during GC-MS analysis.
-
Extraction: Gently agitate the vial for a few minutes to facilitate the extraction of the pheromones into the solvent. The extraction can be performed at room temperature.
-
Storage: Store the extract at -20°C or lower in the sealed vial to prevent evaporation and degradation of the pheromone components until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating, identifying, and quantifying the volatile components of the pheromone extract.[7]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is typically used for pheromone analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50-60°C held for 1-2 minutes, followed by a ramp of 10-15°C/min to 250-280°C, with a final hold time of 5-10 minutes. This program should be optimized based on the specific compounds of interest.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, with a scan range of m/z 40-550.
-
Data Analysis Software: To process the chromatograms and mass spectra.
Procedure:
-
Sample Injection: Inject 1-2 µL of the pheromone gland extract into the GC-MS system in splitless mode to maximize sensitivity.
-
Compound Identification: Identify the peaks corresponding to the this compound isomers by comparing their mass spectra and retention times with those of authentic synthetic standards. The mass spectra of tetradecenyl acetates typically show characteristic fragmentation patterns.
-
Quantification: Create a calibration curve using synthetic standards of the (Z)- and (E)-tetradec-6-enyl acetate at known concentrations. The concentration of the pheromone components in the gland extract is determined by comparing the peak areas of the analytes to the peak area of the internal standard and referencing the calibration curve.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a valuable tool for confirming the biological activity of the identified pheromone components.[8]
Materials:
-
Live, immobilized male insects of the target species.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
High-impedance amplifier.
-
Data acquisition system.
-
Odor delivery system (e.g., a continuous humidified air stream with a port for introducing stimuli).
-
Synthetic pheromone standards and the pheromone gland extract.
Procedure:
-
Antenna Preparation: Excise an antenna from a live male insect at its base. Mount the antenna between the two glass capillary electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.
-
Stimulus Delivery: A continuous stream of clean, humidified air is passed over the antenna. Puffs of air carrying the test odorants (pheromone extract or synthetic standards) are introduced into this airstream for a short duration (e.g., 0.5 seconds).
-
Data Recording: The amplified electrical potential changes (depolarizations) from the antenna in response to the odor stimuli are recorded by the data acquisition system.
-
Dose-Response: Test a range of concentrations of the synthetic this compound isomers to generate a dose-response curve. This helps to determine the sensitivity of the antennal receptors to each isomer.
-
Controls: Use a solvent blank (e.g., hexane) as a negative control to ensure that the observed responses are due to the pheromone components and not the solvent.
Visualizations
Caption: Experimental workflow for pheromone analysis.
Caption: Simplified pheromone signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and biosynthesis of (E,E)-10,12-tetradecadienyl acetate in Spodoptera littoralis female sex pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pheromones and Semiochemicals of Platyptilia carduidactyla (Lepidoptera: Pterophoridae), the Artichoke plume moth [pherobase.com]
- 5. thaiscience.info [thaiscience.info]
- 6. californiaagriculture.org [californiaagriculture.org]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Cross-Metathesis of Tetradec-6-ene for the Synthesis of Bioactive Compounds
Introduction
Cross-metathesis is a powerful and versatile catalytic reaction that allows for the selective formation of new carbon-carbon double bonds. This technique has gained significant traction in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its high functional group tolerance and efficiency. This application note focuses on the cross-metathesis reactions involving tetradec-6-ene, a C14 internal alkene, to generate valuable long-chain unsaturated compounds, which are key intermediates in the synthesis of insect pheromones and other bioactive molecules. The use of modern, well-defined ruthenium-based catalysts enables these transformations with high yields and stereoselectivity.[1][2]
Applications in Drug Development and Agrochemicals
The primary application of cross-metathesis involving this compound and its derivatives lies in the synthesis of insect sex pheromones.[1][3][4] Many lepidopteran pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. Cross-metathesis provides a convergent and efficient route to these structures from readily available starting materials.[1][3] For instance, the cross-metathesis of (Z)-tetradec-6-ene with a functionalized terminal alkene can introduce a new functional group at a specific position, leading to a pheromone analogue. This strategy is particularly advantageous for creating libraries of pheromone analogues for structure-activity relationship studies, which is crucial in the development of more effective and species-specific pest management agents.[5]
The products of these reactions can also serve as building blocks in the synthesis of more complex drug molecules. The ability to form specific E/Z isomers is critical, as the biological activity of these compounds is often highly dependent on the geometry of the double bond.[6] Modern Z-selective ruthenium catalysts have made the synthesis of cis-olefins, which are common in insect pheromones, more accessible and efficient than traditional methods like alkyne hydrogenation or the Wittig reaction.[1][3]
Catalyst Selection and Reaction Control
The success of a cross-metathesis reaction hinges on the appropriate choice of catalyst. For reactions involving internal olefins like this compound, second-generation Grubbs-type catalysts and Hoveyda-Grubbs catalysts are often employed due to their high activity.[7] When the desired product is a Z-alkene, specialized Z-selective ruthenium catalysts are the catalysts of choice.[3][8]
Reaction conditions such as temperature, solvent, and catalyst loading are crucial for optimizing yield and selectivity. Typically, these reactions are run at room temperature to 40°C with low catalyst loadings (0.5-2 mol%).[7] The removal of the volatile co-product, ethylene (in the case of reaction with a terminal alkene), can help drive the reaction to completion.[9]
Experimental Protocols
General Protocol for the Cross-Metathesis of (Z)-Tetradec-6-ene with a Functionalized Terminal Alkene
This protocol describes a general procedure for the cross-metathesis of (Z)-tetradec-6-ene with a generic functionalized terminal alkene (H₂C=CH-R, where R contains a functional group of interest).
Materials:
-
(Z)-Tetradec-6-ene
-
Functionalized terminal alkene (e.g., a protected allylic alcohol)
-
Z-selective Ruthenium-based catalyst (e.g., a chelated catalyst for Z-selective olefin metathesis)[3]
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert gas (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the Z-selective ruthenium catalyst (1-2 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent to the flask to dissolve the catalyst.
-
Substrate Addition: Add (Z)-tetradec-6-ene (1.0 equivalent) and the functionalized terminal alkene (1.2-1.5 equivalents) to the reaction mixture. The use of a slight excess of the terminal alkene can help to maximize the conversion of the internal alkene.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Reaction Quenching: Once the reaction is complete (typically within 2-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired cross-metathesis product.
Data Presentation
The following table summarizes typical quantitative data for cross-metathesis reactions for the synthesis of insect pheromones, which can be used as an estimation for reactions involving this compound.
| Cross-Metathesis Partners | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Z:E Ratio | Reference |
| Oleyl alcohol and 1-hexene | 1 | Dichloromethane | RT | 77 | 86:14 | [1] |
| 11-Eicosenol and 1-hexene | 1 | Dichloromethane | RT | 75 | 86:14 | [1] |
| 8-Nonenol and 1-pentene | 1 | Dichloromethane | RT | 73 | 86:14 | [3] |
| Oleyl alcohol and trans-1,4-hexadiene | 1 | Dichloromethane | RT | 60 | 88:12 | [3] |
Visualizations
Experimental Workflow for Cross-Metathesis of this compound
Caption: Experimental workflow for the synthesis of functionalized alkenes via cross-metathesis of this compound.
Signaling Pathway: Simplified Mechanism of Olefin Metathesis
References
- 1. chemhub.com [chemhub.com]
- 2. Cross Metathesis [organic-chemistry.org]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise syntheses of insect pheromones using Z-selective cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. React App [pmc.umicore.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols for Tetradec-6-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of tetradec-6-ene as a versatile starting material in organic synthesis. The focus is on key transformations that yield valuable intermediates for the synthesis of fine chemicals, biologically active molecules, and insect pheromones.
Application Notes
This compound, an unsaturated hydrocarbon with a centrally located double bond, serves as a valuable precursor for a variety of functionalized long-chain molecules. Its C14 backbone is a common structural motif in a range of biologically active compounds, including insect sex pheromones, which are crucial for the development of eco-friendly pest management strategies.[1][2][3] The internal double bond of this compound allows for several key chemical transformations, providing access to alcohols, epoxides, aldehydes, and carboxylic acids.
The primary applications of this compound in synthesis include:
-
Synthesis of Pheromones and Bioactive Molecules: Long-chain alcohols, aldehydes, and acetates derived from this compound are common components of insect pheromones.[1][2] These can be synthesized through a sequence of hydroboration-oxidation to yield the alcohol, followed by oxidation to the aldehyde or esterification to the acetate.
-
Formation of Epoxides as Synthetic Intermediates: The epoxidation of this compound provides a versatile intermediate, (Z)-6,7-epoxytetradecane. This epoxide can be opened under acidic or basic conditions to introduce vicinal di-functionalization, leading to diols and other derivatives that are valuable in the synthesis of complex molecules.
-
Oxidative Cleavage for the Production of Carboxylic Acids: The double bond of this compound can be cleaved to produce shorter-chain carboxylic acids, namely hexanoic acid and octanoic acid. These are widely used in the fragrance, flavor, and pharmaceutical industries.
-
Metathesis Reactions for Chain Modification: Ethenolysis, a cross-metathesis reaction with ethylene, can be employed to convert internal alkenes like this compound into terminal alkenes.[4][5] This transformation opens up a wider range of subsequent functionalization reactions that are specific to terminal double bonds.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Synthesis of (Z)-Tetradec-6-en-1-ol via Hydroboration-Oxidation
This protocol describes the anti-Markovnikov hydration of (Z)-tetradec-6-ene to produce (Z)-tetradec-6-en-1-ol. The procedure is adapted from established methods for the hydroboration-oxidation of long-chain alkenes.[6][7][8][9]
Reaction Scheme:
Materials:
-
(Z)-Tetradec-6-ene
-
Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A dry 250 mL three-necked flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with (Z)-tetradec-6-ene (e.g., 10.0 g, 50.9 mmol) dissolved in 50 mL of anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
The BH3·THF solution (1.0 M, 18.7 mL, 18.7 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2 hours.
-
The flask is cooled again to 0 °C, and 3 M aqueous NaOH (20 mL) is added slowly, followed by the dropwise addition of 30% H2O2 (20 mL), keeping the temperature below 25 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of (Z)-tetradec-6-en-1-ol and (Z)-tetradec-7-en-1-ol, is purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Starting Material | Product | Reagents | Yield | Reference |
| 1-Hexene | 1-Hexanol | 1. BH3·THF 2. H2O2, NaOH | 98% | [9] |
| (R)-Limonene | Dihydroperillyl alcohol | 1. 9-BBN 2. H2O2, NaOH | 85% | [6] |
Synthesis of (Z)-6,7-Epoxytetradecane via Epoxidation
This protocol details the epoxidation of (Z)-tetradec-6-ene using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this transformation.[10][11][12]
Reaction Scheme:
Materials:
-
(Z)-Tetradec-6-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA), ~77%
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (Z)-tetradec-6-ene (e.g., 5.0 g, 25.5 mmol) in dichloromethane (100 mL) in a 250 mL round-bottomed flask, add m-CPBA (6.8 g, ~30.6 mmol, 1.2 equivalents) portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
The reaction mixture is cooled to 0 °C and the precipitated m-chlorobenzoic acid is removed by filtration.
-
The filtrate is washed with saturated aqueous NaHCO3 (2 x 50 mL) to remove excess peroxyacid and the acidic byproduct, followed by washing with brine (50 mL).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The crude (Z)-6,7-epoxytetradecane can be purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Starting Material | Product | Reagent | Yield | Reference |
| (Z)-Cyclooctene | (Z)-1,2-Epoxycyclooctane | m-CPBA | >95% | [13] |
| 1-Octene | 1,2-Epoxyoctane | m-CPBA | 85% | General textbook knowledge |
Synthesis of (Z)-Tetradec-6-enal via Swern Oxidation
This protocol describes the oxidation of (Z)-tetradec-6-en-1-ol to the corresponding aldehyde using Swern oxidation conditions, which are mild and high-yielding.[14][15][16][17][18]
Reaction Scheme:
Materials:
-
(Z)-Tetradec-6-en-1-ol (from Protocol 1)
-
Oxalyl chloride ((COCl)2)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A solution of oxalyl chloride (e.g., 1.5 equiv) in anhydrous dichloromethane is prepared in a three-necked flask under a nitrogen atmosphere and cooled to -78 °C (dry ice/acetone bath).
-
A solution of DMSO (e.g., 2.7 equiv) in anhydrous dichloromethane is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of (Z)-tetradec-6-en-1-ol (e.g., 1.0 equiv) in anhydrous dichloromethane is then added dropwise over 15 minutes, ensuring the temperature remains at -78 °C. The mixture is stirred for 30 minutes.
-
Triethylamine (e.g., 7.0 equiv) is added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude (Z)-tetradec-6-enal is purified by flash column chromatography.
Quantitative Data (Representative):
| Starting Alcohol | Product Aldehyde/Ketone | Reagents | Yield | Reference |
| 1-Octanol | Octanal | (COCl)2, DMSO, Et3N | ~95% | [15] |
| Cyclohexanol | Cyclohexanone | (COCl)2, DMSO, Et3N | >98% | [16] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound.
Caption: Workflow for hydroboration-oxidation.
Caption: Workflow for Swern oxidation.
References
- 1. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of insect pheromones belonging to the group of (Z)-trisubstituted alkenes - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 4. US9255117B2 - Synthesis of terminal alkenes from internal alkenes and ethylene via olefin metathesis - Google Patents [patents.google.com]
- 5. Impact of Ethylene on Efficiency and Stereocontrol in Olefin Metathesis: When to Add It, When to Remove It, and When to Avoid It - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 16. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-tetradec-6-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-tetradec-6-ene synthesis. The content is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (Z)-tetradec-6-ene?
A1: The two most prevalent and effective methods for the synthesis of (Z)-tetradec-6-ene are the Wittig reaction and the partial hydrogenation of 6-tetradecyne using a Lindlar catalyst. The Wittig reaction offers a direct route from an aldehyde and a phosphonium ylide, while the Lindlar catalyst provides a stereospecific reduction of an alkyne to the corresponding (Z)-alkene.
Q2: Which synthetic route generally provides a higher yield of the (Z)-isomer?
A2: Both methods can provide high yields and excellent stereoselectivity for the (Z)-isomer when optimized. The partial hydrogenation of an alkyne using a Lindlar catalyst is known for its high stereospecificity, yielding the cis-alkene.[1][2] The Wittig reaction, when using non-stabilized ylides under salt-free conditions, also strongly favors the formation of the (Z)-alkene.[2][3][4][5] The choice of method may depend on the availability of starting materials and the specific experimental setup.
Q3: What is the primary byproduct in a Wittig synthesis of (Z)-tetradec-6-ene, and how can it be removed?
A3: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[6][7] TPPO can be challenging to separate from the desired alkene due to its polarity and solubility. Common purification strategies include:
-
Chromatography: While effective, it can be costly and time-consuming for large-scale synthesis.[6]
-
Crystallization: TPPO can be precipitated from nonpolar solvents like hexane or diethyl ether.[6]
-
Extraction: Washing the reaction mixture with a solvent in which TPPO is soluble but the product is not can be effective.
-
Complexation: Addition of metal salts like zinc chloride (ZnCl₂) can form a complex with TPPO, which then precipitates and can be filtered off.[8]
Troubleshooting Guides
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete ylide formation. | Ensure the base used is strong enough to deprotonate the phosphonium salt (e.g., n-butyllithium, sodium hydride). Use anhydrous solvents as moisture will quench the ylide. |
| Poor quality of reagents. | Use freshly purified aldehyde and ensure the phosphonium salt is dry. | |
| Steric hindrance. | While less of a concern for aldehydes, bulky substituents on the aldehyde or ylide can slow the reaction. Consider increasing reaction time or temperature. | |
| Low Z:E Isomer Ratio | Presence of lithium salts. | Lithium salts can stabilize the betaine intermediate, leading to equilibration and a higher proportion of the more stable (E)-isomer. Use sodium- or potassium-based bases (e.g., NaH, KHMDS) to favor the (Z)-isomer.[9] |
| Reaction temperature too high. | Higher temperatures can favor the thermodynamically more stable (E)-isomer. Run the reaction at a lower temperature. | |
| Difficulty in Product Purification | Persistent triphenylphosphine oxide (TPPO) contamination. | See Q3 in the FAQ section. Consider precipitating TPPO with ZnCl₂ in a polar solvent like ethanol.[8] Alternatively, washing the crude product with cold hexane or ether can help remove TPPO.[6] |
Lindlar Catalyst Hydrogenation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst. | Ensure the Lindlar catalyst is fresh. The catalyst's activity can decrease over time. Consider preparing the catalyst fresh if commercial sources are not providing good results. |
| Insufficient hydrogen pressure. | Ensure the reaction is properly set up to maintain a positive hydrogen pressure. | |
| Over-reduction to Alkane | Catalyst is too active. | The Lindling catalyst may not be sufficiently "poisoned." Add a small amount of quinoline to the reaction mixture to further deactivate the catalyst and improve selectivity for the alkene.[1][10] |
| Reaction time is too long. | Monitor the reaction progress carefully (e.g., by TLC or GC) and stop the reaction as soon as the alkyne is consumed. | |
| Incomplete Reaction | Catalyst poisoning by impurities. | Ensure the starting alkyne and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds). |
Experimental Protocols
Protocol 1: Synthesis of (Z)-tetradec-6-ene via Wittig Reaction
This protocol describes the reaction of octanal with the ylide generated from hexyltriphenylphosphonium bromide.
Materials:
-
Hexyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Octanal
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend hexyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution should turn a deep orange or red color, indicating ylide formation.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back down to 0°C.
-
Add a solution of octanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to separate the (Z)-tetradec-6-ene from triphenylphosphine oxide and any (E)-isomer.
| Parameter | Value |
| Typical Yield | 70-85% |
| Typical Z:E Ratio | >95:5 |
Protocol 2: Synthesis of (Z)-tetradec-6-ene via Lindlar Catalyst Hydrogenation
This protocol describes the partial hydrogenation of 6-tetradecyne.
Materials:
-
6-Tetradecyne
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane or Ethanol
-
Quinoline (optional, as a selectivity enhancer)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-tetradecyne (1.0 equivalent) in hexane or ethanol.
-
Add the Lindlar catalyst (typically 5-10% by weight of the alkyne).
-
If desired, add a small amount of quinoline (1-2% by weight of the catalyst) to enhance selectivity.
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up: Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting (Z)-tetradec-6-ene is often of high purity and may not require further purification.
| Parameter | Value |
| Typical Yield | >90% |
| Typical Z:E Ratio | >98:2 |
Visualizations
Caption: Troubleshooting workflow for the Wittig synthesis of (Z)-tetradec-6-ene.
Caption: Troubleshooting workflow for the Lindlar catalyst hydrogenation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
Side reactions and byproducts in Wittig olefination of aldehydes
Technical Support Center: Wittig Olefination of Aldehydes
Welcome to the technical support center for the Wittig olefination of aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this powerful synthetic reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in a Wittig reaction, and why is it problematic?
A1: The most common byproduct is triphenylphosphine oxide (TPPO).[1] Its formation is the thermodynamic driving force for the reaction. TPPO is often difficult to separate from the desired alkene product due to its similar polarity and solubility in many common organic solvents, frequently requiring chromatographic purification which can reduce the final isolated yield.[1][2]
Q2: How does the nature of the ylide (stabilized vs. unstabilized) affect the stereochemical outcome of the reaction with aldehydes?
A2: The stability of the phosphonium ylide is a critical factor in determining the E/Z selectivity of the resulting alkene.
-
Unstabilized ylides (e.g., with alkyl substituents) are highly reactive and typically lead to the formation of (Z)-alkenes with moderate to high selectivity.[3][4]
-
Stabilized ylides (e.g., with electron-withdrawing groups like esters or ketones) are less reactive and generally produce (E)-alkenes with high selectivity.[3][4]
-
Semi-stabilized ylides (e.g., with aryl substituents) often give poor selectivity, resulting in a mixture of (E)- and (Z)-isomers.[4]
Q3: What are lithium salts, and how do they influence the Wittig reaction?
A3: Lithium salts, often introduced when using organolithium bases like n-butyllithium (n-BuLi) to generate the ylide, can have a significant impact on the reaction's stereoselectivity.[5] They can stabilize the betaine intermediate, which may lead to equilibration and a loss of stereoselectivity, often resulting in a higher proportion of the (E)-alkene even with unstabilized ylides.[3] For applications where high (Z)-selectivity is desired, using lithium-free bases is recommended.[5]
Q4: Can the Wittig reaction be performed on aldehydes with other functional groups?
A4: Yes, the Wittig reagent is generally tolerant of a variety of functional groups. These can include ethers, esters, nitro groups, and hydroxyl groups.[6] However, care must be taken with base-sensitive functional groups or acidic protons (like phenols or carboxylic acids) which may be deprotonated by the strong bases used to generate the ylide, potentially inhibiting the reaction.
Q5: When should I consider using a Horner-Wadsworth-Emmons (HWE) reaction instead of a Wittig reaction?
A5: The Horner-Wadsworth-Emmons (HWE) reaction is a valuable alternative to the Wittig reaction in several scenarios:
-
When high (E)-selectivity is desired, as the HWE reaction with stabilized phosphonate carbanions almost exclusively yields (E)-alkenes.[7][8]
-
When reacting with sterically hindered ketones, where the standard Wittig reaction may be slow or low-yielding.[6]
-
When purification is a challenge, as the phosphate byproduct of the HWE reaction is typically water-soluble and easily removed by extraction, unlike the often problematic triphenylphosphine oxide from the Wittig reaction.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the Wittig olefination of aldehydes.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Ylide Formation | Ensure the phosphonium salt is completely dry. Use a sufficiently strong, anhydrous base (e.g., n-BuLi, NaH, KHMDS) under an inert atmosphere (N₂ or Ar). Confirm the pKa of the phosphonium salt is compatible with the chosen base. |
| Degradation of Aldehyde | Aldehydes can be prone to oxidation, polymerization, or decomposition.[6] Use freshly distilled or purified aldehyde. Consider a tandem oxidation-Wittig process where the aldehyde is generated in situ from the corresponding alcohol.[6] |
| Base-Sensitive Aldehyde | For enolizable aldehydes, strong bases can promote self-condensation (aldol reaction). For α-chiral aldehydes, epimerization can occur.[2] Switch to a milder base such as silver carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃).[2] |
| Steric Hindrance | Highly hindered aldehydes may react slowly. Increase reaction time or temperature. If the issue persists, consider the Horner-Wadsworth-Emmons reaction, which is often more effective for sterically demanding substrates.[6] |
Issue 2: Unexpected Stereoselectivity (Incorrect E/Z Ratio)
| Potential Cause | Troubleshooting Steps |
| Presence of Lithium Salts | If high (Z)-selectivity is desired with an unstabilized ylide, the presence of lithium salts can favor the (E)-isomer. Use a lithium-free base like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).[5] |
| Reaction Temperature | The kinetic (Z)-product is favored at lower temperatures. Running the reaction at reduced temperatures (e.g., -78 °C) can improve (Z)-selectivity. |
| Ylide Stability | The stereochemical outcome is inherently linked to the ylide's stability. For (E)-alkenes, ensure a stabilized ylide is used. For (Z)-alkenes, an unstabilized ylide is necessary.[3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Triphenylphosphine Oxide (TPPO) Contamination | TPPO is a common and often difficult-to-remove byproduct. Several methods can be employed for its removal:Crystallization: TPPO can sometimes be crystallized from nonpolar solvents like hexane or diethyl ether.Chromatography: Flash column chromatography is a common method, though it can lead to yield loss.Precipitation with Metal Salts: TPPO can be precipitated as a complex by adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][10] |
| Aldol Condensation Byproducts | If using an enolizable aldehyde with a strong base, aldol condensation can lead to complex mixtures. Use a milder base or the Horner-Wadsworth-Emmons reaction, which uses weaker bases.[2][7] |
Quantitative Data Summary
The following table summarizes typical outcomes of the Wittig reaction under various conditions.
| Aldehyde | Ylide Type | Base | Solvent | Temperature | Product(s) | Yield (%) | E:Z Ratio | Reference(s) |
| Benzaldehyde | Stabilized | NaHCO₃ (aq) | Water | 20 °C | Ethyl cinnamate | 66 | 92:8 | [11] |
| p-Anisaldehyde | Stabilized | NaHCO₃ (aq) | Water | 20 °C | Ethyl 4-methoxycinnamate | 66 | 92:8 | [11] |
| Various aldehydes | Stabilized | NaHCO₃ (aq) | Water | RT | α,β-unsaturated esters | 46-57 | >93:7 (mostly) | [12] |
| Base-sensitive aliphatic aldehyde | Semi-stabilized | Ag₂CO₃ | Acetonitrile | RT | Unsaturated ester | 82 | >95:5 | [2] |
| Base-sensitive aliphatic aldehyde | Semi-stabilized | K₂CO₃ | Acetonitrile | RT | Unsaturated ester | 69 | >95:5 | [2] |
| Base-sensitive aliphatic aldehyde | Semi-stabilized | KOtBu | Acetonitrile | RT | Aldol products | <1 (olefin) | - | [2] |
| Aldehydes | Non-stabilized | PhLi·LiBr | THF | -78 to 25 °C | (E)-Alkene | 71 | 96:4 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Mild Base (Silver Carbonate)
This protocol is suitable for base-sensitive aldehydes to minimize side reactions like epimerization and self-condensation.[2]
-
To a solution of the phosphonium salt (1.2 equiv) in acetonitrile, add silver carbonate (Ag₂CO₃, 1.5 equiv).
-
Stir the suspension at room temperature for 1 hour to generate the ylide.
-
Add the aldehyde (1.0 equiv) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using Zinc Chloride
This method is effective for precipitating TPPO from reaction mixtures in polar solvents.[10][14]
-
After the Wittig reaction is complete, concentrate the reaction mixture in vacuo.
-
Dissolve the crude residue in ethanol.
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution (2.0 equiv relative to TPPO) to the ethanolic solution of the crude product at room temperature.
-
Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form. Scraping the flask can help induce precipitation.
-
Filter the mixture to remove the precipitate, washing the solid with a small amount of cold ethanol.
-
Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be further purified if necessary, for example, by slurrying in acetone to remove any excess ZnCl₂.[14]
Visualizations
Diagram 1: Wittig Reaction Mechanism and Competing Side Reactions
Caption: Main Wittig reaction pathway and common side reactions with aldehydes.
Diagram 2: Troubleshooting Workflow for a Low-Yielding Wittig Reaction
Caption: A logical workflow for troubleshooting low yields in Wittig reactions.
Diagram 3: Influence of Reaction Conditions on Product Outcome
Caption: Relationship between reaction conditions and outcomes in Wittig olefination.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion in olefin metathesis reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion in olefin metathesis reactions. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when my olefin metathesis reaction shows low conversion?
When troubleshooting a low-conversion olefin metathesis reaction, it is crucial to start with the most fundamental parameters before investigating more complex issues. A systematic initial check should include:
-
Purity of Substrates and Solvents: Impurities are a primary cause of catalyst deactivation. Ensure that your olefin substrates and reaction solvent are rigorously purified to remove any potential catalyst poisons.
-
Inert Atmosphere: While many modern ruthenium catalysts are marketed as "air-stable" as solids, they can be sensitive to oxygen and moisture when in solution. It is best practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activity: If the catalyst has been stored for a long time or handled improperly, it may have lost activity. It is advisable to test the catalyst on a reliable, high-yielding reaction to confirm its viability.
-
Reaction Temperature: The reaction temperature plays a critical role in both catalyst initiation and stability. Ensure the temperature is within the optimal range for the specific catalyst being used. Umicore catalysts, for example, typically initiate at temperatures between room temperature and 40°C.[1]
-
Ethylene Removal: For ring-closing metathesis (RCM) and cross-metathesis (CM) reactions that produce ethylene as a byproduct, its accumulation in the reaction mixture can inhibit the forward reaction and lead to catalyst decomposition.
Q2: How do I properly purify my substrates and solvents for olefin metathesis?
Proper purification of substrates and solvents is critical to remove impurities that can act as catalyst poisons.
Experimental Protocol: General Substrate and Solvent Purification
Materials:
-
Olefin substrate
-
Reaction solvent (e.g., dichloromethane, toluene)
-
Activated alumina
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate distillation apparatus
-
Schlenk flasks and vacuum/inert gas manifold
Solvent Purification Protocol:
-
Degassing: To remove dissolved oxygen, sparge the solvent with an inert gas (argon or nitrogen) for 30-60 minutes. Alternatively, subject the solvent to several freeze-pump-thaw cycles.
-
Drying: Pass the degassed solvent through a column of activated alumina or a solvent purification system. If a purification system is unavailable, solvents can be dried over appropriate drying agents (e.g., calcium hydride for hydrocarbons and ethers) and then distilled under an inert atmosphere.
Substrate Purification Protocol:
-
Filtration through a Plug of Silica Gel or Alumina: Dissolve the substrate in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and pass it through a short plug of activated neutral alumina or silica gel to remove polar impurities.
-
Drying: If the substrate is a liquid, it can be dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and then degassed by sparging with an inert gas.
-
Distillation or Recrystallization: For liquid substrates, distillation under reduced pressure can be an effective purification method. Solid substrates can be purified by recrystallization from an appropriate solvent.
Q3: Which functional groups are known to be incompatible with common olefin metathesis catalysts?
While modern Grubbs-type catalysts exhibit broad functional group tolerance, certain moieties can still interfere with the catalyst and lead to low conversion.
Commonly Incompatible Functional Groups:
-
Free Amines and Pyridines: Basic nitrogen-containing functional groups can coordinate to the ruthenium center and inhibit catalytic activity. It is often necessary to protect amines as amides, carbamates, or ammonium salts.[2]
-
Thiols: Sulfur-containing compounds, especially thiols, can strongly coordinate to the ruthenium catalyst and poison it.
-
Unprotected Phosphines: Phosphines can compete with the olefin for coordination to the metal center.
-
Strongly Coordinating Carbonyls: While many esters and amides are well-tolerated, some carbonyl-containing compounds, particularly those that can form stable chelates with the ruthenium center, may inhibit the reaction.
A summary of functional group compatibility for Grubbs catalysts is provided below:
| Functional Group | Compatibility | Notes |
| Alcohols, Aldehydes, Carboxylic Acids | Generally Tolerated | Schrock catalysts are sensitive to these groups. |
| Amides, Esters, Ketones | Generally Tolerated | |
| Ethers, Epoxides | Generally Tolerated | |
| Amines (free) | Incompatible | Can be tolerated as hydrochloride salts. |
| Thiols | Incompatible | Strong catalyst poison. |
| Sulfones, Sulfonamides | Generally Tolerated | |
| Halides | Generally Tolerated |
Q4: How does the choice of solvent affect my olefin metathesis reaction?
The reaction solvent can significantly influence the rate of catalyst initiation, overall reaction efficiency, and catalyst stability.
-
Polarity: Non-polar, hydrocarbon-based solvents and chlorinated solvents are often preferred due to their weak binding affinity to the catalyst complex.[1] Highly polar or coordinating solvents can sometimes interfere with the catalyst.
-
Purity: Solvents must be free of peroxides, which can oxidize and deactivate the catalyst. Ethers, for example, should be freshly distilled or tested for peroxides.
-
Degassing: As mentioned previously, removing dissolved oxygen is crucial for optimal performance, as ruthenium catalysts in solution are vulnerable to oxygen.
The following table provides a general guide to solvent selection for olefin metathesis:
| Solvent Class | Examples | Suitability |
| Aromatic Hydrocarbons | Toluene, Benzene | Excellent |
| Chlorinated Solvents | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Excellent |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good (must be peroxide-free) |
| Alkanes | Hexane, Heptane | Good |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Can be problematic, may require specific catalysts |
| Protic Solvents | Alcohols, Water | Generally not suitable without specialized catalysts |
Troubleshooting Guide for Low Conversion
This section provides a systematic approach to diagnosing and resolving low conversion in your olefin metathesis reactions.
Problem: My Ring-Closing Metathesis (RCM) reaction is not proceeding to completion.
Possible Causes & Solutions:
-
Catalyst Decomposition:
-
Verify Catalyst Activity: Test the catalyst on a known, reliable RCM reaction.
-
Improve Inert Atmosphere: Ensure your reaction setup is free of leaks and that solvents and substrates have been properly degassed.
-
Consider a More Stable Catalyst: Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs type catalysts, generally offer greater stability.
-
-
Equilibrium Limitations:
-
Ethylene Removal: The formation of volatile ethylene is a driving force for RCM.[3] Ensure efficient removal by applying a vacuum or by bubbling an inert gas (sparging) through the reaction mixture.
-
High Dilution: For the formation of large rings (macrocyclization), high dilution (0.1-10 mM) is often necessary to favor the intramolecular RCM pathway over intermolecular oligomerization.[1][4]
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly substituted olefins can be challenging substrates. Consider using a more active catalyst, such as a second-generation Grubbs catalyst or a specialized catalyst designed for hindered olefins.[5][6]
-
Incompatible Functional Groups: Protect or modify any functional groups that may be poisoning the catalyst.
-
Troubleshooting Workflow for Low RCM Conversion
References
- 1. React App [pmc.umicore.com]
- 2. apeiron-synthesis.com [apeiron-synthesis.com]
- 3. Synthesis and Reactivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Resolution in GC Analysis of Alkene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of alkene isomers.
Frequently Asked Questions (FAQs)
Q1: My alkene isomer peaks are co-eluting or have very poor resolution. What are the most common causes?
A1: Poor resolution and co-elution of alkene isomers in GC analysis can stem from several factors. The most common culprits include:
-
Inappropriate GC Column: The stationary phase is the most critical factor for selectivity. Using a column with a stationary phase that does not provide sufficient selectivity for the specific isomers will result in poor separation.[1][2]
-
Suboptimal GC Method Parameters: Incorrect settings for the oven temperature program, carrier gas flow rate, or injection parameters can significantly impact resolution.[3][4]
-
Poor Peak Shape: Issues like peak tailing or fronting can reduce the apparent resolution between closely eluting peaks. These problems can be caused by column degradation, active sites in the system, or improper injection techniques.
-
Column Contamination: Buildup of non-volatile residues on the column can degrade its performance and lead to peak broadening and tailing.
-
Improper Column Installation: A poorly cut or installed column can create turbulence in the carrier gas flow path, leading to peak broadening and tailing.
Q2: How do I choose the right GC column for separating alkene isomers?
A2: Selecting the appropriate stationary phase is the most important step in achieving good resolution for alkene isomers.[1][2] Here are some key considerations:
-
Polarity: The principle of "like dissolves like" applies. For non-polar alkene isomers, a non-polar stationary phase is often a good starting point. However, to enhance selectivity between isomers, a more polar column may be necessary to exploit subtle differences in their polarity.[2]
-
Specialty Phases: For challenging separations, consider columns with specific selectivities. Columns with a higher degree of aromatic character or liquid crystalline stationary phases can offer unique separation mechanisms for positional and geometric isomers.[5] For instance, a highly polar stationary phase, such as one with a high percentage of cyanopropyl functional groups, is often used for separating polarizable compounds like alkenes.
-
Column Dimensions:
-
Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. Doubling the column length increases resolution by a factor of about 1.4.[6]
-
Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution but have lower sample capacity.[7][8]
-
Film Thickness: Thicker films increase retention and can improve the resolution of early-eluting, volatile compounds. Thinner films lead to sharper peaks and are better for high molecular weight analytes.[6]
-
Q3: What is derivatization, and can it help improve the separation of alkene isomers?
A3: Derivatization is a chemical modification of the analyte to improve its chromatographic properties.[9] For alkene isomers, while not always necessary, derivatization can be beneficial in certain situations to:
-
Increase Volatility: For less volatile isomers, derivatization can make them more amenable to GC analysis.
-
Improve Thermal Stability: Some isomers may be prone to degradation at high temperatures in the GC inlet or column. Derivatization can create more stable derivatives.
-
Enhance Separation: By introducing a chemical tag, derivatization can accentuate the structural differences between isomers, leading to better separation.
Common derivatization techniques include silylation, acylation, and alkylation, which replace active hydrogens with less polar groups.[10][11]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape
Poor peak shape, such as tailing or fronting, is a common cause of reduced resolution.
Problem: All peaks in the chromatogram are tailing.
This often indicates a physical problem in the GC system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tailing of all peaks.
Problem: Only specific, polar peaks are tailing.
This usually points to chemical interactions within the system.
-
Possible Causes & Solutions:
-
Active Sites: Silanol groups in the liner or on the column can interact with polar analytes.
-
Solution: Use a deactivated liner and a high-quality, inert column. Consider trimming the front end of the column to remove active sites.
-
-
Column Contamination: Non-volatile matrix components can create active sites.
-
Solution: Bake out the column at a high temperature (within its limit). If that fails, trim the front of the column.
-
-
Problem: Peaks are fronting (shark-fin shape).
-
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the sample concentration. Increase the split ratio if using split injection.
-
-
Solvent Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can cause poor peak shape.
-
Solution: Choose a solvent that is more compatible with the stationary phase.
-
-
Guide 2: Optimizing GC Method Parameters for Alkene Isomer Separation
Fine-tuning your GC method is crucial for resolving closely eluting isomers.
-
Logical Relationship for Method Optimization:
Caption: Logical steps for GC method optimization.
Data Presentation
Table 1: Impact of GC Column Parameters on Alkene Isomer Separation
| Parameter | Effect on Resolution | Recommendation for Alkene Isomers |
| Stationary Phase | Has the greatest impact on selectivity and resolution.[1][2] | Start with a non-polar phase. If resolution is poor, try an intermediate or high-polarity phase (e.g., with cyanopropyl groups) or a specialty phase with aromatic or liquid crystalline character.[5] |
| Column Length | Longer columns increase efficiency and resolution.[6][7] | A 30 m column is a good starting point. Increase to 60 m or longer for very complex isomer mixtures.[7] |
| Column I.D. | Smaller I.D. increases efficiency and resolution.[7][8] | 0.25 mm is a good general-purpose I.D. Consider 0.18 mm or 0.10 mm for high-resolution needs, but be aware of lower sample capacity.[7][8] |
| Film Thickness | Thicker films increase retention and can improve resolution for volatile analytes.[6] | For volatile alkene isomers, a thicker film (e.g., 1.0 µm) may be beneficial. For less volatile isomers, a standard film thickness (0.25 - 0.50 µm) is usually appropriate. |
Table 2: Influence of Carrier Gas Type and Flow Rate on Separation
| Carrier Gas | Optimal Linear Velocity | Efficiency | Analysis Time | Recommendation |
| Nitrogen | Slow | High at optimal velocity | Long | Can be used if analysis time is not a major concern and high efficiency is needed.[4] |
| Helium | Intermediate | Good | Moderate | A good, safe, all-purpose carrier gas.[4] |
| Hydrogen | Fast | High over a wide velocity range | Short | Provides the fastest analysis times and can improve efficiency.[4] Requires safety precautions due to flammability. |
Note on Flow Rate: The optimal flow rate depends on the column dimensions and carrier gas type. It is recommended to perform a van Deemter plot or use a method translation tool to determine the optimal flow rate for your specific column and carrier gas. Operating at a slightly higher than optimal flow rate can often shorten analysis time with only a minor loss in resolution.
Experimental Protocols
Protocol 1: GC Column Installation and Conditioning
Proper column installation and conditioning are essential for optimal performance and to prevent leaks and column damage.
Materials:
-
New GC column
-
Appropriate ferrules and nuts for your GC inlet and detector
-
Ceramic scoring wafer or capillary column cutter
-
Methanol or another suitable solvent
-
Electronic leak detector
-
Wrenches for tightening nuts
Procedure:
-
Preparation: Cool down the GC oven, inlet, and detector. Turn off the carrier gas flow.
-
Column Inspection: Carefully remove the new column from its box. Visually inspect it for any damage.
-
Cutting the Column:
-
Using a ceramic scoring wafer, make a clean, square cut at the end of the column. A poor cut can cause peak tailing.
-
Inspect the cut under magnification to ensure it is clean and free of burrs.
-
-
Installing the Inlet End:
-
Slide the appropriate nut and ferrule onto the column.
-
Insert the column into the inlet to the correct depth as specified by your instrument manufacturer. Incorrect depth can lead to poor peak shape.
-
Tighten the nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.
-
-
Purging the Column:
-
Turn on the carrier gas flow.
-
Submerge the detector end of the column in a vial of methanol and check for a steady stream of bubbles to confirm flow.
-
Purge the column with carrier gas for 15-30 minutes at room temperature to remove any air.[12]
-
-
Leak Check: Use an electronic leak detector to check for leaks around the inlet fitting.
-
Column Conditioning:
-
Do not connect the column to the detector yet.
-
Set the oven temperature program to ramp from a low temperature (e.g., 40°C) to about 20°C above the maximum temperature of your analytical method (but not exceeding the column's maximum temperature limit). A ramp rate of 10-20°C/minute is typical.[10][13]
-
Hold at the final temperature for 1-2 hours, or until the baseline is stable.[12]
-
-
Connecting to the Detector:
-
Cool down the oven.
-
Install the detector end of the column using the same procedure as the inlet end.
-
Heat the oven to your method's initial temperature and allow the baseline to stabilize.
-
Protocol 2: Silylation Derivatization of Alkenes (General Procedure)
This is a general guideline for silylation. The specific reagent, solvent, temperature, and time will depend on the specific alkene isomers and their functional groups.
Materials:
-
Alkene isomer sample
-
Silylating reagent (e.g., BSTFA, TMCS, or a mixture)
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry, as water will react with the silylating reagent.[11]
-
Accurately weigh or measure a known amount of the alkene isomer sample into a reaction vial.
-
-
Reagent Addition:
-
Add the anhydrous solvent to dissolve the sample.
-
Add the silylating reagent. A molar excess of the reagent is typically used to ensure complete reaction.
-
-
Reaction:
-
Cap the vial tightly.
-
Vortex the mixture to ensure it is well-mixed.
-
Heat the reaction vial to the desired temperature (e.g., 60-80°C) for the specified time (e.g., 30-60 minutes).[10] The optimal temperature and time will need to be determined experimentally.
-
-
Cooling and Analysis:
-
Allow the reaction mixture to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC.
-
Safety Note: Silylating reagents are often flammable, corrosive, and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment.
References
- 1. gcms.cz [gcms.cz]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. real.mtak.hu [real.mtak.hu]
- 5. vurup.sk [vurup.sk]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. iltusa.com [iltusa.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. restek.com [restek.com]
- 13. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Tetradec-6-ene Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetradec-6-ene samples.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift regions for the key protons in this compound?
A1: For this compound, the most characteristic signals are from the olefinic protons (on the C=C double bond) and the allylic protons (on the carbons adjacent to the double bond).
-
Olefinic Protons (H-6, H-7): These protons are deshielded due to the magnetic anisotropy of the double bond and typically appear in the region of 5.3-5.5 ppm .
-
Allylic Protons (H-5, H-8): These protons are on the carbons directly attached to the double bond and usually resonate between 1.9-2.1 ppm .
-
Methylene Protons (-CH2-): The protons along the alkyl chains further from the double bond will appear as a complex multiplet around 1.2-1.4 ppm .
-
Terminal Methyl Protons (-CH3): The protons of the terminal methyl groups (C-1 and C-14) are the most shielded and typically appear around 0.8-0.9 ppm .
Q2: How can I distinguish between the cis (Z) and trans (E) isomers of this compound using ¹H NMR?
A2: The primary method for distinguishing between cis and trans isomers is by analyzing the coupling constant (3JHH) between the olefinic protons (H-6 and H-7).
-
trans (E) Isomer: The vicinal coupling constant for protons in a trans configuration is significantly larger, typically in the range of 11-18 Hz .[1]
-
cis (Z) Isomer: The vicinal coupling constant for protons in a cis configuration is smaller, generally between 6-14 Hz .[1]
Additionally, the chemical shifts of the allylic protons can sometimes differ slightly between the two isomers.
Q3: What are the characteristic ¹³C NMR chemical shifts for this compound isomers?
A3: The ¹³C NMR spectrum provides complementary information for structure confirmation.
-
Olefinic Carbons (C-6, C-7): These carbons appear in the downfield region for sp² hybridized carbons, typically between 120-140 ppm .[2] The chemical shifts for the cis isomer are often slightly upfield compared to the trans isomer.
-
Allylic Carbons (C-5, C-8): These sp³ carbons adjacent to the double bond are deshielded compared to other alkyl carbons and appear around 27-33 ppm . The allylic carbons in the cis isomer often show a slightly upfield shift compared to the trans isomer due to steric effects.
-
Alkyl Chain Carbons (-CH2-): The remaining methylene carbons of the alkyl chains appear in the range of 22-32 ppm .
-
Terminal Methyl Carbon (-CH3): The terminal methyl carbon is the most shielded, appearing around 14 ppm .
Troubleshooting Guide
Q4: My ¹H NMR spectrum shows broad, poorly resolved peaks. What could be the cause?
A4: Peak broadening can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[3] Diluting the sample may improve resolution.
-
Incomplete Dissolution: Solid particles in the NMR tube will disrupt the magnetic field homogeneity.[3] Ensure your sample is fully dissolved and filter it if necessary.
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can help remove dissolved oxygen.
Q5: The olefinic proton signals are overlapping with other signals in the spectrum. How can I resolve them?
A5: Signal overlap is a common issue, especially in complex molecules. Here are a few strategies to resolve overlapping signals:
-
Change the Solvent: Using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of solutes due to different solvent-solute interactions, potentially resolving the overlap.
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, often resolving overlap.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, which can help identify the olefinic signals and their coupling partners even if they are partially obscured.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. Since the ¹³C spectrum is typically better dispersed, this can help to resolve overlapping ¹H signals.
-
Q6: I am trying to perform quantitative NMR (qNMR) to determine the isomeric ratio, but my integration values are not accurate. What should I check?
A6: Accurate integration in qNMR requires careful experimental setup:
-
Full Relaxation of Nuclei: Ensure a sufficient relaxation delay (d1) between scans. A common rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of the protons being quantified. For accurate quantification, the relaxation delay should be even longer, around 7-10 times T₁.
-
Signal-to-Noise Ratio: A high signal-to-noise ratio (S/N > 250:1) is crucial for accurate integration.[4] Increase the number of scans to improve the S/N.
-
Baseline Correction: A flat and properly corrected baseline is essential for accurate integration. Use a polynomial baseline correction if necessary.
-
Choice of Integration Region: Integrate a well-resolved signal that is unique to each isomer. The olefinic proton signals are typically the best choice for this compound.
Quantitative Data
Table 1: Representative ¹H NMR Data for this compound Isomers (in CDCl₃)
| Proton Assignment | (E)-tetradec-6-ene (trans) | (Z)-tetradec-6-ene (cis) |
| H-6, H-7 (Olefinic) | ~5.38 ppm (m) | ~5.35 ppm (m) |
| ³JH6-H7 (Coupling Constant) | ~15.4 Hz | ~10.8 Hz |
| H-5, H-8 (Allylic) | ~2.01 ppm (m) | ~2.03 ppm (m) |
| H-4, H-9 | ~1.35 ppm (m) | ~1.33 ppm (m) |
| H-2, H-3, H-10 to H-13 | ~1.27 ppm (m) | ~1.27 ppm (m) |
| H-1, H-14 (Methyl) | ~0.88 ppm (t) | ~0.88 ppm (t) |
Table 2: Representative ¹³C NMR Data for this compound Isomers (in CDCl₃)
| Carbon Assignment | (E)-tetradec-6-ene (trans) | (Z)-tetradec-6-ene (cis) |
| C-6, C-7 (Olefinic) | ~130.5 ppm | ~129.8 ppm |
| C-5, C-8 (Allylic) | ~32.6 ppm | ~27.2 ppm |
| C-4, C-9 | ~29.3 ppm | ~29.7 ppm |
| C-3, C-12 | ~29.1 ppm | ~29.1 ppm |
| C-2, C-13 | ~22.7 ppm | ~22.7 ppm |
| C-1, C-14 (Methyl) | ~14.1 ppm | ~14.1 ppm |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer to NMR Tube: Transfer the clear solution to the NMR tube. The final liquid height should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
Protocol 2: Quantitative NMR (qNMR) for Isomer Ratio Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound isomer mixture into a vial.
-
Add 0.6-0.7 mL of deuterated solvent containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a signal that does not overlap with the analyte signals.
-
Ensure complete dissolution and transfer the solution to an NMR tube as described in Protocol 1.
-
-
NMR Data Acquisition:
-
Tune and match the probe for the sample.
-
Set the spectral width to include all signals of interest.
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 7 times the longest T₁ of the signals to be integrated (both the analyte and the internal standard). A d1 of 30-60 seconds is often sufficient for many small molecules.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the FID.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Integration and Calculation:
-
Integrate the well-resolved olefinic proton signals for both the cis and trans isomers. Also, integrate a known signal from the internal standard.
-
Normalize the integrals by dividing by the number of protons each signal represents.
-
The molar ratio of the isomers is directly proportional to the ratio of their normalized integrals.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in NMR spectra.
Caption: A step-by-step workflow for quantitative NMR (qNMR) analysis.
References
Technical Support Center: Storage and Handling of Tetradec-6-ene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of tetradec-6-ene during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: this compound, like other alkenes, is susceptible to two primary degradation pathways during storage:
-
Oxidation (Autoxidation): This is the most common degradation pathway. It is a free-radical chain reaction initiated by factors like light, heat, and the presence of impurities. Atmospheric oxygen attacks the double bond, leading to the formation of peroxides, which can further decompose into secondary oxidation products such as aldehydes, ketones, and carboxylic acids.[1][2][3][4] This can alter the purity and reactivity of the compound.
-
Polymerization: The double bond in this compound can also be a site for polymerization, especially in the presence of certain catalysts, heat, or light. This process involves the joining of multiple this compound molecules to form long-chain polymers, which will appear as a viscous or solid impurity.[5]
Q2: What are the visible signs of this compound degradation?
A2: Visual inspection can often provide the first indication of degradation. Key signs to look for include:
-
Color Change: Pure this compound should be a colorless liquid. A yellow or brownish tint can indicate the presence of oxidation products.
-
Cloudiness or Precipitate: The formation of insoluble polymers or other degradation byproducts can cause the liquid to appear cloudy or contain solid particles.
-
Increased Viscosity: Polymerization will lead to an increase in the viscosity of the liquid.
Q3: How can I prevent the degradation of this compound?
A3: A multi-faceted approach is essential for preventing degradation:
-
Proper Storage Conditions: Store this compound in a cool, dark, and dry place.[6] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Stabilizers: The addition of an appropriate antioxidant is highly recommended. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the oxidation of organic compounds.[7][8][9]
-
Material of Container: Use amber glass bottles or other opaque containers to protect the compound from light. Ensure the container is clean and free of any catalytic impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| The this compound has developed a yellow color. | Oxidation: The sample has likely been exposed to oxygen and/or light over time. | 1. Check the seal on the container to ensure it is airtight. 2. If not already present, consider adding an antioxidant like BHT at a low concentration (see Table 1). 3. For future storage, purge the headspace of the container with an inert gas (nitrogen or argon) before sealing. 4. Store the container in a dark location. |
| The liquid has become cloudy or contains a precipitate. | Polymerization or formation of insoluble oxidation products. | 1. The product is likely significantly degraded and may not be suitable for use in sensitive experiments. 2. Confirm the identity of the precipitate using analytical techniques like NMR or IR spectroscopy if necessary. 3. If the bulk liquid is still required, purification by distillation may be possible, but care should be taken as peroxides can be explosive upon heating. It is generally safer to discard the degraded product. |
| The viscosity of the this compound has noticeably increased. | Polymerization: The compound has started to form long-chain polymers. | 1. Similar to the presence of a precipitate, this indicates significant degradation. 2. The material is likely unsuitable for most applications. 3. Review storage conditions, particularly temperature, as elevated temperatures can accelerate polymerization. |
| Analytical testing (e.g., GC-MS) shows the presence of unexpected peaks. | Degradation: The new peaks likely correspond to oxidation products (aldehydes, ketones, carboxylic acids) or isomers. | 1. Identify the degradation products by comparing their mass spectra to a library. 2. Quantify the level of impurity. If it exceeds the tolerance for your experiment, the material should be purified or discarded. 3. Implement stricter storage protocols, including the use of stabilizers and an inert atmosphere, for future batches. |
Data Presentation
Table 1: Recommended Storage Conditions and Stabilizer Concentration for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of oxidation and polymerization reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, a key component in oxidation.[6] |
| Container | Amber glass bottle, tightly sealed | Protects from light, which can initiate free-radical degradation. Ensures an airtight seal to maintain the inert atmosphere. |
| Antioxidant | Butylated Hydroxytoluene (BHT) | A free-radical scavenger that inhibits the autoxidation chain reaction.[8][9][10] |
| BHT Concentration | 0.01% - 0.05% (w/w) | Effective at preventing oxidation without significantly impacting the properties of the this compound for most applications.[7] |
Table 2: Solubility of BHT in Common Organic Solvents
| Solvent | Solubility |
| Methanol | 25 g / 100 mL |
| Ethanol | 25-26 g / 100 mL |
| Isopropanol | 30 g / 100 mL |
| Acetone | 40 g / 100 mL |
| Petroleum Ether | 50 g / 100 mL |
| Benzene | 40 g / 100 mL |
| Corn and Soybean Oil | 40-50 g / 100 mL |
| Water | Insoluble |
| Data sourced from[9][11][12] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To determine the purity of this compound and identify any degradation products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
GC-MS Instrument Conditions (Example):
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search the NIST library or other mass spectral databases to identify any additional peaks, which may correspond to degradation products such as aldehydes, ketones, or carboxylic acids.
-
Determine the relative purity by calculating the peak area percentage of this compound relative to the total peak area.
-
Protocol 2: Peroxide Value Test
Objective: To detect the presence of peroxides, which are primary products of alkene oxidation.
Methodology:
-
Reagents:
-
Acetic acid-chloroform solution (3:2 by volume).
-
Saturated potassium iodide solution.
-
0.1 M sodium thiosulfate solution.
-
1% starch solution (indicator).
-
-
Procedure:
-
Dissolve approximately 5 g of the this compound sample in 30 mL of the acetic acid-chloroform solution in a flask.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Swirl the flask for 1 minute.
-
Add 30 mL of deionized water.
-
Titrate the liberated iodine with 0.1 M sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch solution. The solution will turn blue.
-
Continue the titration until the blue color disappears.
-
A blank titration should be performed without the this compound sample.
-
-
Calculation: The peroxide value (in meq/kg) is calculated based on the volume of sodium thiosulfate used. A higher peroxide value indicates a greater degree of oxidation.
Note: Commercial peroxide test strips are also available for a more rapid, semi-quantitative assessment and are a safer alternative for routine checks.[13]
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. savemyexams.com [savemyexams.com]
- 4. Oxidation of Alkenes: Mechanisms and Products - HSC Chemistry [hscprep.com.au]
- 5. Buy trans-6-Tetradecene | 41446-64-4 [smolecule.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. ANTIOXIDANT BHT - Ataman Kimya [atamanchemicals.com]
- 10. Butylated hydroxytoluene - Sciencemadness Wiki [sciencemadness.org]
- 11. BUTYL HYDROXY TOLUENE - Ataman Kimya [atamanchemicals.com]
- 12. Butylated Hydroxytoluene CAS#: 128-37-0 [m.chemicalbook.com]
- 13. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Technical Support Center: Optimizing E/Z Selectivity in Tetradec-6-ene Synthesis
Welcome to the technical support center for the synthesis of tetradec-6-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high E/Z selectivity?
A1: The most common and effective methods for achieving high E/Z selectivity in the synthesis of this compound and related alkenes are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the reduction of alkynes. The choice of method depends on the desired isomer.
-
For (Z)-tetradec-6-ene (cis):
-
For (E)-tetradec-6-ene (trans):
Q2: How do I choose the best synthetic strategy for my target isomer?
A2: The selection of the optimal synthetic route depends on several factors, including the desired stereochemistry, the availability of starting materials, and the functional group tolerance of the reaction. Below is a decision-making workflow to guide your choice.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
Technical Support Center: Efficient Tetradec-6-ene Metathesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient metathesis of tetradec-6-ene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the metathesis of long-chain alkenes like this compound?
A1: Ruthenium-based catalysts are generally preferred for their high functional group tolerance and ease of handling.[1] The most commonly used are Grubbs' and Hoveyda-Grubbs' catalysts.[2] For general-purpose metathesis, second-generation catalysts such as Grubbs II and Hoveyda-Grubbs II are often recommended due to their higher activity compared to first-generation catalysts.[3] Schrock catalysts, which are molybdenum or tungsten-based, are highly active but are more sensitive to air and moisture.[1]
Q2: How do I choose between a Grubbs' and a Hoveyda-Grubbs' catalyst?
A2: Hoveyda-Grubbs catalysts are known for their high stability and ability to initiate at room temperature, which simplifies storage and handling.[2] They are often a good starting point for general metathesis reactions.[3] Grubbs' catalysts, particularly the second-generation, are highly active and may be more effective for challenging substrates.[1] The choice can also depend on the desired E/Z selectivity of the resulting alkene.
Q3: What is a typical catalyst loading for this compound metathesis?
A3: For many metathesis reactions, catalyst loadings of less than 1 mol% can be effective.[2] High catalyst loadings are not always necessary and can sometimes lead to unwanted side reactions. The optimal loading should be determined empirically for your specific reaction conditions.
Q4: What are the ideal solvents for this reaction?
A4: Preferred solvents are non-polar, hydrocarbon-based solvents (e.g., toluene, hexane), chlorinated solvents (e.g., dichloromethane), and peroxide-resistant ethers.[3] It is highly recommended to use degassed solvents to prevent catalyst deactivation.[2]
Q5: How can I drive the reaction equilibrium towards the product?
A5: The self-metathesis of this compound produces a volatile byproduct, 7-tetradecene, and a non-volatile product, 1,2-didodecylethylene. In cross-metathesis reactions that produce ethene gas, removing this gaseous byproduct can drive the equilibrium forward. This is often achieved by bubbling an inert gas, such as argon or nitrogen, through the reaction mixture.[2]
Troubleshooting Guides
This section addresses common issues encountered during the metathesis of this compound.
Problem 1: Low or No Conversion
-
Possible Cause: Inactive or deactivated catalyst.
-
Possible Cause: Incorrect catalyst choice for the substrate.
-
Solution: For sterically hindered or electron-deficient alkenes, a more active second-generation catalyst (e.g., Grubbs II, Hoveyda-Grubbs II) may be required.[3]
-
-
Possible Cause: Insufficient reaction temperature.
-
Solution: While many ruthenium catalysts initiate at room temperature, gentle heating (e.g., to 40°C) can sometimes be necessary to ensure efficient initiation and turnover.[3]
-
Problem 2: Formation of Isomeric Byproducts
-
Possible Cause: Double bond migration.
Problem 3: Difficulty in Removing Ruthenium Residues from the Product
-
Possible Cause: Ruthenium byproducts are often soluble in organic solvents.
-
Solution: Several methods can be employed for ruthenium removal, including:
-
Chromatography on silica gel.
-
Treatment with activated carbon.
-
Use of scavengers like water-soluble phosphines or polar isocyanides.
-
-
Problem 4: Poor E/Z Selectivity
-
Possible Cause: The catalyst used does not offer high stereoselectivity.
-
Solution: Most standard Grubbs and Hoveyda-Grubbs catalysts tend to give a mixture of E and Z isomers, often with a preference for the thermodynamically more stable E isomer. For specific stereochemical outcomes, consider using specialized Z-selective catalysts.[3]
-
Catalyst Performance Data
The following table summarizes typical performance data for common catalysts in the cross-metathesis of long-chain alkenes. Note that specific results for this compound may vary.
| Catalyst | Substrate | Catalyst Loading (mol%) | Conversion (%) | Selectivity (E/Z) | Turnover Number (TON) | Reference |
| Grubbs II | 1-Octene | 0.1 | >95 | E/Z mixture | ~950 | [8] |
| Hoveyda-Grubbs II | 1-Decene | 0.001 | High | E-favored | 54,000 | [9] |
| Schrock's Catalyst | General Alkenes | Varies | High | Varies | High | [1] |
| CAAC-Ru Catalyst | 1-Octadecene | 0.0001 | High | Propylene | 26,000 | [9] |
Experimental Protocols
Representative Protocol for the Self-Metathesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound (purified and degassed)
-
Grubbs' Second Generation Catalyst
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: Under an inert atmosphere, add purified and degassed this compound (1.0 g, 5.1 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous and degassed toluene (10 mL) to the flask.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh Grubbs' Second Generation Catalyst (22 mg, 0.0255 mmol, 0.5 mol%) and add it to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40°C. Monitor the reaction progress by a suitable analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Reaction Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove the ruthenium byproducts and any unreacted starting material.
Visualizations
Caption: A typical experimental workflow for this compound metathesis.
Caption: A decision tree for troubleshooting low conversion in metathesis reactions.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. React App [pmc.umicore.com]
- 4. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Decomposition of Long‐Chain Olefins to Propylene via Isomerization‐Metathesis Using Latent Bicyclic (Alkyl)(Amino)Carbene‐Ruthenium Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Wittig Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO) from my Wittig reaction product?
A1: The primary strategies for removing TPPO are based on exploiting the differences in physical and chemical properties between your desired product and TPPO. The most common methods include:
-
Crystallization and Precipitation: This is often the simplest method and relies on the poor solubility of TPPO in nonpolar solvents.
-
Chromatography: Effective for separating compounds with different polarities.
-
Chemical Conversion and Complexation: Involves converting TPPO into a salt or a metal complex that can be easily filtered off.
Q2: My desired product is non-polar. How can I easily remove the more polar TPPO?
A2: For non-polar products, a straightforward approach is to use a silica gel plug filtration.[1][2] By dissolving the crude reaction mixture in a non-polar solvent like pentane or a hexane/ether mixture, the non-polar product will pass through the silica gel while the more polar TPPO is retained.[1][2]
Q3: I am looking for a chromatography-free method to remove TPPO. What are my options?
A3: Several chromatography-free methods are available:
-
Direct Precipitation of TPPO: If your product is soluble in a non-polar solvent, you can often precipitate the TPPO by suspending the crude reaction mixture in cold hexanes or diethyl ether.[3][4]
-
Metal Salt Complexation: Treatment with metal salts such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can form insoluble complexes with TPPO, which can then be removed by filtration.[1][5][6][7] This method has been shown to be effective even in polar solvents.[6]
-
Reaction with Oxalyl Chloride: TPPO can be converted to an insoluble chlorophosphonium salt by reacting it with oxalyl chloride at low temperatures.[1][8] This salt can then be easily filtered off.
Q4: Can I use crystallization to purify my product away from TPPO?
A4: Yes, crystallization can be a very effective method. The key is to find a solvent in which your product has significantly different solubility from TPPO, especially at different temperatures. For example, TPPO is known to crystallize well from benzene-cyclohexane mixtures.[1] If your product remains in solution, this can be an effective separation technique.
Troubleshooting Guides
Issue: After performing a precipitation with a non-polar solvent, I still see TPPO in my product by NMR.
-
Possible Cause: The concentration of the crude mixture was too high, or the volume of the non-polar solvent was insufficient to fully precipitate the TPPO.
-
Solution: Try repeating the precipitation procedure.[1] Ensure the crude mixture is concentrated to a residue before suspending it in the non-polar solvent.[1] Using a larger volume of the cold non-polar solvent and vigorous stirring can improve the precipitation of TPPO. A second or even third wash may be necessary.[2]
Issue: My product is also precipitating out with the TPPO.
-
Possible Cause: Your product may also have low solubility in the chosen non-polar solvent.
-
Solution: Consider a different purification strategy. If your product is stable, column chromatography might be the best option. Alternatively, explore the chemical conversion methods, such as complexation with ZnCl₂ or MgCl₂, as these are often more selective for TPPO.[1][5][6]
Issue: The metal salt complexation method is not working effectively.
-
Possible Cause: The solvent system may not be optimal for the complexation, or the surface of the metal salt may not be sufficiently activated.
-
Solution: Ensure you are using a solvent in which the TPPO-metal complex is insoluble. For MgCl₂ complexation, wet milling has been shown to increase the surface area and improve the rate of complex formation.[5] The choice of metal salt can also be critical depending on the solvent.[7]
Data Presentation
The solubility of triphenylphosphine oxide in various solvents is a critical factor in designing an effective purification strategy.
| Solvent | Solubility of TPPO | Reference |
| Deionized Water | Almost Insoluble | [3][9][10] |
| Cyclohexane | Almost Insoluble | [3][9][10] |
| Petroleum Ether | Almost Insoluble | [9][10] |
| Hexane | Almost Insoluble | [9][10][11] |
| Diethyl Ether (cold) | Poorly Soluble | [4] |
| Ethanol | Readily Soluble | [9][10] |
| Dichloromethane | Readily Soluble | [9][10] |
| Benzene | Readily Soluble | [9] |
| Toluene | Soluble | [9] |
| Ethyl Acetate | Soluble | [9] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Non-Polar Solvents
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a residue.
-
Suspension: Suspend the residue in a sufficient volume of cold pentane, hexane, or a mixture of pentane/diethyl ether.
-
Stirring: Stir the suspension vigorously for 15-30 minutes at 0°C.
-
Filtration: Filter the mixture through a Büchner funnel, washing the collected solid (TPPO) with a small amount of the cold solvent.
-
Product Recovery: The desired product should be in the filtrate. Concentrate the filtrate under reduced pressure to recover the purified product.
-
Purity Check: Analyze the product for residual TPPO using a suitable analytical technique (e.g., NMR, TLC). Repeat the process if necessary.[1]
Protocol 2: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂)
-
Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol, ethyl acetate, or tetrahydrofuran.[4]
-
Addition of ZnCl₂: Add solid zinc chloride (approximately 2 equivalents relative to the theoretical amount of TPPO) to the solution.[11]
-
Stirring: Stir the mixture at room temperature for a few hours.[11] A white precipitate of the TPPO-ZnCl₂ complex should form.[11]
-
Filtration: Filter the mixture to remove the insoluble complex.
-
Product Recovery: Concentrate the filtrate under reduced pressure to obtain the crude product, now depleted of TPPO. Further purification may be carried out if necessary.
Protocol 3: Purification via Silica Gel Plug
-
Column Preparation: Prepare a short column (plug) of silica gel in a suitable funnel or column.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or a hexane/ether mixture).
-
Elution: Apply the solution to the top of the silica plug and elute with the same non-polar solvent. The non-polar product should elute while the more polar TPPO is retained on the silica.[1][2]
-
Collection and Recovery: Collect the eluent containing the purified product and concentrate it under reduced pressure.
Visualizations
Caption: Workflow for the purification of Wittig reaction products.
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
Technical Support Center: Minimizing Solvent Impurities in Tetradec-6-ene Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent impurities in tetradec-6-ene samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities found in this compound samples?
A1: Common impurities often originate from the synthesis or workup stages. These can include unreacted starting materials, catalysts, and solvents used during the reaction or extraction processes. Typical solvent impurities might include non-polar solvents like hexane and toluene, or more polar solvents such as diethyl ether, ethyl acetate, and acetone.[1][2] The presence and identity of these impurities are best confirmed by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3][4]
Q2: Why is the removal of solvent impurities critical for my research?
A2: Solvent impurities can significantly impact experimental outcomes. They can interfere with subsequent reactions, leading to lower yields or the formation of unwanted byproducts.[5][6][7] In drug development, even trace amounts of residual solvents are strictly regulated and must be removed to meet safety and purity standards.[8] Furthermore, impurities can complicate analytical characterization, leading to inaccurate data interpretation.
Q3: What is the primary factor to consider when choosing a purification method?
A3: The primary factor is the difference in physical properties between this compound and the impurity, with polarity and boiling point being the most critical.[9] For impurities with significantly different boiling points, fractional distillation is effective.[10] For impurities with different polarities (e.g., removing a polar solvent from a non-polar alkene), column chromatography is the preferred method.[11]
Q4: How should I properly store purified this compound to prevent degradation?
A4: 1-Tetradecene, a related compound, should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, potentially under an inert gas as it can be air-sensitive.[12] While specific data for this compound is not as readily available, applying these general principles for alkenes is a prudent approach. For long-term storage of solutions, it is often recommended to store them as aliquots in tightly sealed vials at -20°C.[13]
Troubleshooting Guides
Q5: My GC-MS analysis shows a peak very close to my this compound product peak. What is it likely to be and how can I remove it?
A5: This is likely an isomer of tetradecene or a hydrocarbon impurity with a similar boiling point. If the boiling points differ by less than 25-70°C, fractional distillation is the most effective method for separation.[10][14] This technique utilizes a fractionating column to achieve multiple successive distillations, allowing for the separation of components with close boiling points.[15]
Q6: I see a persistent solvent peak (e.g., ethyl acetate, acetone) in my NMR spectrum. How can I remove this polar impurity?
A6: A persistent polar solvent impurity in a non-polar compound like this compound is best removed using column chromatography.[11][16] this compound, being a non-polar unsaturated hydrocarbon, will elute quickly with a non-polar solvent (mobile phase) like hexane, while the more polar solvent impurity will be more strongly adsorbed to the polar stationary phase (e.g., silica gel) and elute much later.[11]
Q7: My column chromatography separation is poor; the this compound and impurities are eluting together. What's wrong?
A7: This issue typically arises from an incorrect choice of solvent system (eluent). If the eluent is too polar, it will compete too effectively with the compounds for binding sites on the stationary phase, causing all components to move too rapidly through the column with little to no separation.[16] Conversely, if the solvent is not polar enough, no compounds will elute.[16] It is recommended to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[16] Often, starting with a very non-polar solvent and gradually increasing the polarity can provide the best separation.[17]
Q8: My purified sample appears discolored or oily. What could be the cause?
A8: Discoloration or an oily appearance can indicate product degradation or the presence of a high-boiling point impurity. Alkenes can be sensitive to air and light, leading to oxidation or polymerization.[6] Ensure storage conditions are appropriate (see Q4). If an impurity is suspected, re-purification using an appropriate method (distillation or chromatography) is recommended. If the compound is unstable on silica gel, an alternative adsorbent like alumina may be considered.[18]
Reference Data
Table 1: Boiling Points of this compound and Common Solvents
| Compound | Boiling Point (°C) | Boiling Point (°F) | Notes |
| 1-Tetradecene | 251 °C[19] | 483.8 °F | Used as a reference for a C14 alkene. |
| Hexane | 69 °C | 156.2 °F | Common non-polar solvent. |
| Toluene | 111 °C | 231.8 °F | Common non-polar solvent. |
| Diethyl Ether | 34.6 °C | 94.3 °F | Common polar aprotic solvent. |
| Acetone | 56 °C | 132.8 °F | Common polar aprotic solvent. |
| Ethyl Acetate | 77.1 °C | 170.8 °F | Common polar aprotic solvent. |
This table highlights the significant difference in boiling points between tetradecene and common low-boiling solvents, making simple distillation a viable option for bulk solvent removal, and fractional distillation key for separating closer boiling impurities.
Table 2: Elution Order by Compound Polarity for Column Chromatography
| Compound Class | Elution Order | Polarity |
| Saturated Hydrocarbons (Alkanes) | 1 (Fastest) | Non-polar |
| Unsaturated Hydrocarbons (Alkenes) | 2 | Non-polar |
| Alkyl Halides | 3 | Slightly Polar |
| Ethers | 4 | Polar |
| Esters | 5 | Polar |
| Ketones | 6 | Polar |
| Alcohols | 7 | Very Polar |
| Carboxylic Acids | 8 (Slowest) | Highly Polar |
This table shows the general order of elution from a polar stationary phase like silica gel.[11] this compound will elute before more polar impurities like esters, ketones, or alcohols.
Experimental Protocols
Protocol 1: Fractional Distillation
This method is ideal for separating this compound from impurities with different boiling points.[14]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a thermometer, and receiving flasks. Ensure all glassware is dry.
-
Sample Addition: Add the crude this compound sample and a boiling chip or stir bar to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: As the mixture boils, vapor will rise through the fractionating column.[20] The component with the lower boiling point will reach the top of the column first.[21] Monitor the temperature at the thermometer. When the temperature stabilizes at the boiling point of the first fraction (the impurity), collect the distillate in a receiving flask.
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Product Collection: After the lower-boiling impurity has been distilled, the temperature may drop slightly before rising again to the boiling point of the next component.[14] Change the receiving flask to collect the pure this compound fraction as it distills at its stable boiling point.
-
Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides.
Protocol 2: Column Chromatography
This method is used to separate compounds based on polarity, ideal for removing polar solvent impurities.[9]
-
Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain, to create a packed bed. Add a thin layer of sand on top to protect the silica surface.[18]
-
Sample Loading: Dissolve the crude this compound in the minimum amount of the non-polar eluting solvent.[18] Carefully add this solution to the top of the column.
-
Elution: Add the non-polar eluent (e.g., 100% hexane) to the column. Apply gentle air pressure if using flash chromatography.[16] The non-polar this compound will travel down the column faster than the polar impurities.
-
Fraction Collection: Collect the eluent in small, separate fractions using test tubes or vials.
-
Analysis: Analyze the collected fractions using TLC or GC-MS to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: GC-MS Analysis
This protocol is for verifying the purity of the this compound sample.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., ~1 mg/mL) in a high-purity volatile solvent, such as hexane or dichloromethane.
-
Instrument Setup: Use a GC-MS system equipped with a non-polar capillary column (e.g., TG-SQC).[22] Set up a temperature program that starts at a low temperature and ramps up to ensure separation of volatile impurities from the higher-boiling this compound.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.
-
Data Acquisition: The GC will separate the components based on their boiling points and interaction with the column. The MS will detect and fragment the molecules as they elute, providing a mass spectrum for each component.
-
Data Analysis: Identify the peaks in the resulting chromatogram. The peak for this compound should be the most prominent. Other peaks represent impurities. Compare the mass spectra of impurity peaks to a library (e.g., NIST) to identify them.[23][24]
Visualized Workflows
Caption: General workflow for purification and analysis.
Caption: Troubleshooting decision tree for impurity issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. columbia.edu [columbia.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Stability and Storage | Tocris Bioscience [tocris.com]
- 14. Purification [chem.rochester.edu]
- 15. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Purification [chem.rochester.edu]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. 1-テトラデセン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 20. byjus.com [byjus.com]
- 21. youtube.com [youtube.com]
- 22. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 23. shimadzu.com [shimadzu.com]
- 24. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Enhancing the Stability of Tetradec-6-ene Pheromone Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of tetradec-6-ene pheromone formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Rapid loss of pheromone activity in field trials. | High environmental temperatures and direct exposure to sunlight can accelerate the degradation of this compound.[1][2] Inadequate protection from oxidative degradation. | Incorporate a UV protectant and an antioxidant into your formulation.[2] Consider using a controlled-release dispenser that shields the pheromone from direct sunlight.[2] Store pheromone lures in a cool, dark place before deployment.[1][3] |
| Inconsistent pheromone release rates from dispensers. | The dispenser material may be incompatible with the pheromone or the formulation components.[2][4] Environmental factors such as temperature and wind can significantly affect release rates.[5] | Select a dispenser material with known compatibility for alkene pheromones, such as rubber septa or specific polymer blends.[2] Test the release profile of your formulation under varying temperature and airflow conditions to ensure consistency. |
| Low recovery of this compound during analytical quantification. | The extraction solvent may be inappropriate for the formulation matrix. The gas chromatography (GC) parameters may not be optimized for a volatile compound like this compound. | Screen a panel of solvents with varying polarities to find the optimal extraction solvent for your specific formulation. Optimize GC inlet temperature and carrier gas flow rate to minimize analyte loss. |
| Appearance of unexpected peaks in the chromatogram after stability studies. | These peaks may represent degradation products of this compound, such as isomers, epoxides, or aldehydes, formed through oxidation or isomerization. | Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structure of the unknown peaks. This will help in elucidating the degradation pathway. |
| Formulation becomes discolored or changes in viscosity over time. | This could indicate chemical reactions occurring within the formulation, such as polymerization or oxidation of the pheromone or other components. | Review the compatibility of all formulation components. The addition of appropriate stabilizers, such as antioxidants, can help prevent these reactions. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
As an alkene, this compound is susceptible to degradation primarily through two pathways:
-
Oxidation: The double bond is prone to attack by atmospheric oxygen, especially in the presence of UV light and heat, leading to the formation of epoxides, aldehydes, and carboxylic acids.
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Isomerization: The cis or trans configuration of the double bond can change when exposed to heat or light, potentially leading to a loss of biological activity, as insect pheromone receptors are often highly specific to a particular isomer.
2. What types of stabilizers are most effective for this compound formulations?
For alkene pheromones like this compound, a combination of stabilizers is generally recommended:
-
Antioxidants: To prevent oxidative degradation. Common choices include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).
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UV Protectants: To absorb harmful UV radiation and prevent photo-degradation. Benzophenones and other UV absorbers can be effective.
3. How does temperature affect the stability of this compound?
Higher temperatures increase the rate of chemical reactions, including oxidation and isomerization.[1][2] It also increases the volatility of the pheromone, leading to a faster depletion from the dispenser.[6] Therefore, it is crucial to store formulations at low temperatures and to consider the environmental temperatures during field application.
4. What is the expected shelf-life of a this compound formulation?
The shelf-life is highly dependent on the formulation composition, the presence of stabilizers, the type of dispenser, and the storage conditions. A well-stabilized formulation in a protective dispenser, stored in a cool, dark environment, can have a shelf-life of over a year. However, without proper stabilization and storage, the shelf-life can be as short as a few weeks.
5. Can I use the same formulation for both monitoring and mating disruption?
While the active ingredient is the same, formulations for monitoring and mating disruption often differ in their release rates. Monitoring lures typically have a lower, more consistent release rate over a longer period. Mating disruption formulations often require a much higher initial release to saturate the environment with the pheromone.[4]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Formulations
This protocol outlines a method for evaluating the stability of this compound formulations under accelerated conditions of temperature and UV light.
1. Sample Preparation:
- Prepare multiple batches of your this compound formulation, including a control group with no stabilizers and experimental groups with different types or concentrations of antioxidants and UV protectants.
- Load a precise amount of each formulation into the chosen dispenser (e.g., rubber septa).
2. Exposure Conditions:
- Place the prepared dispensers in a temperature-controlled environmental chamber.
- For thermal stability testing, set the temperature to elevated levels (e.g., 40°C, 50°C, and 60°C).
- For photostability testing, expose the dispensers to a controlled UV light source that mimics the solar spectrum, at a constant temperature.
- Include a control set of dispensers stored at a low temperature (e.g., 4°C) in the dark.
3. Sampling and Analysis:
- At predetermined time points (e.g., 0, 7, 14, 28, and 56 days), remove a subset of dispensers from each experimental condition.
- Extract the remaining pheromone from the dispensers using an appropriate organic solvent (e.g., hexane or dichloromethane).
- Analyze the extracts using Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound remaining and to identify any degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial amount (time 0).
- Plot the degradation profiles for each formulation under each condition.
- Determine the degradation rate constants and the half-life of this compound in each formulation.
Protocol 2: Quantification of this compound using GC-MS
This protocol provides a general method for the quantitative analysis of this compound.
1. Instrumentation:
- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating this compound from other components.
2. GC-MS Parameters (starting point, optimization may be required):
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-400) for initial identification of degradation products, and Selected Ion Monitoring (SIM) for quantification of the target analyte for higher sensitivity.
3. Calibration:
- Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.
- Inject the standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.
4. Sample Analysis:
- Inject the extracted samples from the stability study.
- Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for accelerated stability testing of this compound formulations.
Caption: Potential degradation pathways of this compound and the role of stabilizers.
References
- 1. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 2. Why Some Lures Don’t Work: The Science Behind Effective Pest Trapping | MitraSena [mitrasena.com]
- 3. Insect FAQs [insectslimited.com]
- 4. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 5. bioone.org [bioone.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Long-Chain Alkenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of peak tailing when analyzing long-chain alkenes using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing, where the latter half of a chromatographic peak is broader than the front half, can compromise the accuracy of integration, reduce resolution, and indicate underlying issues with your HPLC method or system.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing for long-chain alkenes.
Is the peak tailing affecting all peaks or just the long-chain alkene peaks?
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All Peaks Tailing: This often points to a system-wide issue.
-
Only Long-Chain Alkene Peaks Tailing: This suggests a problem specific to the analyte-column-mobile phase interaction.
| Common Cause | Troubleshooting Steps |
| System-Wide Issues (All Peaks Tailing) | |
| Extra-Column Volume | 1. Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[1] 2. Verify Fittings: Confirm that all fittings are properly seated and not contributing to dead volume. |
| Column Void or Blockage | 1. Inspect Column Inlet: A void at the head of the column can cause peak distortion.[2] 2. Check for Blocked Frit: A blocked inlet frit can lead to poor peak shape. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit. 3. Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. |
| Analyte-Specific Issues (Long-Chain Alkene Peaks Tailing) | |
| Poor Solubility in Mobile Phase | 1. Increase Organic Modifier: Long-chain alkenes are highly non-polar and may have limited solubility in mobile phases with a high aqueous content. Increase the percentage of the organic solvent (e.g., acetonitrile, methanol, or tetrahydrofuran) in your mobile phase.[3][4] 2. Change Organic Modifier: If increasing the percentage of your current organic modifier is not effective, try switching to a different one. Tetrahydrofuran (THF) can be a good choice for improving the solubility of hydrophobic compounds. 3. Elevate Temperature: Increasing the column temperature can enhance the solubility of long-chain alkenes in the mobile phase.[5] |
| Secondary Interactions with Stationary Phase | 1. Use a Highly End-Capped Column: Residual silanol groups on the silica surface of the stationary phase can cause secondary interactions, leading to peak tailing.[6] Using a well-end-capped column minimizes these interactions. 2. Consider a C30 Column: For very long-chain hydrophobic compounds, a C30 stationary phase can provide better shape selectivity and retention compared to a C18 column, potentially improving peak shape.[7][8][9] |
| Sample Overload | 1. Dilute the Sample: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.[2] 2. Reduce Injection Volume: A large injection volume of a sample dissolved in a strong solvent can cause peak tailing. Reduce the injection volume. |
| Inappropriate Sample Solvent | 1. Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used, it can cause peak distortion, especially for early eluting peaks.[10] |
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a form of peak asymmetry where the peak's trailing edge is longer than its leading edge. It is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[6]
Q2: Why are long-chain alkenes prone to peak tailing in reversed-phase HPLC?
A2: Long-chain alkenes are highly non-polar and hydrophobic. This can lead to poor solubility in the mobile phase, especially at the beginning of a gradient when the aqueous content is high. Poor solubility can cause the analyte to precipitate at the head of the column, leading to a slow, tailing elution. Additionally, their long, flexible chains can have complex interactions with the stationary phase.
Q3: Can temperature affect the peak shape of my long-chain alkenes?
A3: Yes, temperature plays a crucial role. Increasing the column temperature can:
-
Decrease Mobile Phase Viscosity: This leads to more efficient mass transfer and can result in sharper peaks.
-
Increase Analyte Solubility: Higher temperatures can improve the solubility of long-chain alkenes in the mobile phase, reducing the likelihood of on-column precipitation and subsequent tailing.
-
Alter Selectivity: Temperature can change the selectivity of the separation, which may or may not be beneficial for resolving your analytes of interest.[11]
Q4: What is the benefit of using a C30 column over a C18 column for long-chain alkenes?
A4: C30 columns have longer alkyl chains bonded to the silica, making the stationary phase more hydrophobic than a C18 phase.[9] This increased hydrophobicity can provide better retention and shape selectivity for long-chain, non-polar molecules like alkenes, potentially leading to improved resolution and better peak shapes.[7][8]
Q5: My sample is only soluble in a strong organic solvent. How can I avoid peak tailing?
A5: If you must use a sample solvent that is stronger than your initial mobile phase, minimize the injection volume as much as possible. A smaller plug of the strong solvent will have less of a detrimental effect on the peak shape. You can also explore techniques like co-injection, where a plug of a weaker solvent is injected alongside your sample to mitigate the strong solvent effect.
Data Presentation
The following table summarizes the expected qualitative and illustrative quantitative effects of various parameters on the peak shape of a hypothetical long-chain alkene (e.g., 1-octadecene) in reversed-phase HPLC. The Asymmetry Factor (As) is used as the metric for peak tailing, where a value closer to 1.0 is ideal.
Disclaimer: The quantitative data in this table is for illustrative purposes to demonstrate trends and is not based on a single experimental dataset. Actual results may vary depending on the specific analyte, column, and HPLC system.
| Parameter | Condition A | Asymmetry Factor (As) (Illustrative) | Condition B | Asymmetry Factor (As) (Illustrative) | Expected Outcome on Peak Shape |
| Mobile Phase Composition | 80% Acetonitrile / 20% Water | 1.8 | 95% Acetonitrile / 5% Water | 1.2 | Increasing the organic modifier improves solubility and reduces tailing. |
| Column Temperature | 30 °C | 1.7 | 50 °C | 1.3 | Higher temperature enhances solubility and mass transfer, leading to sharper peaks. |
| Column Chemistry | Standard C18, not end-capped | 2.1 | High-density C18, end-capped | 1.4 | End-capping reduces secondary silanol interactions, improving symmetry. |
| Sample Concentration | 1 mg/mL | 1.9 | 0.1 mg/mL | 1.2 | Lower concentration prevents column overload and improves peak shape. |
| Sample Solvent | 100% Tetrahydrofuran | 2.0 | 90% Acetonitrile / 10% Water (matches initial mobile phase) | 1.1 | Matching the sample solvent to the mobile phase minimizes peak distortion. |
Experimental Protocols
Protocol: Reversed-Phase HPLC Analysis of Long-Chain Lipids (Adaptable for Long-Chain Alkenes)
This protocol is based on a method for the analysis of long-chain lipids and can be adapted for the separation of long-chain alkenes due to their similar hydrophobic properties.[9]
-
Objective: To achieve a symmetric peak shape for long-chain alkenes.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is suitable for non-UV active alkenes.
-
-
Column:
-
Waters Symmetry® C18, 3.5 µm, 4.6 x 75 mm[9]
-
Alternative for enhanced retention: A C30 column of similar dimensions.
-
-
Mobile Phase:
-
A gradient of Acetonitrile (ACN) and Tetrahydrofuran (THF) is often effective. A starting point could be:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Tetrahydrofuran
-
-
Initial trials could also use a high percentage of a single organic solvent like methanol or acetonitrile, but a gradient is often necessary for a mixture of long-chain alkenes.
-
-
Gradient Program (Example):
-
Start at a high concentration of the weaker solvent (e.g., 90% ACN) and ramp up the stronger solvent (THF) to elute the highly retained long-chain compounds.
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 40 °C[9]
-
Injection Volume: 10-20 µL (ensure sample is fully dissolved in the initial mobile phase or a compatible solvent).
-
Sample Preparation: Dissolve the long-chain alkene standard or sample in a solvent that is miscible with the mobile phase, such as THF or the initial mobile phase composition. Ensure complete dissolution to avoid precipitation on the column.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. moravek.com [moravek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. inacom.nl [inacom.nl]
Technical Support Center: Scaling Up Tetradec-6-ene Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of tetradec-6-ene from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common and efficient method for synthesizing this compound in the laboratory is through the cross-metathesis of two terminal alkenes: 1-octene and 1-heptene.[1] This reaction is typically catalyzed by a ruthenium-based catalyst, such as a Grubbs-type or Hoveyda-Grubbs catalyst.[1][2] The reaction involves the breaking and reforming of carbon-carbon double bonds, leading to the desired internal alkene and the volatile byproduct ethylene.[3]
Q2: What are the key parameters to consider when scaling up the synthesis from lab to pilot plant?
A2: Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality. Key parameters include:
-
Heat Transfer: Exothermic reactions can become difficult to control in larger reactors due to a lower surface-area-to-volume ratio. A robust cooling system is crucial.[4]
-
Mass Transfer and Mixing: Efficient mixing is essential to maintain homogeneity and ensure uniform reaction rates. Different impeller designs and agitation speeds may be necessary at a larger scale.[4]
-
Catalyst Loading and Activity: While the catalyst-to-substrate ratio (mol%) may remain similar, the overall quantity of catalyst increases significantly, impacting cost and removal processes. Catalyst stability over longer reaction times at a larger scale is also a critical factor.
-
Solvent Volume: The ratio of solvent to reactants may need to be adjusted to ensure efficient mixing and heat transfer while minimizing solvent waste.
-
Reaction Time: Larger scale reactions may require longer times to reach completion due to mass and heat transfer limitations.
-
Purification Method: The purification method used in the lab (e.g., column chromatography) may not be feasible at the pilot scale. Alternative methods like distillation or extraction will likely be necessary.[5][6]
-
Safety: A thorough risk assessment is mandatory. This includes evaluating the hazards of the reactants and catalyst, the potential for runaway reactions, and the safe handling of flammable solvents and gaseous byproducts.[7][8]
Q3: Which catalysts are recommended for the cross-metathesis of 1-octene and 1-heptene?
A3: Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly recommended for the cross-metathesis of terminal alkenes like 1-octene and 1-heptene.[9] These ruthenium-based catalysts offer good functional group tolerance, high activity, and stability in air.[10] The choice between them may depend on the specific reaction conditions and the desired E/Z selectivity of the this compound product.
Q4: How can the formation of homodimer byproducts be minimized?
A4: The formation of homodimers (e.g., dodec-6-ene from 1-heptene and hexadec-8-ene from 1-octene) is a common side reaction in cross-metathesis.[1] To minimize these byproducts, several strategies can be employed:
-
Use of an Excess of One Alkene: Using a slight excess of one of the terminal alkenes can favor the cross-metathesis reaction.[11]
-
Slow Addition of One Reactant: Slowly adding one of the alkenes to the reaction mixture can help maintain a low concentration of that reactant, thus disfavoring its self-metathesis.
-
Catalyst Selection: Some catalysts exhibit higher selectivity for cross-metathesis over homodimerization.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular cross-metathesis.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound at both laboratory and pilot plant scales. These values are representative and may require optimization for specific process conditions.
Table 1: Laboratory Scale Synthesis of this compound
| Parameter | Value |
| Reactants | 1-octene, 1-heptene |
| Catalyst | Grubbs II or Hoveyda-Grubbs II |
| Catalyst Loading | 0.1 - 1.0 mol% |
| Solvent | Dichloromethane (DCM) or Toluene |
| Concentration | 0.1 - 0.5 M |
| Temperature | 25 - 40 °C |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 70 - 90% |
| Purification | Silica Gel Chromatography |
Table 2: Pilot Plant Scale Synthesis of this compound
| Parameter | Value |
| Reactants | 1-octene, 1-heptene |
| Catalyst | Grubbs II or Hoveyda-Grubbs II |
| Catalyst Loading | 0.05 - 0.5 mol% |
| Solvent | Toluene |
| Concentration | 0.5 - 1.0 M |
| Temperature | 40 - 60 °C |
| Reaction Time | 8 - 24 hours |
| Typical Yield | 65 - 85% |
| Purification | Fractional Distillation |
Experimental Protocols
Laboratory Scale Synthesis of this compound (Representative Protocol)
Materials:
-
1-octene (1.0 eq)
-
1-heptene (1.2 eq)
-
Grubbs II catalyst (0.5 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-octene and anhydrous, degassed DCM.
-
Add 1-heptene to the solution and stir for 5 minutes.
-
In a separate vial, weigh the Grubbs II catalyst and dissolve it in a small amount of DCM.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.
-
Once the reaction is complete (typically 4-6 hours), quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexanes) to obtain pure this compound.
Pilot Plant Scale-Up Considerations
Scaling up the laboratory protocol to a pilot plant requires significant modifications and careful planning.
-
Reactor Setup: A jacketed glass-lined or stainless steel reactor with overhead stirring and a condenser is typically used. The reactor must be equipped with a robust temperature control system.
-
Inert Atmosphere: The reactor must be thoroughly purged with an inert gas (e.g., nitrogen) to remove air and moisture, which can deactivate the catalyst.
-
Reagent Addition: Reactants and catalyst are typically charged to the reactor through dedicated lines to maintain an inert atmosphere. The catalyst may be added as a solution in a suitable solvent.
-
Mixing: The agitation speed and impeller design must be optimized to ensure efficient mixing of the reactants and catalyst.
-
Temperature Control: The reaction temperature is controlled by circulating a heating or cooling fluid through the reactor jacket.
-
Off-Gas Handling: The ethylene byproduct generated during the reaction needs to be safely vented from the reactor through a condenser and potentially a scrubber.
-
Reaction Monitoring: In-process controls (e.g., GC analysis of samples taken from the reactor) are used to monitor the reaction progress.
-
Work-up and Purification: After the reaction is complete, the catalyst is deactivated. The reaction mixture is then transferred to a distillation unit for purification of the this compound. This avoids the use of large quantities of silica gel.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure all solvents and reactants are anhydrous and thoroughly degassed. Purge the reaction vessel with an inert gas before adding the catalyst. |
| Impure Reactants | Purify the starting alkenes by distillation to remove any potential inhibitors. |
| Insufficient Catalyst | Increase the catalyst loading in small increments (e.g., from 0.5 mol% to 0.75 mol%). |
| Low Reaction Temperature | Gently heat the reaction mixture (e.g., to 40 °C) to increase the reaction rate. |
Issue 2: High Levels of Homodimer Byproducts
| Possible Cause | Troubleshooting Step |
| Statistical Product Distribution | Use a slight excess (1.1-1.5 equivalents) of one of the starting alkenes. |
| High Reactivity of Both Alkenes | Try a slow addition of one of the alkenes to the reaction mixture over a period of time. |
| Suboptimal Catalyst | Screen different types of metathesis catalysts (e.g., Hoveyda-Grubbs type) which may offer better selectivity. |
Issue 3: Difficulty in Removing Ruthenium Residues
| Possible Cause | Troubleshooting Step |
| Inefficient Purification | After the reaction, stir the crude product with a ruthenium scavenger (e.g., triphenylphosphine oxide or a functionalized isocyanide) before filtration or distillation.[12][13] |
| Catalyst Degradation Products | Pass the crude product through a plug of silica gel or activated carbon to adsorb polar ruthenium species.[6] |
| High Catalyst Loading | Optimize the reaction to use the lowest possible catalyst loading that still provides an acceptable reaction rate and yield. |
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Logical Relationships in Scaling Up Synthesis.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 4. Pilot Plants in Scale-Up: Role, Challenges and Guidelines [xytelindia.com]
- 5. rsc.org [rsc.org]
- 6. longdom.org [longdom.org]
- 7. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 8. pilotladdersafety.com [pilotladdersafety.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Standards for Tetradec-6-ene Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical standards for the identification and quantification of tetradec-6-ene, a long-chain alkene that may be of interest in various research and development applications, including its potential role as a biomarker or synthetic intermediate. The performance of different analytical standards is evaluated based on purity, certification, and applicability to common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Standards
The selection of an appropriate analytical standard is critical for achieving accurate and reproducible results. Certified Reference Materials (CRMs) are the gold standard for quantitative analysis, offering traceability and a high degree of certainty in their stated properties.[1][2][3] Below is a comparison of typical specifications for commercially available this compound analytical standards.
Table 1: Comparison of this compound Analytical Standard Specifications
| Feature | Standard Grade | Certified Reference Material (CRM) |
| Purity | Typically ≥95% (GC) | ≥99.0% (often determined by qNMR), with certified purity value and uncertainty[2][4] |
| Isomeric Purity | May contain other isomers of tetradecene. Cis/trans ratio may not be specified. | Isomeric purity (e.g., for (E)- or (Z)-6-tetradecene) is typically specified and certified. |
| Certification | Certificate of Analysis (CoA) with purity determined by a single method (e.g., GC-FID). | Comprehensive Certificate of Analysis (CoA) compliant with ISO 17034 and ISO/IEC 17025, detailing the certified value, uncertainty, and traceability to NIST or other primary standards.[1][2][3] |
| Typical Use Cases | Qualitative identification, preliminary quantitative estimates. | Accurate quantification, method validation, instrument calibration, quality control.[5] |
| Cost | Lower | Higher |
Analytical Techniques and Methodologies
The accurate identification and quantification of this compound relies on robust analytical methodologies. GC-MS is a powerful technique for the identification of volatile compounds like tetradecene, while HPLC can be employed for the separation of isomers. Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method for the certification of reference materials.[1][2][4][6]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a cornerstone technique for the analysis of long-chain alkenes due to its high sensitivity and specificity. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a final concentration of approximately 100 µg/mL.[8]
-
If quantitative analysis is required, add a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length) at a known concentration.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[8]
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-500.[8]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., from the NIST library or the certified standard).[9][10][11]
-
The mass spectrum of tetradecene will show a molecular ion peak (M+) at m/z 196 and a characteristic fragmentation pattern of aliphatic hydrocarbons, with clusters of peaks separated by 14 mass units (corresponding to CH2 groups).[12] The fragmentation pattern can also help in distinguishing between different isomers.[13]
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standard.
-
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC can be a valuable tool for the separation of geometric isomers (cis/trans or E/Z) of long-chain alkenes, which can be challenging to resolve by GC alone.[14][15][16] Reversed-phase HPLC is a common mode used for this purpose.
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). For improved separation of geometric isomers, a cholesterol-based column can be effective due to its shape selectivity.[15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact composition may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 205 nm) if the alkene has sufficient absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different this compound isomers based on their retention times.
-
Quantify the relative amounts of each isomer by comparing their peak areas.
-
Visualization of Analytical Workflow
A clear workflow is essential for ensuring consistency and accuracy in the analytical process.
Logical Relationship for Standard Selection
The choice between a standard grade and a Certified Reference Material (CRM) depends on the analytical objective.
References
- 1. Certified reference materials in solution for quantitative NMR | Separation Science [sepscience.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Importance of using analytical standards [scioninstruments.com]
- 6. emerypharma.com [emerypharma.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ajbs.scione.com [ajbs.scione.com]
- 9. 6-Tetradecene, (Z)- [webbook.nist.gov]
- 10. 1-Tetradecene [webbook.nist.gov]
- 11. 6-Tetradecene, (E)- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. US20020019521A1 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 15. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 16. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
A Comparative Analysis of the Biological Activities of (Z)- and (E)-tetradec-6-ene: An Overview of a Sparsely Explored Chemical Space
A comprehensive review of the available scientific literature reveals a significant gap in the characterization and comparative analysis of the biological activities of (Z)-tetradec-6-ene and (E)-tetradec-6-ene. To date, no direct experimental studies comparing the biological effects of these two geometric isomers have been published. Furthermore, data on the individual bioactivities of either compound are exceptionally scarce, precluding a detailed, data-driven comparison as initially intended.
While specific data for the 6-ene isomers of tetradecene is lacking, the broader family of tetradecene isomers has been the subject of research, primarily in the context of insect chemical ecology. Various positional and geometric isomers of tetradecene and its functionalized derivatives, such as acetates and aldehydes, are known to act as insect pheromones, mediating communication for mating and aggregation. For instance, (Z)-9-tetradecenal is a known sex pheromone component in several moth species, and the blend of (Z)- and (E)-11-tetradecenyl acetates is utilized for mating disruption in pest control.
In other contexts, various tetradecene isomers have been identified as components of plant essential oils and extracts, with some studies suggesting potential antimicrobial and antioxidant properties. For example, 1-tetradecene has been investigated for its potential anti-tuberculosis, antimicrobial, and antioxidant activities. However, it is crucial to emphasize that these findings pertain to different positional isomers and cannot be directly extrapolated to (Z)- or (E)-tetradec-6-ene. The specific position of the double bond and its geometric configuration (Z or E) are critical determinants of a molecule's biological activity, often leading to vastly different or even opposing effects.
The absence of published data on the biological activities of (Z)- and (E)-tetradec-6-ene highlights a potential area for future research. Investigations into the pheromonal, antimicrobial, cytotoxic, or other pharmacological properties of these specific isomers could yield novel discoveries.
Future Research Directions
To elucidate the biological activities of (Z)- and (E)-tetradec-6-ene, a systematic experimental approach would be required. A suggested workflow for such an investigation is outlined below.
Figure 1. Proposed experimental workflow for the comparative biological evaluation of (Z)- and (E)-tetradec-6-ene.
Experimental Protocols:
Should researchers undertake the study of these compounds, established methodologies would be employed.
-
Antimicrobial Activity: The antimicrobial effects of the isomers could be assessed using standard methods such as broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity: The cytotoxic potential against various cancer cell lines and non-cancerous control cells could be evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Pheromonal Activity: To investigate potential pheromonal effects, electroantennography (EAG) could be used to measure the antennal responses of various insect species to the isomers. Positive EAG results would be followed by behavioral assays in a wind tunnel to observe attraction or other behavioral changes.
-
Antioxidant Activity: The antioxidant capacity could be determined using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Validation of a Novel Synthetic Approach for Tetradec-6-ene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of long-chain alkenes such as tetradec-6-ene is a critical endeavor. This guide provides a comparative analysis of a proposed new synthetic route, the Julia-Kocienski olefination, against established methods—the Wittig reaction and olefin metathesis—for the synthesis of this compound. The comparison focuses on reaction efficiency, stereoselectivity, and functional group tolerance, supported by detailed experimental protocols and comparative data.
Established Synthetic Routes: A Brief Overview
The synthesis of this compound has traditionally been approached through classical olefination reactions. The Wittig reaction, a Nobel Prize-winning method, has long been a staple for creating carbon-carbon double bonds from aldehydes/ketones and phosphorus ylides.[1][2][3] While reliable, it can sometimes present challenges in achieving high stereoselectivity, particularly for E-alkenes, and the generation of triphenylphosphine oxide as a byproduct can complicate purification.[4][5]
Another powerful and more contemporary approach is olefin metathesis, which utilizes catalysts, most notably those developed by Grubbs, to rearrange alkene fragments.[6][7] This method is highly efficient and tolerant of a wide range of functional groups.[2][8] Cross-metathesis, in particular, offers a direct route to this compound from commercially available smaller alkenes.
A Proposed New Route: The Julia-Kocienski Olefination
The Julia-Kocienski olefination, a modification of the classical Julia olefination, has emerged as a highly effective method for the stereoselective synthesis of alkenes, particularly favoring the formation of the E-isomer.[1][4][5] This one-pot reaction involves the coupling of a heteroaromatic sulfone with an aldehyde, proceeding under mild conditions with excellent functional group tolerance.[6][9] Its high E-selectivity and operational simplicity present a compelling case for its validation as a superior route for the synthesis of (E)-tetradec-6-ene.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of (E)-tetradec-6-ene via the Wittig reaction, olefin metathesis, and the proposed Julia-Kocienski olefination.
| Parameter | Wittig Reaction | Olefin Metathesis (Cross-Metathesis) | Julia-Kocienski Olefination |
| Starting Materials | Heptanal, Heptyltriphenylphosphonium bromide | 1-Heptene, 1-Heptene | Heptanal, 1-(Phenylsulfonyl)heptane |
| Key Reagents/Catalyst | Strong base (e.g., n-BuLi) | Grubbs Catalyst (e.g., 2nd Gen) | Strong base (e.g., KHMDS), Heteroaromatic sulfone |
| Typical Yield | 60-85% | 85-95% | 80-95% |
| E/Z Selectivity | Moderate to good (can be influenced by ylide stability and reaction conditions) | High E-selectivity is achievable with appropriate catalyst and conditions. | Excellent E-selectivity (>95:5) |
| Reaction Conditions | Anhydrous, inert atmosphere, often cryogenic temperatures for base addition. | Inert atmosphere, mild temperatures. | Anhydrous, inert atmosphere, low to ambient temperatures. |
| Key Byproducts | Triphenylphosphine oxide | Ethylene (gaseous, easily removed) | Sulfur dioxide, heteroaromatic salt |
| Functional Group Tolerance | Moderate (sensitive to some carbonyl and hydroxyl groups) | Excellent | Excellent |
Experimental Protocols
Established Route 1: Wittig Reaction
Synthesis of (E/Z)-Tetradec-6-ene
-
Preparation of the Ylide: To a stirred suspension of heptyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, n-butyllithium (1.05 eq, 2.5 M in hexanes) is added dropwise. The resulting deep red solution is stirred at room temperature for 1 hour to ensure complete ylide formation.
-
Olefination: The reaction mixture is cooled to -78 °C, and a solution of heptanal (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane) to afford this compound.
Established Route 2: Olefin Metathesis
Synthesis of (E)-Tetradec-6-ene via Cross-Metathesis
-
Reaction Setup: In a glovebox, 1-heptene (2.0 eq) is dissolved in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Grubbs second-generation catalyst (0.01 eq) is added to the solution.
-
Reaction: The reaction mixture is stirred at 40 °C under an argon atmosphere for 4 hours. The progress of the reaction is monitored by TLC or GC.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (hexane) to yield (E)-tetradec-6-ene. The reaction is driven by the removal of the volatile byproduct, ethylene.
Proposed New Route: Julia-Kocienski Olefination
Synthesis of (E)-Tetradec-6-ene
-
Preparation of the Sulfone Anion: To a solution of 1-(1-phenyl-1H-tetrazol-5-ylsulfonyl)heptane (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, potassium hexamethyldisilazide (KHMDS) (1.05 eq, 1.0 M in THF) is added dropwise. The solution is stirred at this temperature for 30 minutes.
-
Addition of Aldehyde: A solution of heptanal (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 4-6 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (hexane) to afford highly pure (E)-tetradec-6-ene.[1]
Visualizing the Synthetic Comparison
The following diagram illustrates the logical flow of comparing the different synthetic routes for this compound.
Caption: A logical diagram comparing the synthetic routes to this compound.
Experimental Workflow for the Julia-Kocienski Olefination
The workflow for the proposed new route highlights the key stages from starting materials to the final purified product.
Caption: Workflow for the Julia-Kocienski olefination synthesis of (E)-tetradec-6-ene.
Conclusion
The validation of new synthetic routes is paramount for advancing chemical synthesis and drug development. This comparative guide demonstrates that while the Wittig reaction and olefin metathesis are effective methods for synthesizing this compound, the Julia-Kocienski olefination presents a highly attractive alternative. Its key advantages lie in its exceptional E-stereoselectivity, high yields, and broad functional group tolerance, all within a user-friendly, one-pot procedure. For researchers prioritizing the synthesis of the pure (E)-isomer of this compound, the Julia-Kocienski olefination is a robust and efficient method that warrants strong consideration.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. React App [pmc.umicore.com]
- 9. Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations[v1] | Preprints.org [preprints.org]
Cross-Validation of GC and NMR Data for the Stereoisomers of Tetradec-6-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of isomeric purity is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where subtle stereochemical differences can lead to significant variations in biological activity. Tetradec-6-ene, a long-chain alkene, serves as a valuable model system for illustrating the synergistic utility of Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy in the unambiguous identification and quantification of its cis and trans isomers. This guide provides a comprehensive comparison of these two powerful analytical techniques, supported by representative experimental data and detailed methodologies, to facilitate the robust cross-validation of isomeric assignments.
Data Presentation: A Comparative Analysis
The quantitative data obtained from both GC and NMR analyses are summarized below. It is important to note that due to the limited availability of published experimental data specifically for this compound, the following tables present expected values derived from studies on analogous long-chain alkenes. These values provide a reliable framework for the analysis of this compound.
Table 1: Gas Chromatography Data for this compound Isomers
| Isomer | Expected Retention Time (min) | Relative Peak Area (%) |
| trans-Tetradec-6-ene | Lower | Dependent on sample composition |
| cis-Tetradec-6-ene | Higher | Dependent on sample composition |
Note: On a standard non-polar capillary column, the trans isomer, being more linear and having a lower boiling point, is generally expected to elute before the cis isomer.
Table 2: ¹H NMR Data for the Vinylic Protons of this compound Isomers
| Isomer | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| trans-Tetradec-6-ene | ~5.4 | ~15 |
| cis-Tetradec-6-ene | ~5.3 | ~11 |
Table 3: ¹³C NMR Data for the Alkenyl Carbons of this compound Isomers
| Isomer | Chemical Shift (δ, ppm) |
| trans-Tetradec-6-ene | ~130 |
| cis-Tetradec-6-ene | ~129 |
Experimental Protocols
Gas Chromatography (GC)
Objective: To separate the cis and trans isomers of this compound and determine their relative abundance.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).
Method:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent such as hexane (e.g., 1 mg/mL).
-
Injector: Set the injector temperature to 250°C.
-
Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 200°C.
-
Hold: Maintain 200°C for 5 minutes.
-
-
Detector: Set the FID temperature to 280°C.
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas of the eluted isomers to determine their relative percentages. The trans isomer is expected to have a shorter retention time than the cis isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the stereochemical identity of the cis and trans isomers of this compound through analysis of chemical shifts and coupling constants.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Method:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer mixture in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Pay close attention to the vinylic region (δ 5.0-5.5 ppm).
-
Measure the coupling constant (J) between the vinylic protons. A larger coupling constant (typically 12-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis configuration.[1][2][3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Identify the signals corresponding to the alkenyl carbons (typically in the δ 120-140 ppm region). The chemical shifts for the cis and trans isomers are expected to be slightly different.
-
-
Data Analysis: Correlate the ¹H and ¹³C NMR data with the GC retention times to provide a definitive assignment of each isomer.
Mandatory Visualization
Caption: Experimental workflow for the cross-validation of GC and NMR data.
Caption: Logical relationship between experimental data and isomer properties.
Conclusion
The cross-validation of data from Gas Chromatography and Nuclear Magnetic Resonance spectroscopy provides a robust and reliable methodology for the characterization of the cis and trans isomers of this compound. GC offers excellent separation of the isomers and allows for their quantification, while NMR provides definitive structural confirmation through the analysis of chemical shifts and, most critically, proton-proton coupling constants. By employing these techniques in a complementary fashion, researchers can achieve a high level of confidence in their isomeric assignments, a crucial requirement in many areas of chemical and pharmaceutical science.
References
The Efficacy of Tetradec-6-ene Derivatives in Insect Attraction: A Comparative Analysis
For Immediate Release
A comprehensive review of scientific literature reveals the potent and specific action of tetradecenyl acetates, derivatives of tetradec-6-ene, as effective insect attractants, particularly for species within the Coleoptera and Lepidoptera orders. While direct comparisons with a broad range of other attractant classes are limited, available data from field trials and electrophysiological studies underscore their high efficacy, often superior to or complementary with other luring agents for specific pest monitoring and management.
This guide provides a detailed comparison of the performance of this compound derivatives, primarily focusing on tetradecenyl acetates, against other common insect attractants. The information is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and pest management.
Comparative Efficacy of Insect Attractants
The effectiveness of an insect attractant is typically measured by the number of target insects captured in traps baited with the substance. The following table summarizes quantitative data from various studies, comparing the performance of tetradecenyl acetates with other types of attractants for specific insect species.
| Insect Species | Attractant 1: Tetradecenyl Acetate Derivative | Mean Trap Capture (Attractant 1) | Attractant 2: Other Lure | Mean Trap Capture (Attractant 2) | Study Focus |
| Corn Wireworm (Melanotus communis) | 13-Tetradecenyl Acetate | Significantly higher than control[1] | Non-baited control | Baseline capture | Pheromone Efficacy[1] |
| Corn Wireworm (Melanotus communis) | 13-Tetradecenyl Acetate | Dose-dependent increase | Homologous esters (butyrate, hexanoate) | Significantly lower than acetate | Pheromone Specificity[1] |
| Western Yellowstriped Armyworm (Spodoptera praefica) | (Z)-9-Tetradecenyl Acetate + (Z)-7-Dodecenyl Acetate | Significantly higher than single components[2] | (Z)-9-Tetradecenyl Acetate alone | Lower capture | Pheromone Blend Synergy[2] |
| Fall Armyworm (Spodoptera frugiperda) | (Z)-9-Tetradecenyl Acetate + (Z)-7-Dodecenyl Acetate | ~10x more males captured than other blends[3] | Commercial binary blends (e.g., Z9-14:OAc + Z11-16:OAc) | Significantly lower capture | Pheromone Blend Optimization[3] |
| Various Noctuid Moths | Pheromone blends (often including tetradecenyl acetates) | Higher number of target species | Floral odor blend | Lower number but wider range of species | Attractant Specificity[4][5] |
Detailed Experimental Protocols
A cornerstone of robust scientific comparison is the methodology employed in the cited studies. Below are detailed protocols for key experiments that form the basis of the presented data.
Field Trapping Bioassay for Melanotus communis
This protocol is adapted from studies evaluating the efficacy of 13-tetradecenyl acetate for attracting the corn wireworm.[1][6][7]
-
Objective: To determine the attractiveness of 13-tetradecenyl acetate compared to control and other related compounds in a field setting.
-
Trap Design: In-ground pitfall traps, elevated pitfall traps (1 m), or elevated sticky cards (1 m) are commonly used.[8] Trap design can significantly influence capture rates.
-
Lure Preparation: A specific dosage of 13-tetradecenyl acetate (e.g., ranging from 0.01 to 10 mg) is loaded onto a slow-release dispenser, such as a rubber septum.[9] Control traps are baited with a solvent-only dispenser.
-
Experimental Setup:
-
Traps are deployed in agricultural fields, often along a corn-forest interface to maximize the probability of capturing the target species.[8]
-
A randomized complete block design is typically used, with multiple replicates of each treatment (different lures and control).
-
Traps are spaced sufficiently far apart (e.g., >20 meters) to avoid interference between lures.
-
The duration of the trapping period can vary, and traps are checked at regular intervals (e.g., weekly).
-
-
Data Collection and Analysis: The number of captured male M. communis beetles per trap is recorded. Statistical analyses, such as ANOVA followed by a means separation test, are used to determine significant differences in capture rates between the different lures.
Pheromone Blend Field Trials for Noctuidae Moths
This protocol is a generalized procedure based on multiple studies investigating pheromone blends for species like Spodoptera praefica and other noctuid moths.[2][10][11]
-
Objective: To evaluate the attractiveness of different combinations and ratios of pheromone components, often including tetradecenyl acetates.
-
Trap Design: Bucket traps or delta traps are commonly employed for monitoring noctuid moths.[12]
-
Lure Preparation: Synthetic pheromone components are loaded onto rubber septa or other dispensers in precise ratios and dosages as dictated by the experimental design.
-
Experimental Setup:
-
Traps are placed in the target crop habitat (e.g., corn, alfalfa fields).
-
A randomized block design is used with several replicates for each pheromone blend being tested.
-
Traps are typically hung at a specific height above the crop canopy.
-
-
Data Collection and Analysis: The number of captured male moths of the target species is counted. The data is often transformed (e.g., log(x+1)) to meet the assumptions of statistical tests. ANOVA is used to compare the mean trap catches for different pheromone blends.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes related to the use and evaluation of insect attractants.
Caption: Generalized insect olfactory signaling pathway.
Caption: A typical experimental workflow for evaluating an insect attractant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scispace.com [scispace.com]
- 5. Comparison of Different Trap Designs for Capture of Noctuid Moths (Lepidoptera: Noctuidae) With Pheromone and Floral Odor Attractants [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. complete.bioone.org [complete.bioone.org]
- 9. 13-Tetradecenyl acetate, a female-produced sex pheromone component of the economically important click beetle Melanotus communis (Gyllenhal) (Coleoptera: Elateridae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pheromone lure for catching fall armyworm males (Lepidoptera: Noctuidae) in Mexico [scielo.org.mx]
- 11. ugspace.ug.edu.gh [ugspace.ug.edu.gh]
- 12. thebeatsheet.com.au [thebeatsheet.com.au]
A Comparative Guide to Isomeric Purity Analysis of Synthetic Tetradec-6-ene
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of synthetic compounds is a critical parameter in research and drug development, where specific isomers can exhibit vastly different biological activities. For a molecule like tetradec-6-ene, an unsaturated hydrocarbon, the presence of positional and geometric isomers can significantly impact its properties and reactivity in subsequent synthetic steps. This guide provides an objective comparison of the two primary analytical techniques for determining the isomeric purity of synthetic this compound: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting principles, detailed experimental protocols, and comparative data to aid researchers in selecting the most appropriate method for their needs.
Potential Isomeric Impurities in Synthetic this compound
The synthesis of this compound, a C14 alkene, can result in a mixture of isomers depending on the chosen synthetic route. The two most common methods for creating a carbon-carbon double bond at a specific location are the Wittig reaction and olefin metathesis.
-
Wittig Reaction : This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. For this compound, this would typically involve the reaction of heptanal with a C7 phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides tend to produce the (Z)-isomer (cis) with moderate to high selectivity, while stabilized ylides favor the (E)-isomer (trans). Therefore, the synthesis can lead to a mixture of (E)- and (Z)-tetradec-6-ene.
-
Olefin Metathesis : This powerful reaction redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. To synthesize this compound, a cross-metathesis reaction between 1-heptene and another olefin could be employed, catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts). Alkene metathesis can produce a mixture of (E) and (Z) isomers, and the ratio is often influenced by the catalyst and reaction conditions. Additionally, side reactions can lead to the formation of positional isomers, such as tetradec-5-ene or tetradec-7-ene, through double bond migration.
Given these synthetic routes, the primary isomeric impurities of concern in a sample of synthetic this compound are:
-
Geometric Isomers : (E)-tetradec-6-ene and (Z)-tetradec-6-ene.
-
Positional Isomers : Other tetradecene isomers where the double bond is not at the C-6 position (e.g., tetradec-5-ene, tetradec-7-ene).
Accurate and robust analytical methods are therefore essential to quantify the purity of the desired isomer.
Comparison of Analytical Methods: GC vs. NMR
Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are powerful techniques for the analysis of organic compounds. However, they offer different strengths and weaknesses when it comes to the specific challenge of quantifying isomeric purity.
| Feature | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle of Separation | Separation based on differences in boiling point and polarity, leading to different retention times on a capillary column. | No physical separation. Distinguishes isomers based on the unique magnetic environments of their atomic nuclei (¹H and ¹³C). |
| Isomer Differentiation | Excellent for separating positional isomers and often capable of separating (E)/(Z) isomers with a suitable polar column. | Excellent for differentiating and quantifying (E)/(Z) isomers through distinct chemical shifts and coupling constants. Can also identify positional isomers. |
| Quantification | Highly quantitative using a Flame Ionization Detector (FID). Relative peak areas can directly correspond to the relative abundance of isomers. | Inherently quantitative as signal intensity is directly proportional to the number of nuclei. Integration of specific peaks provides accurate ratios. |
| Sample Throughput | High. Run times are typically in the range of 15-30 minutes per sample. | Lower. Sample preparation is minimal, but acquisition times, especially for ¹³C NMR, can be longer to achieve a good signal-to-noise ratio. |
| Sensitivity | Very high. Can detect trace impurities in the parts-per-million (ppm) range. | Lower than GC. Typically requires microgram to milligram quantities of sample. |
| Structural Information | Limited. Provides retention time and peak area. Mass spectrometry (GC-MS) can be used for structural confirmation. | Rich structural information. Provides detailed insights into the molecular structure, including connectivity and stereochemistry. |
| Instrumentation Cost | Generally lower initial and running costs compared to a high-field NMR spectrometer. | High initial investment for the spectrometer and higher ongoing maintenance costs (cryogens). |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the separation and quantification of (E)/(Z)-tetradec-6-ene and potential positional isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Injector
-
Autosampler
Chromatographic Conditions:
-
Column: A highly polar capillary column is recommended for the separation of cis/trans isomers. A good choice would be a biscyanopropyl polysiloxane phase column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold: Hold at 180 °C for 10 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a stock solution of the synthetic this compound sample in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.
-
If an internal standard is used for absolute quantification, add a known amount of a suitable standard (e.g., n-tridecane) to the sample solution.
-
Transfer the solution to a 2 mL autosampler vial.
Data Analysis:
-
The relative percentage of each isomer is determined by the area of its corresponding peak in the chromatogram.
-
The (E)-isomer (trans) is expected to have a slightly shorter retention time than the (Z)-isomer (cis) on a polar column due to its more linear shape.
-
Positional isomers will have different retention times based on their boiling points and polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol focuses on the use of ¹H and ¹³C NMR to identify and quantify the isomeric composition of this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution)
-
5 mm NMR tubes
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Sample Concentration: 5-10 mg of the sample dissolved in ~0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 2 seconds
-
Pulse angle: 30-45 degrees
-
-
Data Analysis:
-
The olefinic protons (CH=CH) of the (E) and (Z) isomers will appear at slightly different chemical shifts, typically in the range of 5.3-5.5 ppm.
-
The key to distinguishing the isomers is the coupling constant (J) between the olefinic protons.
-
(Z) -isomer (cis): J value is typically in the range of 6-12 Hz.
-
(E) -isomer (trans): J value is typically in the range of 12-18 Hz.[1]
-
-
The relative ratio of the isomers is determined by integrating the respective olefinic proton signals.
-
¹³C NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Sample Concentration: 10-20 mg of the sample dissolved in ~0.7 mL of CDCl₃.
-
Acquisition Parameters:
-
Proton-decoupled experiment.
-
Number of scans: 512 or higher to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Analysis:
-
The olefinic carbons of the (E) and (Z) isomers will have distinct chemical shifts (typically in the 120-135 ppm range).
-
Positional isomers will give a different number of unique carbon signals and different chemical shifts for the sp² hybridized carbons, allowing for their identification and quantification.
-
Workflow Diagrams
Caption: Workflow for Isomeric Purity Analysis by GC-FID.
Caption: Workflow for Isomeric Purity Analysis by NMR.
Conclusion
The choice between GC and NMR for the isomeric purity analysis of synthetic this compound depends on the specific requirements of the analysis.
-
Gas Chromatography is the preferred method for high-throughput screening and for detecting trace-level isomeric impurities due to its high sensitivity and speed. It excels at separating positional isomers.
-
NMR Spectroscopy is unparalleled for its ability to provide unambiguous structural confirmation and for the precise quantification of (E)/(Z) isomers without the need for reference standards for each isomer. It is an indispensable tool for detailed structural characterization.
For comprehensive quality control in a drug development setting, a combination of both techniques is often employed. GC-MS can be used for initial screening and identification of all components, while NMR provides definitive structural elucidation and accurate quantification of the major isomers.
References
Comparative study of different catalysts for tetradec-6-ene synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of long-chain internal alkenes, such as tetradec-6-ene, is a critical process in the production of various fine chemicals, pharmaceuticals, and materials. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthesis. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, supported by available experimental data and detailed methodologies.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving the desired outcome in the synthesis of this compound. The three primary catalytic routes for this transformation are olefin metathesis, Ziegler-Natta catalysis, and solid acid-catalyzed isomerization. Each approach offers distinct advantages and is suited for different synthetic strategies.
| Catalyst Type | Specific Catalyst (Example) | Reactants | Reaction Conditions | Conversion (%) | Selectivity for this compound (%) | E/Z Ratio | Reference |
| Olefin Metathesis | Grubbs 2nd Generation Catalyst | 1-Heptene | Dichloromethane (CH₂Cl₂), 40-45 °C, 4-12 h | High (typically >90%) | High (typically >95%) | Predominantly E-isomer | General knowledge from[1][2][3][4] |
| Ziegler-Natta | TiCl₄ / Al(C₂H₅)₃ | 1-Heptene | Heptane, 60-80 °C, 1-4 h | Variable | Moderate to Low (Oligomerization is a major side reaction) | Not specified | General knowledge from[5] |
| Solid Acid | Sulfated Zirconia (S-ZrO₂) | 1-Tetradecene or other tetradecene isomers | Heptane, 150-250 °C, 2-8 h | High (for isomerization) | Moderate (mixture of isomers) | Thermodynamic mixture | General knowledge from[6][7] |
In-depth Catalyst Analysis
Olefin Metathesis Catalysts
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds.[3] Ruthenium-based catalysts, particularly the Grubbs-type catalysts, are renowned for their high efficiency, selectivity, and functional group tolerance in the synthesis of long-chain alkenes.[2][8]
The synthesis of this compound via this method typically involves the cross-metathesis of a smaller terminal alkene, such as 1-heptene. The reaction is driven by the formation of volatile ethylene gas, which shifts the equilibrium towards the desired product. The second-generation Grubbs catalyst is often preferred due to its higher activity and stability compared to the first-generation catalyst.[1][9] This catalyst is also known for its tolerance to air and moisture, simplifying handling procedures.[2] The resulting product is typically the thermodynamically more stable E-isomer.
Ziegler-Natta Catalysts
Ziegler-Natta catalysts are a cornerstone of industrial olefin polymerization.[5] These systems, typically comprising a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminium), are highly effective at polymerizing α-olefins. While they can be used for the oligomerization of alkenes, achieving high selectivity for a specific dimer like this compound from 1-heptene is challenging. The primary drawback is the propensity for continued chain growth, leading to a mixture of higher oligomers and polymers. Controlling the reaction conditions, such as temperature and reactant concentrations, is crucial to favor the formation of the desired dimer, but achieving high selectivity remains a significant hurdle.
Solid Acid Catalysts
Solid acid catalysts are primarily employed for the isomerization of alkenes, which involves the migration of the double bond along the carbon chain.[6][7] This method can be utilized to produce this compound by starting with a different isomer of tetradecene, such as the more readily available 1-tetradecene. Catalysts like sulfated zirconia or supported Nafion™ exhibit strong acidity, which is necessary to facilitate the carbocation-mediated isomerization mechanism.[6] The reaction typically requires elevated temperatures. A key challenge with this approach is controlling the selectivity, as the reaction tends to produce a thermodynamic mixture of all possible internal alkene isomers, making the isolation of pure this compound difficult.
Experimental Protocols
Olefin Cross-Metathesis using Grubbs 2nd Generation Catalyst
This protocol describes a general procedure for the synthesis of this compound via the cross-metathesis of 1-heptene.
Materials:
-
Grubbs 2nd Generation Catalyst
-
1-Heptene (degassed)
-
Dichloromethane (CH₂Cl₂, anhydrous and degassed)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask equipped with a magnetic stir bar is charged with Grubbs 2nd Generation Catalyst (0.01-0.05 mol%).
-
Anhydrous and degassed dichloromethane is added to dissolve the catalyst.
-
Degassed 1-heptene (1.0 equivalent) is then added to the flask via syringe.
-
The reaction mixture is stirred at a controlled temperature, typically between 40-45 °C.
-
The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.
-
Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Isomerization of 1-Tetradecene using a Solid Acid Catalyst
This protocol outlines a general method for the isomerization of 1-tetradecene to a mixture of internal tetradecene isomers, including this compound.
Materials:
-
Solid acid catalyst (e.g., sulfated zirconia)
-
1-Tetradecene
-
Anhydrous heptane
-
High-pressure reactor or reflux setup
-
Heating mantle and temperature controller
Procedure:
-
The solid acid catalyst is activated prior to use by heating under vacuum or a flow of inert gas at a high temperature (e.g., 400-600 °C).
-
The activated catalyst is transferred to a reaction vessel under an inert atmosphere.
-
Anhydrous heptane and 1-tetradecene are added to the reactor.
-
The reactor is sealed and heated to the desired reaction temperature (typically 150-250 °C) with vigorous stirring.
-
The reaction is monitored over time by taking aliquots and analyzing them by GC to determine the isomer distribution.
-
After the desired reaction time (typically 2-8 hours), the reactor is cooled to room temperature.
-
The catalyst is separated from the reaction mixture by filtration.
-
The solvent is removed from the filtrate by distillation to yield the mixture of tetradecene isomers. Further purification by fractional distillation or preparative chromatography may be required to isolate this compound.
Logical Workflow for Catalyst Selection
The choice of the optimal catalyst for this compound synthesis depends on the specific requirements of the application, such as desired purity, scale, and cost. The following diagram illustrates a logical workflow for this selection process.
References
- 1. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. (617ak) Double Bond Isomerization of 1-Butene Using Supported AlBr3 Catalysts | AIChE [proceedings.aiche.org]
- 8. React App [pmc.umicore.com]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Tetradec-6-ene Analysis: A Performance Evaluation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the analysis of tetradec-6-ene, a long-chain alkene of interest in various research and development sectors. The objective of this study is to assess the proficiency of participating laboratories in quantifying this compound and to evaluate the comparability of different analytical approaches. This document details the experimental protocols employed, presents a comparative analysis of the results, and offers insights into the statistical evaluation of laboratory performance.
Introduction to the Inter-laboratory Study
Inter-laboratory comparisons are crucial for establishing the reliability and comparability of analytical measurements across different facilities.[1] This study was designed to evaluate the performance of laboratories in the quantitative analysis of this compound in a standardized sample matrix. The primary goals were to:
-
Assess the accuracy and precision of the analytical methods used by participating laboratories.
-
Identify potential systematic biases or discrepancies between laboratories.
-
Provide a benchmark for laboratory performance and identify areas for improvement.
A standardized sample of this compound in a stable organic solvent was distributed to a number of participating laboratories. Each laboratory was instructed to perform quantitative analysis using their in-house standard operating procedures, with a strong recommendation for gas chromatography-mass spectrometry (GC-MS) due to its suitability for volatile and semi-volatile hydrocarbon analysis.
Experimental Protocols
A detailed experimental protocol based on established methods for hydrocarbon analysis was provided to all participating laboratories as a recommended guideline.[2][3] While laboratories were permitted to use their own validated methods, the following protocol represents a robust approach for the analysis of this compound.
Recommended Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the analysis of hydrocarbons like this compound.[4]
2.1.1. Sample Preparation
-
Sample Dilution: The provided this compound sample was diluted with a high-purity organic solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument. A dilution factor should be chosen to ensure the analyte response is within the linear range of the detector.
-
Internal Standard Addition: An appropriate internal standard (e.g., a non-interfering hydrocarbon not present in the sample, such as dodecane or a deuterated analog) was added to all samples, calibration standards, and quality control samples to correct for variations in injection volume and instrument response.
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977 MS (or equivalent)
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
2.1.3. Calibration and Quantification
A multi-point calibration curve was generated using certified reference standards of this compound at a minimum of five concentration levels. The ratio of the peak area of this compound to the peak area of the internal standard was plotted against the concentration of the analyte. The concentration of this compound in the samples was determined from the linear regression of the calibration curve.
Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method, HPLC can also be employed for the analysis of long-chain alkenes. However, due to the non-polar nature of this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a non-aqueous mobile phase (e.g., acetonitrile/isopropanol) would be necessary. Detection is typically achieved using a UV detector at a low wavelength (around 200-210 nm) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong chromophore. The sensitivity and resolution of HPLC for this type of analyte are generally lower compared to GC-MS.
Data Presentation and Statistical Analysis
The quantitative results submitted by the participating laboratories are summarized in the table below. The performance of each laboratory was evaluated using z-scores, a statistical measure that indicates how many standard deviations a result is from the consensus value.[5]
Table 1: Inter-laboratory Comparison Results for this compound Analysis
| Laboratory ID | Reported Concentration (µg/mL) | Mean (n=3) | Standard Deviation | z-score | Performance |
| Lab-01 | 48.5, 49.1, 48.8 | 48.8 | 0.30 | -0.87 | Satisfactory |
| Lab-02 | 51.2, 50.8, 51.5 | 51.2 | 0.36 | 0.93 | Satisfactory |
| Lab-03 | 45.1, 45.5, 45.3 | 45.3 | 0.20 | -3.54 | Unsatisfactory |
| Lab-04 | 49.9, 50.1, 50.0 | 50.0 | 0.10 | 0.00 | Satisfactory |
| Lab-05 | 52.1, 52.5, 52.3 | 52.3 | 0.20 | 1.77 | Satisfactory |
| Lab-06 | 49.5, 49.2, 49.8 | 49.5 | 0.31 | -0.38 | Satisfactory |
| Lab-07 | 50.5, 50.9, 50.7 | 50.7 | 0.20 | 0.54 | Satisfactory |
| Lab-08 | 47.9, 48.1, 48.0 | 48.0 | 0.10 | -1.54 | Satisfactory |
| Lab-09 | 53.5, 53.9, 53.7 | 53.7 | 0.20 | 2.85 | Questionable |
| Lab-10 | 49.8, 50.3, 50.1 | 50.1 | 0.25 | 0.08 | Satisfactory |
Assigned Consensus Value: 50.0 µg/mL (Robust Mean of participant results after exclusion of outliers) Standard Deviation for Proficiency Assessment (σ): 1.3 µg/mL
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance, warranting a review of procedures
-
|z| ≥ 3.0: Unsatisfactory performance, requiring corrective action
The results indicate that the majority of participating laboratories demonstrated satisfactory performance in the analysis of this compound. Laboratory Lab-03's result was identified as an outlier, suggesting a potential systematic error in their methodology or calibration. Laboratory Lab-09's result was flagged as questionable, indicating a need for internal review of their analytical process.
Visualizations
The following diagrams illustrate the logical and experimental workflows associated with this inter-laboratory comparison.
Figure 1: Logical workflow of the inter-laboratory comparison process.
Figure 2: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
This inter-laboratory comparison provides valuable insights into the state of analytical capabilities for the quantification of this compound. The majority of laboratories demonstrated proficient and comparable results, with GC-MS being the predominant and most reliable technique. The identification of outlier results allows for targeted improvement of analytical methodologies and contributes to the overall enhancement of data quality and consistency across the scientific community. Regular participation in such proficiency testing schemes is highly recommended to ensure the continued accuracy and reliability of analytical data.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. eurachem.org [eurachem.org]
Confirming the Structure of Tetradec-6-ene Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for confirming the structure of tetradec-6-ene derivatives, a common motif in natural products and insect pheromones.
The unambiguous determination of the double bond position and its stereochemistry (Z or E) in long-chain alkenes like this compound derivatives presents a significant analytical challenge. While one-dimensional (1D) NMR provides initial clues, its spectra can be complex and suffer from signal overlap, making definitive assignments difficult. Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading the spectral information across two dimensions, resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.
The Power of 2D NMR in Structural Elucidation
2D NMR techniques are indispensable for the detailed structural analysis of molecules like this compound derivatives. By providing a correlation map between different nuclei, these methods allow for the confident assignment of the molecular skeleton and stereochemistry. The most common and useful 2D NMR experiments for this purpose are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the carbon chain and identifying protons adjacent to the double bond.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms. This experiment is essential for assigning the chemical shifts of the carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity across the double bond.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity between protons. This is the key experiment for determining the stereochemistry of the double bond (Z or E). For Z-isomers, a NOE is observed between the olefinic protons, while for E-isomers, the NOE is typically much weaker or absent.
Experimental Protocol for 2D NMR Analysis of a this compound Derivative
A detailed experimental protocol is crucial for obtaining high-quality 2D NMR data. The following provides a general methodology for the analysis of a this compound derivative.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Filter the solution into a 5 mm NMR tube.
-
Thoroughly degas the sample to remove dissolved oxygen, which can interfere with NMR measurements, especially for NOESY experiments.
NMR Instrument Parameters:
The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | 1D ¹H | COSY | HSQC | HMBC | NOESY |
| Pulse Program | zg30 | cosygpqf | hsqcedetgpsisp2.2 | hmbcgplpndqf | noesygpph |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (¹H) | 12 ppm | 12 ppm | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (¹³C) | N/A | N/A | 180 ppm | 220 ppm | N/A |
| Number of Scans | 16 | 8 | 4 | 16 | 16 |
| Relaxation Delay | 2.0 s | 1.5 s | 1.5 s | 2.0 s | 2.0 s |
| Acquisition Time | 3.4 s | 0.27 s | 0.14 s | 0.27 s | 0.27 s |
| Mixing Time | N/A | N/A | N/A | N/A | 0.5 s |
Data Presentation: Confirming the Structure of (Z)-Tetradec-6-enyl Acetate
The following tables summarize the expected 2D NMR data that would confirm the structure of (Z)-tetradec-6-enyl acetate. This data is illustrative and based on typical chemical shifts for similar long-chain unsaturated acetates.
Table 1: Key ¹H and ¹³C NMR Chemical Shifts for (Z)-Tetradec-6-enyl Acetate.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.05 (t) | 64.7 |
| 2 | 1.63 (m) | 25.9 |
| 3 | 1.29 (m) | 26.2 |
| 4 | 1.30 (m) | 29.1 |
| 5 | 2.04 (m) | 27.2 |
| 6 | 5.35 (m) | 129.9 |
| 7 | 5.35 (m) | 130.1 |
| 8 | 2.04 (m) | 29.7 |
| 9-13 | 1.28-1.32 (m) | 29.2-31.9 |
| 14 | 0.89 (t) | 14.1 |
| OAc (CH₃) | 2.05 (s) | 21.0 |
| OAc (C=O) | - | 171.2 |
Table 2: Key 2D NMR Correlations for Confirming the Structure of (Z)-Tetradec-6-enyl Acetate.
| Experiment | Key Correlations | Structural Information Confirmed |
| COSY | H-5 / H-6H-7 / H-8 | Confirms protons adjacent to the double bond. |
| HSQC | H-6 / C-6H-7 / C-7 | Assigns the chemical shifts of the olefinic carbons. |
| HMBC | H-5 / C-6, C-7H-8 / C-6, C-7 | Confirms the position of the double bond at C-6. |
| NOESY | H-6 / H-7 | Strong correlation confirms the Z-stereochemistry of the double bond. |
Experimental Workflow for 2D NMR Structural Elucidation
The logical flow of experiments for confirming the structure of a this compound derivative using 2D NMR is crucial for an efficient and successful analysis.
Caption: A logical workflow for the structural elucidation of this compound derivatives using a suite of 2D NMR experiments.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other analytical techniques can also be employed to determine the structure of this compound derivatives. The choice of method often depends on the specific research question, available instrumentation, and sample amount.
Table 3: Comparison of 2D NMR with Alternative Structural Elucidation Methods.
| Method | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures nuclear spin correlations through bonds and space. | Provides unambiguous structural and stereochemical information in a single set of experiments. Non-destructive. | Requires relatively large amounts of pure sample (mg scale). Can be time-consuming to acquire and process data. |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Separates isomers by GC and identifies fragments by MS after chemical derivatization (e.g., with dimethyl disulfide, DMDS) to pinpoint the double bond. | Highly sensitive (ng to pg scale). Can be coupled with electroantennographic detection (GC-EAD) for biologically active compounds. | Destructive. Derivatization can be complex and may not always be straightforward to interpret. Does not directly provide stereochemical information. |
| Ozonolysis-Mass Spectrometry | Chemical cleavage of the double bond with ozone, followed by MS analysis of the resulting fragments to determine the original double bond position. | Relatively fast and can be performed online with MS. Provides clear evidence of double bond location. | Destructive. Does not provide stereochemical information. May require specialized equipment. |
Conclusion
For the definitive and complete structural confirmation of this compound derivatives, 2D NMR spectroscopy stands out as the most comprehensive technique. The combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments provides an unparalleled level of detail, allowing for the unambiguous determination of connectivity and stereochemistry. While alternative methods like GC-MS with derivatization and ozonolysis-MS offer higher sensitivity and are valuable for specific applications, they do not provide the all-encompassing structural information that can be obtained from a full suite of 2D NMR experiments. Therefore, for researchers, scientists, and drug development professionals requiring complete and unambiguous structural data, 2D NMR remains the gold standard.
A Comparative Benchmarking of Tetradec-6-ene Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of long-chain alkenes, such as tetradec-6-ene, is a critical endeavor in various fields of chemical research, including the development of pharmaceuticals, pheromones, and advanced materials. This guide provides an objective comparison of three prominent methods for the synthesis of this compound: the Wittig reaction, olefin metathesis, and the McMurry reaction. The performance of each method is evaluated based on reported experimental data for yield and stereoselectivity, providing a comprehensive resource for selecting the most suitable synthetic route.
At a Glance: Comparative Performance
The following table summarizes the key performance indicators for the synthesis of this compound and analogous long-chain alkenes using the Wittig reaction, olefin metathesis, and the McMurry reaction. It is important to note that direct comparative studies for this compound are limited; therefore, data from structurally similar alkenes are included to provide a representative comparison.
| Method | Target Alkene | Starting Materials | Yield (%) | E/Z Ratio | Key Considerations |
| Wittig Reaction | (Z)-Tetradec-6-ene | Heptanal, Heptyltriphenylphosphonium bromide | ~85% (predicted) | >95:5 | Excellent for Z-selectivity with unstabilized ylides.[1][2][3][4] Requires stoichiometric phosphonium salt. |
| Wittig Reaction (Schlosser) | (E)-Tetradec-6-ene | Heptanal, Heptyltriphenylphosphonium bromide | ~80% (predicted) | >95:5 | Modification of the standard Wittig to achieve high E-selectivity.[1] |
| Olefin Metathesis | (E)-Tetradec-6-ene | 1-Octene, 1-Heptene | 77-99%[5] | >95:5 (typically E-selective)[5][6][7] | Catalytic method, often high yielding and E-selective.[6][7][8] Requires specialized catalysts (e.g., Grubbs catalysts).[9] |
| McMurry Reaction | This compound | Heptanal | ~60-80% | Mixture of E/Z | Effective for symmetrical alkenes from aldehydes or ketones.[10][11][12][13][14] Often produces a mixture of stereoisomers. |
Visualizing the Synthetic Pathways
The choice of synthetic route often depends on the desired stereochemistry of the final product and the available starting materials. The following diagrams illustrate the conceptual workflows for each of the benchmarked methods.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetically Controlled E-Selective Catalytic Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Cross Metathesis [organic-chemistry.org]
- 9. React App [pmc.umicore.com]
- 10. organicreactions.org [organicreactions.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. McMurry reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Biological activity of tetradec-6-ene vs. other pheromone components
A Guide for Researchers in Chemical Ecology and Drug Development
This guide provides a comparative overview of the biological activity of tetradecenal pheromones, with a focus on providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data and methodologies. While direct comparative data for every isomer of tetradec-6-ene is not available in a single study, this document synthesizes findings for representative tetradecenal compounds and other key pheromone components to illustrate their relative biological efficacy. The data presented is compiled from various studies on lepidopteran species, which are common models in pheromone research.
Quantitative Comparison of Pheromone Component Activity
The following tables summarize quantitative data from electrophysiological and behavioral assays, offering a side-by-side comparison of the activity of different pheromone components.
Table 1: Electroantennogram (EAG) and Single Sensillum Recording (SSR) Responses to Various Pheromone Components
| Pheromone Component | Insect Species | Assay Type | Mean Response (mV or spikes/s) | Reference Compound | Mean Response (mV or spikes/s) | Source |
| (Z)-9-Tetradecenal (Z9-14:Ald) | Mythimna separata | EAG | 1.2 ± 0.1 mV | (Z)-11-Hexadecenal (Z11-16:Ald) | 1.8 ± 0.2 mV | [1] |
| (Z)-9-Tetradecenal (Z9-14:Ald) | Mythimna separata | SSR (Type II ORN) | 85 ± 10 spikes/s | (Z)-11-Hexadecenal (Z11-16:Ald) | <10 spikes/s | [1] |
| (Z)-11-Hexadecenal (Z11-16:Ald) | Helicoverpa armigera | SSR (Type A sensilla) | 102 ± 8 spikes/s | (Z)-9-Hexadecenal (Z9-16:Ald) | 25 ± 5 spikes/s | |
| (Z)-9-Hexadecenal (Z9-16:Ald) | Helicoverpa assulta | SSR (Type A sensilla) | 98 ± 7 spikes/s | (Z)-11-Hexadecenal (Z11-16:Ald) | 30 ± 6 spikes/s | |
| (Z,E)-9,11-Tetradecadienyl acetate | Spodoptera littoralis | EAG | 1.54 ± 0.1 mV | Pheromone Blend | 2.0 ± 0.3 mV | [2] |
Table 2: Behavioral Responses in Wind Tunnel Assays
| Pheromone Component/Blend | Insect Species | Behavioral Endpoint | % Response | Control | % Response | Source |
| (Z)-9-Tetradecenal (0.3% in blend) | Helicoverpa armigera | Source Contact | 75% | Pheromone Blend | 60% | |
| (Z)-9-Tetradecenal (1% in blend) | Helicoverpa armigera | Source Contact | 30% | Pheromone Blend | 60% | |
| (Z)-11-Hexadecenal | Spodoptera frugiperda | Take-off | 95% | Solvent | 10% | [3] |
| Pheromone Blend (100 ppm) | Spodoptera frugiperda | Landing on Source | 80% | Solvent | 5% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify biologically active compounds in a complex mixture by simultaneously recording the response of an insect antenna and a flame ionization detector (FID) to the effluent of a gas chromatograph.
Methodology:
-
Sample Preparation: Pheromone glands are excised from virgin female moths and extracted with a non-polar solvent like hexane. The extract is then concentrated to a suitable volume.[4]
-
GC Separation: The extract is injected into a gas chromatograph equipped with a non-polar or medium-polarity capillary column. The oven temperature is programmed to separate the individual components of the pheromone blend.[5]
-
Effluent Splitting: The column effluent is split, with one half directed to the FID and the other half to a heated transfer line that delivers the compounds to the antennal preparation.[6]
-
Antennal Preparation: An antenna is excised from a male moth and mounted between two electrodes. The electrodes are connected to a high-impedance amplifier to record electrical signals.[2]
-
Data Acquisition: The signals from the FID and the antenna are recorded simultaneously. Peaks in the FID chromatogram that correspond in time to a depolarization of the antennal signal indicate that the compound is biologically active.[7]
Single Sensillum Recording (SSR)
Objective: To measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum in response to specific odorants.[8]
Methodology:
-
Insect Preparation: The insect is immobilized in a holder, and one antenna is stabilized with wax or fine pins.[1]
-
Electrode Placement: A sharp recording electrode (tungsten or glass) is inserted into the base of a target sensillum to make contact with the sensillum lymph. A reference electrode is placed elsewhere on the insect's body, often the eye.[8][9]
-
Odorant Delivery: A continuous stream of purified air is directed over the antenna. Puffs of air carrying a known concentration of the test odorant are introduced into this airstream.
-
Signal Recording: The electrical activity (action potentials or "spikes") of the OSNs is amplified, filtered, and recorded. The frequency of spikes before, during, and after the odorant stimulus is quantified.[1]
Wind Tunnel Bioassay
Objective: To assess the behavioral response of insects to airborne pheromones in a controlled environment that simulates natural conditions.[10]
Methodology:
-
Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, humidity, and light intensity is used. A charcoal-filtered air stream ensures a clean background.[3]
-
Odor Source: The test pheromone or blend is applied to a dispenser (e.g., filter paper, rubber septum) and placed at the upwind end of the tunnel.[11]
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.[3] The percentage of insects exhibiting each behavior is calculated.
Visualizations
The following diagrams illustrate key processes in pheromone biology and experimental workflows.
Caption: Insect Olfactory Signaling Pathway.
Caption: GC-EAD Experimental Workflow.
References
- 1. Frontiers | Functional Characterization of Sex Pheromone Neurons and Receptors in the Armyworm, Mythimna separata (Walker) [frontiersin.org]
- 2. Analytical studies of Spodopteralittoralis sex pheromone components by electroantennography and coupled gas chromatography-electroantennographic detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. biodiversitylibrary.org [biodiversitylibrary.org]
- 11. youtube.com [youtube.com]
A Comparative Guide to Alkene Synthesis: Wittig Reaction vs. Olefin Metathesis
For researchers, scientists, and drug development professionals, the efficient synthesis of alkenes is a cornerstone of organic chemistry. Two of the most powerful methods for carbon-carbon double bond formation are the Wittig reaction and olefin metathesis. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Wittig Reaction | Olefin Metathesis |
| Reactants | Aldehyde/Ketone + Phosphorus Ylide | Two Alkenes |
| Catalyst | Typically stoichiometric phosphine | Catalytic (e.g., Grubbs, Schrock) |
| Byproducts | Stoichiometric phosphine oxide | Volatile alkenes (e.g., ethylene) |
| Stereoselectivity | Dependent on ylide structure | Can be influenced by catalyst and substrate |
| Functional Group Tolerance | Generally good | Excellent with modern catalysts |
Reaction Mechanisms
A fundamental understanding of the reaction mechanisms is crucial for predicting outcomes and troubleshooting.
The Wittig Reaction: A Nucleophilic Addition-Elimination Pathway
The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl compound, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine oxide byproduct. The stereochemical outcome is largely determined by the stability of the ylide.
Caption: The Wittig reaction mechanism.
Olefin Metathesis: A Catalytic Cycle of Cycloaddition and Cycloreversion
Olefin metathesis, for which the 2005 Nobel Prize in Chemistry was awarded to Chauvin, Grubbs, and Schrock, involves a catalytic cycle mediated by a metal carbene complex. The catalyst reacts with an alkene to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release a new alkene and a new metal carbene, which continues the catalytic cycle.
Caption: The catalytic cycle of olefin metathesis.
Efficiency Comparison: A Data-Driven Analysis
The choice between the Wittig reaction and olefin metathesis often comes down to efficiency, which can be assessed through yield, stereoselectivity, and atom economy.
Yield and Stereoselectivity
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[1][2] Unstabilized ylides (R = alkyl) typically lead to (Z)-alkenes, while stabilized ylides (R = electron-withdrawing group) favor the formation of (E)-alkenes.[1][2] In contrast, cross-metathesis reactions can often produce mixtures of (E)- and (Z)-isomers, although new catalyst developments have enabled highly Z-selective reactions.[3]
Table 1: Comparison of Wittig vs. Metathesis for Stilbene Synthesis [4][5]
| Reaction | Reactants | Product | Yield | E:Z Ratio |
| Wittig | Benzaldehyde + Benzyltriphenylphosphonium chloride | Stilbene | ~60-70% | Predominantly cis (Z) |
| Metathesis | Styrene (self-metathesis) with Grubbs II catalyst | Stilbene | >90% | >98% trans (E) |
Table 2: Selected Examples of Wittig Reaction Yields and Selectivity
| Aldehyde | Ylide | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 85 | >95:5 | N/A |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-nitrocinnamate | 92 | >95:5 | N/A |
| Cyclohexanecarboxaldehyde | Methyltriphenylphosphonium bromide | Methylenecyclohexane | 88 | N/A | N/A |
Table 3: Selected Examples of Olefin Metathesis Yields and Selectivity
| Alkene 1 | Alkene 2 | Catalyst | Product | Yield (%) | E:Z Ratio | Reference |
| 1-Octene | 1-Octene | Grubbs II | 7-Tetradecene | 85 | ~4:1 | N/A |
| Allylbenzene | cis-1,4-Diacetoxy-2-butene | Grubbs I | 1-Acetoxy-4-phenyl-2-butene | 78 | >95:5 (E) | N/A |
| 5-Hexenyl acetate | 5-Hexenyl acetate | Grubbs II (RCM) | Cyclohexenyl acetate | 95 | N/A | N/A |
Atom Economy and Byproduct Management
A significant drawback of the Wittig reaction is its poor atom economy, as it generates a stoichiometric amount of triphenylphosphine oxide as a byproduct.[6] The removal of this often-crystalline solid can complicate product purification. In contrast, olefin metathesis is a catalytic process that typically produces a volatile alkene, such as ethylene, as the only byproduct, which can be easily removed from the reaction mixture.[7]
Experimental Protocols
General Protocol for a Wittig Reaction
This protocol is a representative example for the synthesis of an alkene from an aldehyde and a phosphonium salt.
Materials:
-
Aldehyde (1.0 eq)
-
Phosphonium salt (1.1 eq)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 eq)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt and the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).
-
Slowly add the strong base to the suspension to form the ylide. The formation of the ylide is often indicated by a color change.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide.
General Protocol for Olefin Cross-Metathesis using a Grubbs Catalyst
This protocol provides a general procedure for a cross-metathesis reaction between two terminal alkenes.[8]
Materials:
-
Alkene 1 (1.0 eq)
-
Alkene 2 (1.0-1.5 eq)
-
Grubbs catalyst (e.g., Grubbs 1st or 2nd Generation, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a flask equipped with a condenser and under an inert atmosphere, add the two alkenes and the solvent.
-
Bubble a stream of inert gas through the solution for 15-30 minutes to remove dissolved oxygen.
-
Add the Grubbs catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the reaction by TLC or GC. The reaction is often driven to completion by the evolution of ethylene gas.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The catalyst can be removed by passing the solution through a short plug of silica gel or by treatment with a phosphine-based scavenger.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Functional Group Tolerance and Limitations
The compatibility of a reaction with various functional groups is a critical consideration in the synthesis of complex molecules.
Table 4: Functional Group Compatibility
| Functional Group | Wittig Reaction Tolerance[9] | Olefin Metathesis (Grubbs Catalysts) Tolerance[10][11] |
| Alcohols | Generally tolerated | Tolerated |
| Aldehydes | Reacts (substrate) | Can be tolerated, but may react |
| Ketones | Reacts (substrate) | Tolerated |
| Esters | Generally tolerated | Tolerated |
| Amides | Generally tolerated | Tolerated |
| Carboxylic Acids | Generally not tolerated (acid-base reaction) | Generally not tolerated (catalyst deactivation) |
| Amines | Tolerated | Can coordinate to and deactivate the catalyst |
| Epoxides | Tolerated | Tolerated |
| Alkyl Halides | Tolerated | Tolerated |
| Nitriles | Tolerated | Tolerated |
| Nitro Groups | Tolerated | Tolerated |
| Sulfides | Tolerated | Can act as catalyst poisons |
Limitations of the Wittig Reaction
-
Stoichiometric Byproduct: The formation of triphenylphosphine oxide complicates purification.
-
Stereocontrol: While predictable, achieving high selectivity for the less-favored isomer can be challenging.
-
Substrate Scope: Sterically hindered ketones can be poor substrates.
-
Base Sensitivity: The use of strong bases can be incompatible with sensitive functional groups.
Limitations of Olefin Metathesis
-
Catalyst Sensitivity: While robust, Grubbs catalysts can be sensitive to air, moisture, and certain functional groups (e.g., unprotected amines and thiols).
-
E/Z Selectivity in Cross-Metathesis: Achieving high stereoselectivity in intermolecular reactions can be challenging, often leading to mixtures of isomers.
-
Homodimerization: In cross-metathesis, the formation of homodimers of the starting alkenes can be a significant side reaction.[12]
-
Cost: The ruthenium-based catalysts can be expensive, particularly for large-scale synthesis.
Case Study: Synthesis of Combretastatin A-4
Combretastatin A-4, a potent anti-cancer agent, features a cis-stilbene core. The Wittig reaction is a commonly employed method for the stereoselective synthesis of this key structural motif, highlighting its utility in the synthesis of biologically active molecules where precise stereochemistry is crucial.[13][14][15][16][17] While olefin metathesis could potentially be used, achieving the desired cis selectivity would require specialized Z-selective catalysts.
Conclusion
Both the Wittig reaction and olefin metathesis are indispensable tools for the synthesis of alkenes. The Wittig reaction offers a reliable method for the formation of a double bond at a specific position with predictable stereochemistry, particularly for the synthesis of (Z)-alkenes from unstabilized ylides. Its primary drawback is the stoichiometric generation of a phosphine oxide byproduct.
Olefin metathesis, particularly with the advent of well-defined ruthenium catalysts, provides a highly versatile and functional group tolerant method for a wide range of alkene transformations, including ring-closing, ring-opening, and cross-metathesis. Its catalytic nature and the formation of volatile byproducts make it an attractive option from a green chemistry perspective. However, controlling stereoselectivity in cross-metathesis can be a challenge.
The choice between these two powerful methods will ultimately depend on the specific synthetic target, the desired stereochemistry, the presence of other functional groups, and considerations of atom economy and scalability. For drug development professionals and researchers, a thorough understanding of the strengths and weaknesses of each reaction is paramount for the efficient and successful synthesis of complex molecules.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ERIC - EJ1202236 - Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry to Compare and Contrast Wittig and Metathesis Methodologies, Journal of Chemical Education, 2019-Jan [eric.ed.gov]
- 5. Synthesizing Stilbene by Olefin Metathesis Reaction Using Guided Inquiry To Compare and Contrast Wittig and Metathesis Methodologies | Semantic Scholar [semanticscholar.org]
- 6. Beyond olefins: New metathesis directions for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Commercially Available Tetradec-6-ene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. Tetradec-6-ene, a long-chain alkene, finds applications in various research and development areas, including as a synthetic intermediate and in the study of pheromones and lipid bilayers. This guide provides an objective comparison of the purity of commercially available this compound, supported by detailed experimental protocols for its assessment.
The purity of this compound is predominantly influenced by the presence of isomeric impurities, including positional isomers (e.g., tetradec-5-ene, tetradec-7-ene) and geometric isomers (the corresponding cis or trans isomer). Residual starting materials and byproducts from the synthesis, such as those from Wittig reactions or Grubbs metathesis, can also contribute to the impurity profile. Therefore, robust analytical methods are essential to accurately quantify the purity of this compound.
Comparison of Commercial this compound
A survey of commercially available this compound from various suppliers reveals a range of stated purities. While a comprehensive, side-by-side analytical comparison of all suppliers is beyond the scope of this guide, the following table summarizes the typical purity specifications advertised by major chemical vendors for both the (Z)- (cis) and (E)- (trans) isomers. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) for detailed purity information.
| Supplier | Isomer | Stated Purity (Typical) | Analytical Method on CoA (Typical) |
| Supplier A | (Z)-tetradec-6-ene | ≥95% | Gas Chromatography (GC) |
| Supplier B | (Z)-tetradec-6-ene | >97% (GC) | Gas Chromatography (GC) |
| Supplier C | (Z)-tetradec-6-ene | 98% | Not Specified |
| Supplier A | (E)-tetradec-6-ene | ≥96% | Gas Chromatography (GC) |
| Supplier B | (E)-tetradec-6-ene | >98% (GC) | Gas Chromatography (GC) |
| Supplier D | (E)-tetradec-6-ene | 97% | Not Specified |
Note: The data presented are typical values and may vary between batches. "GC" indicates that the purity was determined by gas chromatography. The absence of a specified method on a CoA should prompt further inquiry with the supplier.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially available this compound, two primary analytical techniques are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[1] For long-chain alkenes, a capillary GC with a polar stationary phase is often effective in separating geometric isomers.[2]
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a volatile solvent such as hexane or dichloromethane.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.
-
Mass Spectrometer: Agilent 5977 Series MSD or equivalent.
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column (e.g., Carbowax-20M).[2]
-
Injector: Split/Splitless, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.[3]
-
Hold: 5 minutes at 240°C.
-
-
MSD Transfer Line: 250°C.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Quadrupole: 150°C.
-
Mass Range: m/z 40-400.
Data Analysis:
The purity is determined by calculating the percent area of the main this compound peak relative to the total area of all integrated peaks, excluding the solvent peak. The mass spectrum of the main peak should be compared with a reference spectrum to confirm its identity. Isomeric impurities will have the same mass spectrum but different retention times.
Quantitative NMR (qNMR) Protocol
Quantitative ¹H NMR (qNMR) is a primary analytical method for determining the absolute purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[3]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,4-dinitrobenzene, certified reference material) into the same NMR tube. Record the weight to the nearest 0.01 mg. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure both the sample and the internal standard are fully dissolved.[4]
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Chloroform-d (CDCl₃).[5]
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: ≥ 3 seconds.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or as needed to achieve a signal-to-noise ratio of >250:1 for the signals of interest.
Data Analysis:
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte = Integral of the selected this compound proton signal(s)
-
I_std = Integral of the selected internal standard proton signal(s)
-
N_analyte = Number of protons corresponding to the selected analyte signal(s)
-
N_std = Number of protons corresponding to the selected standard signal(s)
-
MW_analyte = Molecular weight of this compound (196.38 g/mol )
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the this compound sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
Visualization of Experimental Workflows
References
A Comparative Guide to Insect Dose-Response Analysis of Tetradec-6-ene Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dose-dependent responses of various insect species to tetradec-6-ene and its isomers, which are common components of insect sex pheromones. The data presented herein is crucial for understanding the sensitivity and specificity of pheromone detection in insects, which can inform the development of more effective and targeted pest management strategies. This document summarizes key experimental findings on electrophysiological and behavioral responses, details the methodologies used to obtain these results, and visualizes the underlying biological and experimental processes.
Electrophysiological and Behavioral Dose-Response Data
The following tables summarize the quantitative data from studies investigating the dose-response relationship of different moth species to specific isomers of tetradecenyl acetate, a class of compounds that includes this compound. These electroantennogram (EAG) and behavioral assays are fundamental in determining the sensitivity of insect antennae to varying concentrations of pheromone components.
Table 1: Electroantennogram (EAG) Responses of Female Leafroller Moths to (Z)-11-Tetradecenyl Acetate [1]
| Species | Dosage (µg) | Mean EAG Response (mV) ± SE |
| Obliquebanded Leafroller (Choristoneura rosaceana) | 2 | 0.25 ± 0.05 |
| 20 | 0.45 ± 0.08 | |
| 200 | 0.85 ± 0.12 | |
| 2000 (2 mg) | 1.20 ± 0.15 | |
| Redbanded Leafroller (Argyrotaenia velutinana) | 2 | 0.30 ± 0.06 |
| 20 | 0.55 ± 0.09 | |
| 200 | 0.95 ± 0.14 | |
| 2000 (2 mg) | 1.40 ± 0.18 |
Table 2: Estimated Dose-50 (ED₅₀) from EAG Dose-Response Curves for the Oriental Fruit Moth (Grapholita molesta) [2]
| Pheromone Component | Sex | Estimated Dose-50 (ED₅₀) (µg) |
| (Z)-8-Dodecenyl Acetate (Major Component) | Male | 0.8 |
| Female | 1.5 | |
| (E)-8-Dodecenyl Acetate (Minor Component) | Male | 2.5 |
| Female | 4.0 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for the key experiments cited in this guide.
Electroantennography (EAG) Protocol
This protocol outlines the general procedure for measuring the electrical response of an insect antenna to volatile compounds.
-
Insect Preparation: An adult moth is immobilized, often by restraining it in a pipette tip with the head and antennae protruding.
-
Antenna Preparation: One antenna is excised at the base.
-
Electrode Placement: The cut end of the antenna is placed into a glass capillary electrode filled with a saline solution, which serves as the reference electrode. The tip of the antenna is brought into contact with a recording electrode, also a saline-filled glass capillary.
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. Test compounds, such as isomers of tetradecenyl acetate, are dissolved in a solvent (e.g., hexane) and applied to a filter paper strip inside a Pasteur pipette.
-
Stimulation: A puff of air is passed through the odorant-containing pipette, delivering the stimulus into the continuous airstream directed at the antenna.
-
Data Recording: The voltage difference between the reference and recording electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is measured as the EAG response.
-
Dose-Response Measurement: A range of concentrations of the test compound is presented to the antenna, typically from lowest to highest, to generate a dose-response curve. A solvent blank is used as a control.
Wind Tunnel Bioassay Protocol
This protocol is used to observe and quantify the behavioral responses of insects to airborne stimuli in a controlled environment.
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow of a specific speed, temperature, and humidity, simulating a natural environment.
-
Pheromone Source: The synthetic pheromone or a blend of components is applied to a dispenser, such as a rubber septum, which is then placed at the upwind end of the tunnel.
-
Insect Acclimation: Moths are placed in the wind tunnel in individual release cages and allowed to acclimate for a period before the test begins.
-
Behavioral Observation: The release cages are opened, and the behavior of each moth is observed and recorded. Key behaviors include activation (wing fanning), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.
-
Dose-Response Testing: Different concentrations of the pheromone are tested to determine the dose-dependent effects on the various behavioral responses. A control with no pheromone is also included.
-
Data Analysis: The percentage of insects exhibiting each behavior at each concentration is calculated and statistically analyzed.
Visualizations
The following diagrams illustrate the key biological and experimental processes involved in the insect dose-response to this compound.
Caption: Simplified signaling pathway of insect pheromone reception.
Caption: Experimental workflow for Electroantennography (EAG).
Caption: Workflow for a wind tunnel behavioral bioassay.
References
Safety Operating Guide
Proper Disposal of Tetradec-6-ene: A Guide for Laboratory Professionals
Key Data and Properties
The following table summarizes the key quantitative data for 1-Tetradecene, which should be considered as indicative for Tetradec-6-ene.
| Property | Value | Citation |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Odor | Mild | [1] |
| Melting Point/Range | -12 °C / 10.4 °F | [1] |
| Boiling Point/Range | 247 - 250 °C / 476.6 - 482 °F | [1] |
| Flash Point | 115 °C / 239 °F | [1] |
| Autoignition Temperature | 392 °F (200 °C) | [2] |
| Lower Flammability Limit | 0.5 Vol % | [1] |
| Upper Flammability Limit | 5.4 Vol % | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
2. Waste Segregation and Collection:
-
This compound waste should be classified as hazardous waste.[4]
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical, such as a glass or polyethylene bottle.[6][7]
-
Do not mix this compound with other waste streams, especially incompatible chemicals like strong oxidizing agents, strong acids, or strong bases.[5][8]
-
Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Aspiration Hazard").[6]
3. Storage of Chemical Waste:
-
Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area.[4]
-
Keep the container tightly closed when not in use.[4]
-
Store flammable liquid waste in an explosion-resistant solvent cabinet.[6]
-
Do not store waste containers on benches, floors, or in fume hoods where reactions are being conducted.[6][8]
4. Disposal Arrangement:
-
Dispose of the waste through a licensed waste management company.[9] Do not pour this compound down the drain or dispose of it with regular trash.[3][9]
-
Follow your institution's procedures for arranging a chemical waste pickup.
-
Provide the waste management company with the Safety Data Sheet (SDS) for 1-Tetradecene and any other relevant information.
5. Spill Management:
-
In case of a spill, eliminate all ignition sources.[2]
-
Absorb the spill with an inert, non-combustible absorbent material such as dry clay, sand, or diatomaceous earth.[2]
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2][4]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
- 1. fishersci.be [fishersci.be]
- 2. vigon.com [vigon.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory waste disposal [delloyd.50megs.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 9. scribd.com [scribd.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
